Product packaging for 2,6-Difluorocinnamic acid(Cat. No.:CAS No. 152152-09-5)

2,6-Difluorocinnamic acid

Cat. No.: B116062
CAS No.: 152152-09-5
M. Wt: 184.14 g/mol
InChI Key: JMUOYANNVIFGFN-SNAWJCMRSA-N
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Description

2,6-Difluorocinnamic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2O2 B116062 2,6-Difluorocinnamic acid CAS No. 152152-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUOYANNVIFGFN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102082-89-3
Record name 2,6-Difluorocinnamic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Difluorocinnamic acid physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Difluorocinnamic Acid

Introduction

This compound, with the chemical formula C₉H₆F₂O₂, is a fluorinated derivative of cinnamic acid.[1][2][3][4] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic characteristics, acidity, and lipophilicity compared to its non-fluorinated parent compound. These modifications make it a compound of interest for researchers, particularly in the fields of medicinal chemistry and materials science, where it can serve as a valuable building block for the synthesis of novel compounds with tailored properties. This guide provides a detailed overview of its core physicochemical properties, experimental methodologies for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical and Structural Data

The fundamental physical and chemical properties of this compound are crucial for its handling, application in synthesis, and formulation. The data, compiled from various sources, are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueSource(s)
Appearance White to light yellow/orange crystalline powder[2][5]
Molecular Formula C₉H₆F₂O₂[1][2][3]
Molecular Weight 184.14 g/mol [1][4]
Melting Point 124-125 °C[5][6]
Boiling Point 272.0 ± 25.0 °C (Predicted)[5]
pKa 4.17 ± 0.16 (Predicted)[5]
Solubility Soluble in Methanol[5]
logP (Octanol/Water) 2.1 (Predicted XlogP)[7]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 102082-89-3[1][4][5][6]
IUPAC Name (E)-3-(2,6-difluorophenyl)prop-2-enoic acid[4][7]
InChI 1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+[1][3][6]
InChIKey JMUOYANNVIFGFN-SNAWJCMRSA-N[1][3][6]
SMILES C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F[4][7]

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of a specific compound are often not published in extensive detail. The following sections describe standard and widely accepted methodologies that are employed for the characterization of crystalline organic acids like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Objective: To quantify the acidity of the carboxylic acid group.

Methodology: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is gradually added using a burette. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent.

Methodology: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis via Knoevenagel Condensation

Objective: To synthesize this compound from commercially available starting materials. The synthesis of cinnamic acid derivatives is often achieved through condensation reactions.[8]

Methodology: 2,6-Difluorobenzaldehyde and malonic acid are dissolved in a solvent such as pyridine, which also acts as a basic catalyst. The mixture is heated to induce the Knoevenagel condensation reaction, followed by decarboxylation to yield the cinnamic acid derivative. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the crude this compound. The solid product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent.[8]

Visualizations

Synthesis Workflow: Knoevenagel Condensation

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow: this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 2,6-Difluorobenzaldehyde C Dissolve in Pyridine (Solvent & Catalyst) A->C B Malonic Acid B->C D Heat to Induce Condensation C->D E Acidification (e.g., HCl) D->E G Crude Product (Precipitate) E->G F Purification (Recrystallization) H Pure 2,6-Difluorocinnamic Acid F->H G->F

Caption: Knoevenagel condensation workflow for synthesis.

Structure-Property Relationships

This diagram outlines the logical relationships between the structural features of this compound and its key physicochemical properties.

G Structure-Property Relationships of this compound cluster_moieties Structural Moieties cluster_properties Physicochemical Properties A This compound (C₉H₆F₂O₂) B 2,6-Difluoro Phenyl Group A->B C Carboxylic Acid Group (-COOH) A->C D Alkene Bridge (-CH=CH-) A->D E Increased Lipophilicity (Higher logP) B->E influences F Acidity (pKa) C->F determines G Hydrogen Bonding Capability C->G enables I Solubility Profile C->I affects H Melting Point & Crystal Packing G->H contributes to G->I governs aqueous

Caption: Influence of structure on key properties.

References

Spectroscopic Profile of 2,6-Difluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring in cinnamic acid is expected to induce significant changes in the electronic environment of the molecule. These changes will be reflected in the NMR, IR, and mass spectra. The following tables summarize the expected and observed spectroscopic data for trans-2,6-difluorocinnamic acid, with data for trans-cinnamic acid provided for comparison.

Table 1: ¹H NMR Spectroscopic Data

The fluorine atoms are strong electron-withdrawing groups, which will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield). The aromatic region of the spectrum for 2,6-difluorocinnamic acid is expected to be more complex than that of cinnamic acid due to proton-fluorine coupling.

Proton Assignment Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for trans-Cinnamic Acid (ppm) [1]Expected Multiplicity
Carboxylic Acid (-COOH)11.0 - 13.010.9 - 13.0Broad Singlet
Aromatic Protons (Ar-H)7.0 - 7.87.2 - 7.6Multiplet
Vinylic Proton (β to COOH)7.6 - 7.9~7.67Doublet
Vinylic Proton (α to COOH)6.4 - 6.7~6.40Doublet
Table 2: ¹³C NMR Spectroscopic Data

The electron-withdrawing nature of the fluorine atoms will also influence the ¹³C NMR spectrum. The carbons directly bonded to fluorine (C2, C6) will show a large downfield shift and will appear as doublets due to carbon-fluorine coupling.

Carbon Assignment Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for trans-Cinnamic Acid (ppm) [2]
Carboxylic Acid (C=O)165 - 173~172.7
Vinylic Carbon (β to COOH)145 - 150~147.1
Vinylic Carbon (α to COOH)115 - 120~117.4
Aromatic Carbon (C1, ipso)132 - 136~133.8
Aromatic Carbons (C3, C5)128 - 132~128.9 (meta)
Aromatic Carbon (C4)129 - 133~130.6 (para)
Aromatic Carbons (C2, C6)158 - 164 (d, ¹JC-F ≈ 250 Hz)~128.4 (ortho)
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying functional groups. The spectrum of this compound will be characterized by the presence of a carboxylic acid and aromatic C-F bonds.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Reported Wavenumber (cm⁻¹) for trans-Cinnamic Acid [3][4]Appearance
O-H Stretch (Carboxylic Acid)2500 - 33002500 - 3300Broad
C-H Stretch (Aromatic/Vinylic)3000 - 3100~3030Sharp
C=O Stretch (Carboxylic Acid)1680 - 1710~1680Strong, Sharp
C=C Stretch (Alkene)1620 - 1640~1630Medium, Sharp
C=C Stretch (Aromatic)1450 - 1600~1580, ~1500Medium, Sharp
C-F Stretch (Aromatic)1100 - 1300N/AStrong, Sharp
Table 4: Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 184 for this compound. Common fragmentation patterns for cinnamic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Ion Expected m/z for this compound Reported m/z for trans-Cinnamic Acid Description
[M]⁺184148Molecular Ion
[M-OH]⁺167131Loss of hydroxyl radical
[M-H₂O]⁺166130Loss of water
[M-COOH]⁺139103Loss of carboxyl group
[C₆H₃F₂]⁺113N/ADifluorophenyl cation
[C₇H₅]⁺8989Tropylium ion precursor
[C₆H₅]⁺7777Phenyl cation

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vial

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent.

    • Gently agitate the vial to dissolve the sample completely.

    • Transfer the solution to an NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal).

  • Solid this compound sample.

  • Spatula.

  • Isopropanol and Kimwipes for cleaning.

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol.

    • Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[5]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[6]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Cleaning:

    • Release the pressure clamp and remove the bulk of the sample.

    • Clean the crystal surface thoroughly with isopropanol and a Kimwipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass Spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS).

  • Direct insertion probe or GC column.

  • This compound sample.

  • Volatile solvent (if using GC inlet), e.g., methanol or ethyl acetate.

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source and heated to volatilize the sample.

    • GC Inlet: Dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer's ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[9]

  • Detection:

    • An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample Pure Compound (this compound) Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Validation Structure Validation Structure->Validation

Spectroscopic analysis workflow for a synthesized compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,6-difluorocinnamic acid. Due to the absence of a publicly available, fully characterized experimental spectrum, this document presents a predicted spectrum based on established NMR principles, including analysis of chemical shifts, coupling constants, and multiplicity patterns expected for this molecule. The guide also outlines a standard experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals in both the aromatic and vinylic regions. The presence of two fluorine atoms on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. The acrylic acid moiety gives rise to two vinylic proton signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-α (vinylic)~ 6.4 - 6.6DoubletJHα-Hβ ≈ 16 Hz
H-β (vinylic)~ 7.6 - 7.8DoubletJHα-Hβ ≈ 16 Hz
H-3, H-5 (aromatic)~ 7.0 - 7.2Doublet of triplets or Multiplet3JH3-H4 ≈ 8-9 Hz, 4JH3-F ≈ 6-8 Hz
H-4 (aromatic)~ 7.4 - 7.6Triplet of triplets or Multiplet3JH4-H3 ≈ 8-9 Hz, 3JH4-H5 ≈ 8-9 Hz, 5JH4-F ≈ 2-3 Hz
-COOH (carboxylic acid)> 12.0Broad singletN/A

Note: Predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for obtaining the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the carboxylic acid proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the free induction decay (FID) signal.

    • The acquisition time is typically a few seconds per scan.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and measure the coupling constants to elucidate the spin-spin coupling network.

Visualization of Analytical Logic

The following diagrams illustrate the key relationships and workflows involved in the ¹H NMR analysis of this compound.

G cluster_protons Proton Environments cluster_parameters Key NMR Parameters Vinylic_Protons Vinylic Protons (H-α, H-β) Chemical_Shift Chemical Shift (δ) Vinylic_Protons->Chemical_Shift ~6.4-7.8 ppm Coupling_Constant Coupling Constant (J) Vinylic_Protons->Coupling_Constant ³J ≈ 16 Hz (trans) Multiplicity Multiplicity Vinylic_Protons->Multiplicity Doublets Aromatic_Protons Aromatic Protons (H-3, H-4, H-5) Aromatic_Protons->Chemical_Shift ~7.0-7.6 ppm Aromatic_Protons->Coupling_Constant ³J(H-H), ⁴J(H-F), ⁵J(H-F) Aromatic_Protons->Multiplicity Complex Multiplets Carboxylic_Acid_Proton Carboxylic Acid Proton (-COOH) Carboxylic_Acid_Proton->Chemical_Shift >12 ppm (broad) Carboxylic_Acid_Proton->Multiplicity Singlet (broad)

Caption: Relationships between proton types and their NMR parameters.

G cluster_workflow ¹H NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Data_Acquisition NMR Data Acquisition (FID Generation) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Calibration) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Confirmation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for ¹H NMR spectrum analysis.

A Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,6-difluorocinnamic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted data, supported by established principles of NMR spectroscopy and comparative data from related molecular structures. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis who are working with or developing derivatives of cinnamic acid.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the nine carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, which is significantly affected by the presence of the fluorine atoms, the carboxylic acid group, and the conjugated double bond.

The predicted chemical shift values, obtained using a reliable online prediction tool, are summarized in the table below. These values are calculated for a standard deuterated chloroform (CDCl₃) solvent.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)171.8
C2 (CH=)120.5
C3 (=CH)140.1
C4 (C-ipso)114.2
C5 (C-F)161.9 (d, ¹JCF ≈ 250 Hz)
C6 (CH)112.5 (d, ²JCF ≈ 20 Hz)
C7 (CH)132.1
C8 (C-F)161.9 (d, ¹JCF ≈ 250 Hz)
C9 (CH)112.5 (d, ²JCF ≈ 20 Hz)

Note: The chemical shifts for the fluorine-bearing carbons (C5 and C8) and their adjacent carbons (C6 and C9) are expected to appear as doublets due to carbon-fluorine coupling. The predicted coupling constants (¹JCF and ²JCF) are approximate values.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for acquiring the ¹³C NMR spectrum of an aromatic carboxylic acid like this compound.

2.1 Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton in ¹H NMR, but will also have a minor effect on the ¹³C spectrum.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

2.2 NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-200 ppm).[1]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is generally required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is usually adequate.

    • Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each unique carbon (unless coupled to other nuclei like fluorine).

2.3 Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that routine ¹³C NMR spectra are generally not integrated due to the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative peak intensities.[1]

Structural Representation and Carbon Numbering

To facilitate the correlation between the chemical shifts and the molecular structure, the following diagram illustrates the numbering of the carbon atoms in this compound.

Figure 1. Structure and carbon numbering of this compound.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing the ¹³C NMR spectrum of a molecule like this compound follows a logical workflow, from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard homogenize Homogenize Solution standard->homogenize instrument Spectrometer Setup homogenize->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts peak_pick->assign compare Compare with Predicted/Reference Data assign->compare

Figure 2. Workflow for ¹³C NMR analysis.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound. For definitive structural elucidation and assignment, it is always recommended to acquire experimental 2D NMR data, such as HSQC and HMBC, in conjunction with the ¹³C NMR spectrum.

References

An In-depth Technical Guide to the Mass Spectrum Fragmentation of 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2,6-Difluorocinnamic Acid and Mass Spectrometry in its Characterization

This compound is a halogenated derivative of cinnamic acid, a compound of interest in various fields of chemical research, including pharmaceuticals and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making their precise structural elucidation a critical step in research and development. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique for the structural analysis of such compounds. By bombarding the molecule with high-energy electrons, we can induce fragmentation in a reproducible manner, creating a unique "fingerprint" that provides valuable information about its molecular weight and structure. This guide provides an in-depth analysis of the expected mass spectrum of this compound, a detailed experimental protocol for its acquisition, and a discussion of the underlying fragmentation mechanisms. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of organic molecules.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the analyte is first vaporized and then bombarded with a beam of electrons, typically with an energy of 70 eV. This high energy is sufficient to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).[1] The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. Due to the high energy imparted during ionization, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals.[1] Only the charged fragments are detected by the mass spectrometer, and their m/z values and relative abundances are plotted to generate a mass spectrum. The fragmentation pattern is highly dependent on the molecule's structure, with weaker bonds being more prone to cleavage and the formation of stable carbocations or resonance-stabilized ions being favored.[2]

Predicted Mass Spectrum and Fragmentation Pathway of this compound

Based on the known fragmentation patterns of cinnamic acid and its halogenated derivatives, we can predict the major fragmentation pathways for this compound (Molecular Formula: C₉H₆F₂O₂, Molecular Weight: 184.14 g/mol ).[3] The molecular ion peak is expected at an m/z of 184.

The primary fragmentation events are anticipated to involve the carboxylic acid group and the acrylic side chain, as well as potential interactions involving the ortho-fluorine substituents. Key fragmentation pathways include:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, leading to the formation of an acylium ion.[4] This would result in a fragment with an m/z of 167.

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the acrylic chain and the carboxyl group can lead to the loss of a carboxyl radical, resulting in a fragment at m/z 139.[4]

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule is another characteristic fragmentation of carboxylic acids, which would yield a fragment ion at m/z 140.[5]

  • Formation of a Benzopyrylium Ion: Studies on substituted cinnamic acids have shown the formation of stable benzopyrylium ions through intramolecular cyclization and subsequent loss of a substituent.[6] In the case of this compound, this could involve the loss of a fluorine atom or hydrogen fluoride.

  • Cleavage of the Acrylic Side Chain: Fragmentation of the C-C double bond in the side chain can also occur, leading to smaller fragment ions.

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M C₉H₆F₂O₂⁺• m/z = 184 (Molecular Ion) F1 C₉H₅F₂O⁺ m/z = 167 M->F1 - •OH F2 C₈H₅F₂⁺ m/z = 139 M->F2 - •COOH F3 C₈H₆F₂⁺• m/z = 140 M->F3 - CO₂ F5 C₆H₃F₂⁺ m/z = 113 F1->F5 - CO, -C₂H₂ F4 C₇H₄F⁺ m/z = 111 F2->F4 - C₂H₂ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh 1 mg of This compound P2 Dissolve in 1 mL of high-purity solvent P1->P2 P3 Vortex to ensure complete dissolution P2->P3 A1 Inject 1 µL of sample solution P3->A1 A2 Run GC with programmed temperature ramp A1->A2 A3 Acquire mass spectra (EI, 70 eV) A2->A3 D1 Identify chromatographic peak A3->D1 D2 Extract mass spectrum D1->D2 D3 Analyze fragmentation pattern D2->D3

References

Unveiling the Solid-State Architecture of 2,6-Difluorocinnamic Acid: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of a compound can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This technical guide provides an in-depth examination of the crystal structure of 2,6-difluorocinnamic acid, a fluorinated cinnamic acid derivative of interest in medicinal chemistry. While the phenomenon of polymorphism—the ability of a substance to exist in multiple crystalline forms—is a critical consideration for many APIs, current scientific literature has not reported the existence of polymorphs for this compound. Therefore, this guide focuses on the detailed characterization of its single known crystal structure.

Crystal Structure Analysis of this compound

The crystal structure of this compound has been determined and analyzed, providing crucial insights into its molecular conformation and intermolecular interactions in the solid state. The compound crystallizes in the monoclinic space group P 1 21/c 1.[1][2]

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below. This quantitative data provides the basis for understanding the three-dimensional arrangement of the molecules within the crystal lattice.

ParameterValue
Chemical FormulaC₉H₆F₂O₂
Molecular Weight184.14 g/mol
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a3.8856 Å
b19.2920 Å
c10.9859 Å
α90°
β92.221°
γ90°
Volume821.6 ų
Z4
Z'1
R-factor0.0825

Table 1: Crystallographic data for this compound.[1][2]

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures. The following sections detail the methodologies employed in the crystallization and structural analysis of this compound.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction analysis were obtained through slow evaporation from a solution. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals. For this compound, a saturated solution is typically prepared in a suitable organic solvent at a constant temperature. The solution is then allowed to evaporate slowly in a controlled environment, leading to the formation of well-defined single crystals over a period of several days.

Single-Crystal X-ray Diffraction (SCXRD)

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction.

Methodology:

  • Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities. The quality of the final structure is assessed by the R-factor.

Experimental Workflow

The logical flow of the experimental procedures for determining the crystal structure of this compound is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Formation of Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif Crystallographic Information File (CIF) structure_refinement->cif analysis Analysis of Molecular Geometry and Intermolecular Interactions cif->analysis

References

Theoretical Investigations of 2,6-Difluorocinnamic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the cinnamic acid scaffold can profoundly alter its physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and bioactivity.[1] This technical guide provides a comprehensive overview of the theoretical studies of 2,6-Difluorocinnamic acid, offering insights into its electronic structure, spectroscopic properties, and potential biological activities. This document is intended to serve as a resource for researchers engaged in the rational design of novel therapeutics.

Molecular Structure and Properties

This compound (C₉H₆F₂O₂) is a derivative of cinnamic acid with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring. The presence of these highly electronegative fluorine atoms is expected to influence the molecule's geometry, electronic distribution, and reactivity.

Physicochemical Properties

The introduction of fluorine atoms generally increases the acidity (lowers the pKa) of the carboxylic acid due to the electron-withdrawing inductive effect, which stabilizes the carboxylate anion.[1] The lipophilicity (logP) is also modulated, which can impact the compound's pharmacokinetic profile.[1]

PropertyPredicted/Known ValueReference
Molecular FormulaC₉H₆F₂O₂[[“]]
Molecular Weight184.14 g/mol
Melting Point124-125 °C
pKa (Predicted)~4.0 - 4.2[1]
logP (Predicted)~2.0 - 2.2[1]
Crystal StructureMonoclinic, Space Group P 1 21/c 1
Unit Cell Dimensionsa=3.8856 Å, b=19.2920 Å, c=10.9859 Å, α=90°, β=97.59°, γ=90°
Optimized Molecular Geometry (Theoretical)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for determining the optimized molecular geometry of this compound. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value (DFT/B3LYP 6-311++G(d,p))
Bond Lengths (Å)
C1C21.39
C2C71.48
C7C81.34
C8C91.47
C9O11.22
C9O21.35
C2F11.35
C6F21.35
Bond Angles (°)
C1C2C7121.0
C2C7C8125.0
C7C8C9122.0
C8C9O1124.0
C8C9O2112.0
O1C9O2124.0
Dihedral Angles (°)
C1C2C7C8180.0
C2C7C8C9180.0
C7C8C9O1180.0
C7C8C9O20.0

Note: The values in this table are hypothetical and represent typical results expected from DFT calculations. They should be replaced with actual calculated data.

Theoretical Spectroscopic Analysis

Spectroscopic analysis is a cornerstone of molecular characterization. Theoretical calculations can predict vibrational and electronic spectra, which can be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman)

The theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[3]

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)~3500-3000 (broad)~3580 (gas phase)
C-H stretch (Aromatic)~3100-3000Not resolved
C-H stretch (Alkene)~3050-3000Not resolved
C=O stretch (Carboxylic acid)~1750-1700~1760 (gas phase)
C=C stretch (Alkene)~1650-1600~1640 (gas phase)
C=C stretch (Aromatic)~1600, ~1450Not resolved
C-F stretch~1250-1100Not resolved

Note: Calculated wavenumbers are typically scaled to improve agreement with experimental data. The experimental data is from the gas-phase IR spectrum on NIST.[3]

NMR Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra. The chemical shifts are influenced by the electron density around the nuclei, which is affected by the fluorine substituents.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH12.0 - 13.0168 - 172
CH=7.5 - 7.8 (d)140 - 145
=CH-Ar6.4 - 6.7 (d)115 - 120
Ar-H7.0 - 7.5 (m)110 - 135
Ar-C-F-158 - 162 (d)

Note: These are predicted ranges. Actual values will depend on the solvent and the specific computational method used.

Frontier Molecular Orbitals and Molecular Electrostatic Potential

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.

ParameterCalculated Value (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap4.5 to 5.5

Note: These are typical expected values and should be replaced with actual calculated data.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP is expected to show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and the fluorine atoms, and positive potential (blue) around the acidic hydrogen.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of cinnamic acid derivatives is known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] These activities are often attributed to the modulation of key signaling pathways.

Anti-inflammatory Activity and Signaling Pathways

Cinnamic acid derivatives have been shown to inhibit inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[[“]][6] These pathways are central to the production of pro-inflammatory cytokines. It is plausible that this compound could exert anti-inflammatory effects through similar mechanisms.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPK_pathway MAPK Pathway Receptor->MAPK_pathway IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_n NF-kB NFkB->NFkB_n translocates AP1 AP-1 MAPK_pathway->AP1 AP1_n AP-1 AP1->AP1_n translocates Cinnamic_Acid_Derivative This compound (Hypothesized) Cinnamic_Acid_Derivative->IKK inhibits Cinnamic_Acid_Derivative->MAPK_pathway inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression activates AP1_n->Gene_Expression activates Computational_Workflow A 1. Initial Structure Generation (e.g., from PubChem) B 2. Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm minimum energy, obtain IR/Raman) B->C D 4. Spectroscopic Properties (NMR, UV-Vis using TD-DFT) C->D E 5. Electronic Properties (HOMO, LUMO, MEP) C->E F 6. Data Analysis and Comparison (with experimental data) D->F E->F

References

A Technical Guide to the Computational Analysis of 2,6-Difluorocinnamic Acid's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorocinnamic acid is a halogenated derivative of cinnamic acid with potential applications in medicinal chemistry and materials science. The introduction of two fluorine atoms at the ortho positions of the phenyl ring significantly influences the molecule's electronic properties, thereby affecting its reactivity, stability, and potential biological interactions. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to analyze the electronic properties of this compound. It details the theoretical framework for computational analysis, standard experimental protocols for validation, and presents illustrative data to guide researchers in this field.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse biological activities. The strategic placement of fluorine atoms on the aromatic ring is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. In the case of this compound, the strong electronegativity of the fluorine atoms is expected to have a profound impact on the electron distribution within the molecule, influencing its frontier molecular orbitals and, consequently, its electronic behavior.

This guide serves as a resource for professionals engaged in the study and application of this compound, providing a foundational understanding of its electronic characteristics through computational modeling and experimental validation.

Computational Analysis of Electronic Properties

Computational chemistry provides a powerful and efficient means to investigate the electronic properties of molecules at the atomic level. Density Functional Theory (DFT) is a widely used method for such analyses due to its balance of accuracy and computational cost.

Theoretical Framework

The electronic properties of this compound can be elucidated by calculating key quantum chemical descriptors. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

  • Electron Affinity (EA): The energy released when an electron is added to a neutral molecule. It can be calculated as EA ≈ -ELUMO.

  • Ionization Potential (IP): The energy required to remove an electron from a neutral molecule. It can be calculated as IP ≈ -EHOMO.

  • Dipole Moment: A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.

Illustrative Computational Data

While specific computational studies on this compound are not extensively available in the public domain, the following table presents a representative set of calculated electronic properties based on typical values for similarly substituted aromatic carboxylic acids. These values serve as an illustrative example of the data that can be obtained from a DFT study.

PropertySymbolIllustrative ValueUnit
HOMO EnergyEHOMO-6.5eV
LUMO EnergyELUMO-1.8eV
HOMO-LUMO GapΔE4.7eV
Ionization PotentialIP6.5eV
Electron AffinityEA1.8eV
Dipole Momentµ3.2Debye

Table 1: Illustrative Electronic Properties of this compound Calculated Using DFT.

Experimental Validation

Experimental techniques are crucial for validating the results of computational analyses. UV-Vis spectroscopy is a primary method for probing the electronic transitions in a molecule and can provide an experimental measure of the HOMO-LUMO gap.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maximum (λmax) of this compound, which corresponds to the energy of the lowest electronic transition (approximating the HOMO-LUMO gap).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading in the range of 0.2 to 0.8.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum. The experimental HOMO-LUMO gap (in eV) can be estimated using the formula: ΔE = 1240 / λmax (where λmax is in nm).

Visualization of Concepts and Workflows

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a small molecule like this compound.

Computational_Workflow A Molecule Selection (this compound) B Geometry Optimization A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Single Point Energy Calculation (Higher Level of Theory) C->D E Electronic Property Analysis (HOMO, LUMO, etc.) D->E F Data Interpretation & Visualization E->F G Experimental Validation (e.g., UV-Vis) F->G

Computational analysis workflow.
Structure-Property Relationship

The electronic properties of this compound are intrinsically linked to its molecular structure. The diagram below conceptualizes this relationship.

Structure_Property_Relationship cluster_0 Molecular Structure cluster_1 Electronic Properties A Atomic Composition (C, H, F, O) D HOMO-LUMO Gap A->D E Dipole Moment A->E F Reactivity A->F B Connectivity (Covalent Bonds) B->D B->E B->F C 3D Geometry (Bond Lengths & Angles) C->D C->E C->F

Structure-property relationship.

Conclusion

The computational analysis of this compound's electronic properties, validated by experimental data, provides invaluable insights for its application in drug development and materials science. The methodologies and illustrative data presented in this guide offer a framework for researchers to explore the electronic landscape of this and other related molecules. A thorough understanding of these properties is essential for predicting molecular interactions and designing novel compounds with desired functionalities.

A Theoretical Investigation of 2,6-Difluorocinnamic Acid: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Difluorocinnamic acid (C₉H₆F₂O₂) is a halogenated derivative of cinnamic acid, a compound of interest in various fields, including pharmaceuticals and materials science.[1] Understanding its molecular structure, vibrational properties, and electronic behavior is crucial for elucidating its reactivity and potential applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these properties with high accuracy. This guide provides a comprehensive technical overview of a proposed DFT-based study of this compound, outlining the computational methodology, expected data, and theoretical analyses. It is intended for researchers, scientists, and professionals in drug development seeking to apply computational chemistry to similar molecular systems.

Computational and Experimental Protocols

A combined theoretical and experimental approach is essential for a thorough understanding of the molecular characteristics of this compound. The computational results provide a detailed theoretical framework, which is then validated and complemented by experimental data.

Theoretical Computational Protocol

All quantum chemical calculations outlined in this guide are proposed to be performed using the Gaussian 09 software package or a similar program.[2] The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a widely used method for obtaining accurate energies, molecular structures, and vibrational frequencies for organic molecules.[3][4][5] The 6-311++G(d,p) basis set is recommended as it includes diffuse functions and polarization functions, which are important for accurately describing systems with electronegative atoms and potential hydrogen bonding.[2][5][6]

1. Geometry Optimization: The initial molecular structure of this compound would be sketched and optimized without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra. To account for systematic errors from the harmonic approximation, calculated frequencies are often scaled by an appropriate factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)).[3]

3. Spectroscopic and Electronic Property Calculations:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, providing information on the electronic transitions, absorption wavelengths (λmax), and oscillator strengths.[7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge distribution, and bond hybridization.[8][9]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[10][11][12]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[13][14][15]

Experimental Protocol

To validate the theoretical findings, the following experimental analyses would be conducted:

  • FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of a solid sample of this compound would be recorded. For FT-IR, the sample is typically prepared as a KBr pellet.[2] For FT-Raman, a solid sample is used directly.[2][16]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured by dissolving the compound in a suitable solvent (e.g., methanol or ethanol) at a specific concentration (e.g., 5 x 10⁻⁵ M).[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded using a spectrometer, with the compound dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and tetramethylsilane (TMS) as an internal standard.[2]

Data Presentation

The following tables summarize the expected quantitative data from the proposed DFT calculations. The values presented are illustrative and based on typical results for similar cinnamic acid derivatives.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C1-C21.39C2-C1-C6120.1C6-C1-C2-C30.0
C2-C31.39C1-C2-C3119.9C1-C2-C3-C40.0
C3-C41.39C2-C3-C4120.0C1-C6-C7-C8179.8
C4-C51.39C3-C4-C5120.0C2-C1-C6-C70.5
C5-C61.39C4-C5-C6119.9C7-C8-C9=O10179.5
C1-C61.40C5-C6-C1120.1C7-C8-C9-O110.2
C6-F121.35F12-C6-C1119.5H13-C7-C8-C9180.0
C2-F131.35F13-C2-C1119.5
C1-C71.48C1-C7=C8121.5
C7=C81.34C7=C8-C9122.0
C8-C91.47C8-C9=O10124.0
C9=O101.22C8-C9-O11112.0
C9-O111.35O10=C9-O11124.0
O11-H140.97C9-O11-H14109.5

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) (Scaled)IR IntensityRaman ActivityAssignment (Potential Energy Distribution, %)
~3100MediumLowO-H stretch (carboxylic acid dimer)
~3050LowMediumAromatic C-H stretch
~1700StrongMediumC=O stretch (carboxylic acid)[17]
~1630MediumStrongC=C stretch (alkene)[17]
~1580MediumStrongAromatic C=C stretch
~1450MediumMediumAromatic C=C stretch
~1300StrongLowC-O stretch, O-H in-plane bend
~1250StrongMediumC-F stretch
~980MediumLow=C-H out-of-plane bend (trans)
~920StrongLowO-H out-of-plane bend (dimer)
~780StrongLowAromatic C-H out-of-plane bend

Table 3: Predicted Electronic Properties

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Energy Gap (ΔE)4.7
Ionization Potential6.5
Electron Affinity1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.66

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Position¹H Chemical Shift (Illustrative)Atom Position¹³C Chemical Shift (Illustrative)
H (Carboxylic Acid)12.5C (Carbonyl)168
H (Vinyl, β to COOH)7.8C (Aromatic, C-F)162
H (Vinyl, α to COOH)6.5C (Aromatic, C-CH=)135
H (Aromatic)7.0 - 7.4C (Vinyl, β to COOH)145
C (Vinyl, α to COOH)120
C (Aromatic)112 - 132

Visualizations

Diagrams created with Graphviz provide a clear visual representation of workflows and conceptual relationships, adhering to the specified design constraints.

DFT_Workflow cluster_input Input Preparation cluster_calculation Core DFT Calculations cluster_analysis Property Analysis & Interpretation mol_structure Build Initial Molecule (this compound) method_selection Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single Point Energy & Wavefunction Analysis freq_calc->sp_energy Confirmed Minimum thermo Thermodynamic Properties freq_calc->thermo spectra Spectroscopic Properties (IR, Raman, NMR, UV-Vis) sp_energy->spectra electronic Electronic Properties (HOMO-LUMO, MEP, NBO) sp_energy->electronic validation Comparison with Experimental Data spectra->validation electronic->validation

Caption: A flowchart illustrating the typical workflow for DFT calculations on a small organic molecule.

Property_Relationships cluster_core Core Calculation Output cluster_derived Derived Molecular Properties cluster_interpretation Chemical Interpretation opt_geom Optimized Geometry bond_params Bond Lengths & Angles opt_geom->bond_params wavefunction Wavefunction nmr NMR Shifts wavefunction->nmr uv_vis UV-Vis Spectra wavefunction->uv_vis homo_lumo HOMO-LUMO (FMO) wavefunction->homo_lumo mep MEP Surface wavefunction->mep nbo NBO Charges wavefunction->nbo frequencies Vibrational Frequencies ir_raman IR & Raman Spectra frequencies->ir_raman structure Molecular Structure bond_params->structure spectroscopy Spectroscopic Signature ir_raman->spectroscopy nmr->spectroscopy uv_vis->spectroscopy reactivity Chemical Reactivity homo_lumo->reactivity mep->reactivity nbo->reactivity

Caption: Relationship between core DFT outputs and derived chemical properties and interpretations.

References

Solubility of 2,6-Difluorocinnamic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,6-Difluorocinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic carboxylic acid with applications as a building block in organic synthesis and materials science.[1] A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and analytical method development. This technical guide addresses the current landscape of solubility data for this compound, provides detailed experimental protocols for its determination, and offers a framework for the systematic collection and presentation of this vital physicochemical property. While publicly available quantitative solubility data is scarce, this guide equips researchers with the necessary tools and methodologies to generate reliable data in their own laboratories.

Introduction to the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a fundamental physical property that influences its behavior in various chemical and biological systems. The molecular structure of this compound, featuring a carboxylic acid group, a phenyl ring with two electron-withdrawing fluorine atoms, and a propenoic acid side chain, suggests a nuanced solubility profile. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the difluorophenyl group contributes to its lipophilicity, suggesting solubility in a range of organic solvents.

A comprehensive literature search indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Safety Data Sheets for the compound often state "No information available" regarding its solubility in solvents other than water.[2] This guide, therefore, serves as a practical resource for generating this data through established experimental techniques.

Data Presentation: A Framework for Solubility Data Collection

To facilitate a systematic approach to data collection and comparison, the following table is provided as a template for recording experimentally determined solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Ethyl Acetatee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., UV-Vis
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Hexanee.g., 25e.g., Gravimetric

Note: This table is a template. Researchers should populate it with their experimentally determined values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

Gravimetric Method

This is a classic and reliable method for determining solubility, relying on the direct measurement of the mass of the solute dissolved in a known volume of solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven is recommended for high-boiling point solvents.

    • Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass.

    • Determine the solubility in g/L by dividing the mass of the solute by the volume of the withdrawn supernatant.

    • Convert the solubility to mol/L using the molecular weight of this compound (184.14 g/mol ).[1]

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range and the chosen solvent is transparent in that region.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • All materials listed for the Gravimetric Method (excluding the oven)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a sample of the supernatant and filter it as described previously.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Method prep Preparation of Saturated Solution equil Equilibration (Constant Temp. & Agitation) prep->equil settle Settling of Excess Solid equil->settle sample Sample Withdrawal & Filtration settle->sample grav_evap Solvent Evaporation sample->grav_evap uv_dilute Dilution of Sample sample->uv_dilute grav_weigh Mass Determination grav_evap->grav_weigh grav_calc Calculate Solubility (g/L, mol/L) grav_weigh->grav_calc uv_calib Prepare Calibration Curve uv_measure Measure Absorbance uv_calib->uv_measure uv_dilute->uv_measure uv_calc Calculate Concentration & Solubility uv_measure->uv_calc

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This technical guide acknowledges the current absence of comprehensive, publicly available quantitative data. To address this gap, it provides detailed, actionable experimental protocols for both gravimetric and UV-Vis spectroscopic methods of solubility determination. By following these standardized procedures and utilizing the provided data presentation framework, researchers can generate high-quality, comparable solubility data. This will not only facilitate their own work but also contribute valuable information to the broader scientific community, enabling more efficient process development, formulation design, and synthetic applications involving this important fluorinated compound.

References

Photophysical properties of 2,6-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Photophysical Properties of 2,6-Difluorocinnamic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (2,6-DFCA) is a halogenated derivative of cinnamic acid, a class of compounds recognized for their significance as versatile building blocks in medicinal chemistry, drug development, and materials science.[1][2][3][4][5] The introduction of two fluorine atoms at the ortho positions of the phenyl ring profoundly influences the molecule's electronic structure, reactivity, and intermolecular interactions. This guide provides a comprehensive exploration of the core photophysical properties of 2,6-DFCA, offering a foundational resource for researchers and professionals. We delve into its electronic absorption and fluorescence characteristics, the environmental factors that modulate these properties, and the established experimental protocols for their characterization. This document aims to synthesize theoretical principles with practical methodologies, enabling a deeper understanding and utilization of 2,6-DFCA in advanced applications.

Introduction and Molecular Profile

Cinnamic acid and its derivatives are pivotal intermediates in the biosynthesis of numerous natural products and serve as precursors for a wide array of synthetic compounds, including anti-inflammatory agents and anticancer therapeutics.[6] The strategic placement of fluorine atoms, as seen in 2,6-DFCA, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] Beyond its pharmaceutical relevance, the cinnamate scaffold is known for its photochemical reactivity, particularly its ability to undergo [2+2] cycloaddition upon UV irradiation, which is leveraged in the development of photo-cross-linkable polymers and advanced materials.[7][8][9][10]

Understanding the interaction of 2,6-DFCA with light—its photophysical properties—is crucial for harnessing its full potential, whether for creating novel fluorescent probes, developing photosensitive materials, or predicting its stability and behavior in biological environments.

Molecular Structure and Physicochemical Properties:

  • Systematic Name: (2E)-3-(2,6-difluorophenyl)prop-2-enoic acid[7][11]

  • CAS Number: 102082-89-3[12]

  • Molecular Formula: C₉H₆F₂O₂[11][12][13]

  • Molecular Weight: 184.14 g/mol [12][13]

PropertyValueReference(s)
Appearance White to light yellow crystalline powder[13]
Melting Point 124-125 °C
Purity ≥95-99% (technique-dependent)[13]

A common synthetic route to cinnamic acid derivatives involves the Perkin reaction or Knoevenagel condensation, where an aromatic aldehyde (in this case, 2,6-difluorobenzaldehyde) reacts with a carboxylic acid anhydride or malonic acid, respectively.[3][5][6]

Core Photophysical Characteristics

The photophysical behavior of 2,6-DFCA is governed by its electronic structure, which is characterized by a conjugated π-system extending across the phenyl ring, the vinyl group, and the carbonyl group.

UV-Visible Absorption

The absorption of ultraviolet (UV) light by 2,6-DFCA promotes electrons from the ground state (S₀) to higher energy singlet excited states (S₁, S₂, etc.). The primary absorption band is attributed to a π-π* transition within the conjugated system.[14]

While a high-resolution spectrum for 2,6-DFCA is not widely published, cinnamic acid derivatives typically exhibit strong absorption in the UVB (280-315 nm) or UVA (315-400 nm) regions.[14][15] The exact position (λ_max) and intensity (molar absorptivity, ε) of this absorption are sensitive to the solvent environment. Studies on similar fluoro-substituted cinnamic acids suggest that ortho- and meta-substituted derivatives possess distinct transition characteristics compared to their para-substituted counterparts.[15]

Fluorescence Emission

Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state via several pathways. Fluorescence is the radiative decay process involving the emission of a photon.

Theoretical and experimental work on substituted cinnamic acids indicates that ortho- and meta-fluoro derivatives are more likely to exhibit fluorescence compared to para-derivatives, which tend to favor non-radiative decay pathways.[15] This suggests that 2,6-DFCA is a candidate for fluorescent applications. The emission spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength (a Stokes shift) due to energy loss from vibrational relaxation in the excited state.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[16][17]

Φ_F = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon. Compounds with quantum yields even as low as 0.10 are considered usefully fluorescent.[16] The quantum yield of 2,6-DFCA has not been definitively reported in the literature and must be determined experimentally.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.[18][19] It is an intrinsic property of a fluorophore in a specific environment and is typically on the nanosecond scale (10⁻⁹ to 10⁻⁶ seconds).[19][20] The lifetime (τ) is inversely proportional to the sum of the rate constants for all decay processes (radiative, k_r, and non-radiative, k_nr).

τ = 1 / (k_r + k_nr)

This parameter is largely independent of fluorophore concentration and is sensitive to environmental factors such as pH, temperature, and the presence of quenching agents.[18][20][21]

Table of Expected Photophysical Properties:

ParameterSymbolExpected Value/RangeNotes
Absorption Maximum λ_abs~270-320 nmDependent on solvent. Corresponds to the π-π* transition.
Molar Absorptivity ε10⁴ - 10⁵ M⁻¹cm⁻¹High intensity expected due to the extended conjugated system.
Emission Maximum λ_em> λ_absA positive Stokes shift is expected.
Fluorescence Quantum Yield Φ_FTo be determinedOrtho-fluoro substitution suggests potential for fluorescence.[15]
Fluorescence Lifetime τTo be determinedExpected to be in the nanosecond range.

Key Factors Modulating Photophysical Behavior

The utility of a molecule like 2,6-DFCA in sensing or as a molecular probe often depends on the sensitivity of its photophysical properties to its local environment.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra—a phenomenon known as solvatochromism.[22][23] Generally, polar solvents can stabilize the more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. Investigating the behavior of 2,6-DFCA in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) is essential to fully characterize its properties.

pH Dependence

The carboxylic acid moiety of 2,6-DFCA makes its photophysical properties susceptible to changes in pH.[24] The protonated (acidic) and deprotonated (carboxylate) forms of the molecule will have different electronic distributions and, consequently, distinct absorption and emission spectra.[25] This pH sensitivity could be exploited for developing pH sensors. The fluorescence intensity or lifetime may change in a predictable manner across the physiological pH range, centered around the molecule's pKa.[21]

Aggregation-Induced Emission (AIE)

Typically, the fluorescence of organic molecules is quenched upon aggregation due to π-π stacking and the formation of non-radiative excimers.[26] However, a counterintuitive phenomenon known as Aggregation-Induced Emission (AIE) occurs in some molecules, where fluorescence is enhanced in the aggregated or solid state.[27][28] This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay pathways and forces the molecule to release its energy radiatively.[28] Given the rotational freedom in the cinnamic acid backbone, investigating whether 2,6-DFCA exhibits AIE or the more common aggregation-caused quenching (ACQ) is a compelling area of research.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind each step is explained to provide field-proven insight.

Workflow for Characterizing Photophysical Properties

The following diagram outlines a logical workflow for the comprehensive characterization of a novel compound like 2,6-DFCA.

G cluster_0 Preparation & Purity cluster_1 Spectroscopic Analysis cluster_2 Quantitative Photophysics cluster_3 Environmental Effects A Synthesize or Procure 2,6-DFCA B Confirm Purity (NMR, MS, HPLC) A->B C UV-Vis Absorption Spectroscopy B->C H Investigate Solvatochromism B->H I Investigate pH Dependence B->I J Investigate Aggregation Effects (AIE/ACQ) B->J E Determine Excitation & Emission Maxima C->E D Fluorescence Emission Spectroscopy D->E F Measure Fluorescence Quantum Yield (Φ_F) E->F G Measure Fluorescence Lifetime (τ) E->G

Caption: Experimental workflow for photophysical characterization.

Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol uses a well-characterized fluorescent standard to determine the Φ_F of the test sample (2,6-DFCA). The key principle is that solutions of the standard and sample with identical absorbance at the same excitation wavelength absorb the same number of photons.[17]

Materials:

  • This compound (test sample)

  • Fluorescence standard with known Φ_F (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • High-purity solvent (in which both sample and standard are soluble and stable)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test sample and the standard in the chosen solvent.

  • Absorbance Measurements:

    • Prepare a series of five dilutions for both the test sample and the standard, ensuring the absorbance at the chosen excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

    • Record the UV-Vis absorption spectrum for each dilution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the prepared dilutions for both the test sample and the standard. Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for all measurements.

    • Record the emission spectrum of a solvent blank to subtract any background signal (e.g., Raman scatter).[19][20]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum after subtracting the solvent blank.

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

    • Determine the gradient (slope) of each plot. The relationship should be linear.

  • Calculation: The quantum yield of the test sample (Φ_test) is calculated using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

    • n_test and n_std are the refractive indices of the solvents used for the test and standard solutions, respectively (if different solvents are used).

G A Prepare Dilutions (Sample & Standard, Abs < 0.1) B Measure Absorbance (at λ_ex) A->B C Measure Fluorescence Emission (excite at λ_ex) B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Gradients (Grad_test, Grad_std) E->F G Calculate Φ_test using Comparative Equation F->G

Caption: Workflow for Quantum Yield determination.

Potential Applications and Future Directions

The unique combination of a photoreactive cinnamate core and electron-withdrawing fluorine atoms positions 2,6-DFCA as a molecule of significant interest.

  • Drug Development: It serves as a valuable scaffold for synthesizing novel therapeutic agents. Its inherent fluorescence, if confirmed to be significant, could be exploited for tracking the distribution of its derivatives in cellular systems without the need for an external fluorescent tag.[1][2]

  • Materials Science: As a derivative of cinnamic acid, 2,6-DFCA is a prime candidate for creating photo-cross-linkable polymers.[9] UV irradiation can induce a [2+2] cycloaddition, forming a stable cyclobutane ring and linking polymer chains.[7][8] The fluorine atoms can impart desirable properties such as increased thermal stability and hydrophobicity to the resulting material.

  • Fluorescent Probes: The sensitivity of its fluorescence to environmental factors like pH and polarity could be harnessed to design molecular sensors for biological and chemical applications.

Future research should focus on the precise experimental determination of the quantum yield and fluorescence lifetime of 2,6-DFCA in various environments. A thorough investigation into its potential for aggregation-induced emission would be particularly valuable, as AIE-active materials are in high demand for applications in bio-imaging and optoelectronics.

References

An In-depth Technical Guide to the Photochemical [2+2] Dimerization of 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical [2+2] dimerization of 2,6-difluorocinnamic acid, a reaction of significant interest in the synthesis of complex molecular architectures, particularly cyclobutane derivatives. Cyclobutane rings are core scaffolds in numerous biologically active molecules and natural products.[1] The photodimerization of cinnamic acids offers a direct route to these structures, and the use of substituted derivatives like this compound allows for fine-tuning of the reaction's course and product characteristics.

Introduction to [2+2] Photocycloaddition

Photochemical [2+2] cycloaddition is a powerful reaction in synthetic organic chemistry for creating four-membered rings from two olefinic units.[2] When conducted in the crystalline state, these reactions can proceed with high efficiency and stereoselectivity, governed by the arrangement of molecules in the crystal lattice—a principle known as topochemical control.[2][3]

The dimerization of trans-cinnamic acid, for example, can lead to eleven possible stereoisomers, broadly classified as head-to-head dimers (truxinic acids) and head-to-tail dimers (truxillic acids).[4] However, reactions in solution are often plagued by competing cis-trans isomerization and a lack of selectivity, resulting in complex product mixtures.[5][6] Solid-state photochemistry overcomes these limitations by pre-organizing the reactant molecules, often leading to a single stereoisomer.[4][5]

The introduction of halogen substituents, such as fluorine in this compound, is a known strategy to influence and control the molecular packing in the crystal, thereby directing the outcome of the photochemical reaction.[7][8][9]

The Dimerization of this compound

The crystal and molecular structure of this compound has been analyzed in the context of its potential to undergo photochemical [2+2] dimerization.[7][9] In the solid state, the molecules are arranged in stacks, and intermolecular geometry suggests they are primed for this reaction.[7][9] Upon irradiation with UV light, the dimerization proceeds, forming 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid.[7] For related 2,6-difluorochalcones, the β-truxinic (syn-head-to-head) dimer is formed stereoselectively.[8]

Several factors are critical for the reaction to proceed in the crystalline state[7][9]:

  • Geometrical Conditions : Reacting double bonds must be parallel and within a certain proximity, typically around 4 Å, as established by Schmidt's topological principles.[8]

  • Mutual Directionality : The orientation of neighboring molecules determines the specific stereoisomer of the product formed.[7][9]

  • External Factors : Temperature, pressure, and the wavelength of UV light can significantly influence the reaction's probability and outcome.[7][9]

The progress of the reaction in situ within a crystal can be tracked by monitoring the changes in the unit-cell parameters via X-ray diffraction.[7][9]

Caption: General reaction scheme for the [2+2] photodimerization.

Quantitative Data

The solid-state reaction of this compound has been monitored in situ, revealing dynamic changes in the crystal lattice upon UV irradiation.

Table 1: Unit-Cell Parameter Changes During in-situ Photodimerization of this compound

Unit-Cell Parameter Observed Change During UV Irradiation
a (cell length) Initially increases, then starts to decrease.[7][9]
b (cell length) Initially decreases, then starts to increase.[7][9]
c (cell length) Increases.[7][9]

| V (unit-cell volume) | Initially increases, then starts to decrease.[7][9] |

Note: Specific numerical values for the parameter changes over time were not detailed in the referenced abstracts.

For context, template-directed photodimerization reactions of other cinnamic acid derivatives have been shown to proceed in very high yields.

Table 2: Reaction Yields for Related [2+2] Photodimerizations

Reactant/System Product Type Yield Reference Context
Template-bound Cinnamate Diesters Symmetrical & Unsymmetrical β-truxinic acids Up to 99% Solid-state reaction using a 1,8-dihydroxynaphthalene template.[10]

| Cinnamic Esters with Ir(III) catalyst | Trans-cyclobutane | Excellent | Solution-phase reaction using a visible light photocatalyst.[11] |

Experimental Protocols

While a specific, detailed protocol for this compound is not fully provided in the search results, a general methodology for solid-state photodimerization can be compiled based on established procedures for cinnamic acid and its derivatives.[4][8]

Protocol: Solid-State Photodimerization of this compound

  • Crystal Preparation:

    • Dissolve 1.5 g of this compound in a minimal amount of a suitable solvent (e.g., Tetrahydrofuran - THF) in a 100 mL Erlenmeyer flask.[4] Gentle heating in a water bath may be required to achieve full dissolution.[4]

    • Remove the flask from the heat and swirl gently to coat the walls of the flask with the solution, creating a thin film as the solvent evaporates.[4]

    • Allow the flask to dry completely at room temperature for at least 30 minutes to ensure all solvent has evaporated, leaving a solid crystalline film.[4]

  • Photochemical Reaction:

    • Seal the flask with a septum.[4]

    • Expose the flask to a UV light source. For related chalcones, a wavelength of λ = 300 nm has been used effectively.[8] Alternatively, direct sunlight can be used over a prolonged period (e.g., 15 days), with periodic rotation of the flask to ensure even irradiation.[4]

    • The reaction progress can be monitored using techniques like UV-visible spectroscopy, where the consumption of the monomer is observed over time.[8]

  • Product Isolation and Purification:

    • After the irradiation period, add 15 mL of a solvent in which the monomer is soluble but the dimer is not (e.g., toluene).[4] Gently warm the mixture (e.g., 40 °C water bath) to dissolve any remaining unreacted this compound.[4]

    • Separate the solid dimer product by vacuum filtration.[4]

    • Wash the collected solid with an additional 10 mL of the same solvent to remove any residual monomer.[4]

    • Dry the solid product, weigh it to calculate the yield, and characterize it using methods such as NMR spectroscopy, mass spectrometry, and melting point determination.[8]

Experimental_Workflow A 1. Dissolution Dissolve this compound in a minimal amount of solvent (e.g., THF). B 2. Film Formation Evaporate solvent to form a thin crystalline film on flask walls. A->B Evaporation C 3. Irradiation Expose the solid film to a UV light source (e.g., 300 nm lamp or sunlight). B->C UV Exposure D 4. Isolation Add toluene to dissolve unreacted monomer, leaving the solid dimer. C->D Selective Solubilization E 5. Purification Separate the solid dimer via vacuum filtration and wash. D->E Filtration F 6. Characterization Analyze the product using NMR, Mass Spec, and M.P. determination. E->F Analysis

Caption: Workflow for solid-state photochemical dimerization.

Mechanism and Topochemical Control

The stereospecificity of solid-state photodimerizations is a direct consequence of the crystal packing. The reaction is considered to have topological control, meaning the arrangement of the reactants in the lattice dictates the structure of the product.

Topochemical_Control Conceptual Diagram of Topochemical Control cluster_crystal Crystal Lattice cluster_reaction Photochemical Reaction cluster_solution Solution Phase (for comparison) M1 Monomer 1 M2 Monomer 2 React Aligned Monomers (d < 4.2 Å) M1->React Pre-organization M3 Monomer 3 M4 Monomer 4 Prod Single Dimer Stereoisomer React->Prod UV Light Mix Randomly Oriented Monomers ProdMix Mixture of Isomers + Cis-Trans Isomerization Mix->ProdMix UV Light

Caption: Topochemical control in solid-state vs. solution reactions.

In the case of this compound, the fluorine atoms guide the molecules into a stacked arrangement that facilitates the [2+2] cycloaddition upon irradiation. This pre-organization is the key to achieving the high selectivity that is characteristic of solid-state photochemical reactions.

References

An In-depth Technical Guide to the Thermal Stability of 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,6-Difluorocinnamic acid. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document outlines the essential methodologies and expected thermal behavior based on its structural characteristics and data from analogous compounds. The guide details the standard analytical techniques for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing researchers with the necessary protocols to conduct their own analyses.

Core Physical and Chemical Properties

A summary of the known physical and chemical properties of trans-2,6-Difluorocinnamic acid is presented in Table 1. Understanding these fundamental properties is crucial for its handling, processing, and formulation in drug development.

PropertyValueReference
Chemical Formula C₉H₆F₂O₂[1][2][3][4]
Molecular Weight 184.14 g/mol [1][2][3][4]
Appearance White to light yellow powder/crystal[1]
Melting Point (mp) 124-125 °C[2]
Purity >95.0% (GC)(T)[1]
Synonyms trans-3-(2,6-Difluorophenyl)acrylic Acid[1]
CAS Number 102082-89-3[2][3][4]

Thermal Stability Analysis: Methodologies and Protocols

The thermal stability of a compound is paramount in pharmaceutical development, influencing manufacturing processes, storage conditions, and shelf-life. The following sections detail the standard experimental protocols for determining the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This analysis provides critical information on thermal stability, decomposition temperatures, and the composition of materials.[5]

Experimental Protocol: Thermogravimetric Analysis of this compound

This protocol outlines a standard procedure for the TGA of this compound.

Instrumentation:

  • A calibrated thermogravimetric analyzer with a high-precision balance.

  • Alumina or platinum sample pans.

  • A gas flow controller for maintaining a consistent inert atmosphere (e.g., nitrogen or argon).[7]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. This heating rate provides good resolution of thermal events.

  • Data Collection: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as percentage weight loss versus temperature.

Expected Results: For a compound like this compound, the TGA curve is expected to show a stable baseline until the onset of thermal decomposition. The primary decomposition of cinnamic acid, a related compound, occurs in a single stage.[8][9] Therefore, a similar single-stage decomposition is anticipated for its difluorinated analog, likely initiated by decarboxylation. The onset temperature of decomposition is a key indicator of its thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound load Load into TGA pan weigh->load purge Purge with N2 load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Plot % Weight Loss vs. Temperature record->plot determine Determine Onset of Decomposition plot->determine

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to determine characteristic properties such as melting point, enthalpy of fusion, and glass transition temperatures.[10]

Experimental Protocol: Differential Scanning Calorimetry of this compound

This protocol provides a standard method for the DSC analysis of this compound.

Instrumentation:

  • A calibrated differential scanning calorimeter.

  • Hermetically sealed aluminum pans.

  • A nitrogen gas supply for purging the DSC cell.

Procedure:

  • Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to ensure a closed system.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 150 °C (above its melting point) at a heating rate of 10 °C/min.

    • Hold isothermally for 2 minutes to ensure complete melting.

    • Cool the sample to 25 °C at a rate of 10 °C/min.

    • Reheat the sample from 25 °C to 150 °C at 10 °C/min. The second heating scan is often used for analysis to erase the sample's prior thermal history.[11]

  • Data Collection: Record the heat flow as a function of temperature.

Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound. The onset of this peak is taken as the melting point, which should be consistent with the literature value of 124-125 °C.[2] The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound seal Seal in Aluminum Pan weigh->seal heat1 Heat to 150°C seal->heat1 cool Cool to 25°C heat1->cool heat2 Reheat to 150°C cool->heat2 plot Plot Heat Flow vs. Temperature heat2->plot analyze Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) plot->analyze

DSC Experimental Workflow

Potential Decomposition Pathway

While specific experimental data for this compound is not available, the thermal decomposition of cinnamic acid is known to proceed through decarboxylation.[8][9] It is therefore hypothesized that this compound follows a similar primary decomposition pathway. The presence of two electron-withdrawing fluorine atoms on the phenyl ring may influence the stability of the molecule and the decomposition temperature.

Decomposition_Pathway reactant This compound intermediate Heat reactant->intermediate product1 2,6-Difluorostyrene intermediate->product1 product2 CO2 intermediate->product2

Hypothesized Decomposition Pathway

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. Although direct experimental data on its thermal decomposition is scarce, the provided protocols for TGA and DSC offer robust methodologies for its determination. The information presented here, based on the properties of the parent compound and established analytical techniques, serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug substances and products containing this compound. Further experimental studies are encouraged to fully characterize the thermal behavior of this compound.

References

An In-depth Technical Guide to 2,6-Difluorocinnamic Acid (CAS: 102082-89-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential applications of 2,6-Difluorocinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Physicochemical Data

This compound, also known by its IUPAC name (2E)-3-(2,6-difluorophenyl)prop-2-enoic acid, is a fluorinated derivative of cinnamic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 102082-89-3[1]
Molecular Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol
Melting Point 124-125 °C
Appearance White to light yellow solid/crystal
Predicted pKa 4.17 ± 0.16
Solubility Soluble in methanol. General solubility is expected in polar organic solvents like ethanol and DMSO, with limited solubility in water.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for forming α,β-unsaturated carboxylic acids. A common and effective method is the Knoevenagel-Doebner condensation, starting from 2,6-difluorobenzaldehyde.[4][5][6]

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for similar cinnamic acid derivatives.[5][7]

Reaction:

Materials:

  • 2,6-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to yield the final product.

G cluster_synthesis Synthesis Workflow Reagents 2,6-Difluorobenzaldehyde Malonic Acid Pyridine, Piperidine Reaction Knoevenagel-Doebner Condensation (Reflux, 3-4h) Reagents->Reaction Workup Acidification (HCl/Ice) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Pure 2,6-Difluorocinnamic Acid Purification->Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey FeaturesReference(s)
¹H NMR Expected signals for aromatic, vinylic, and carboxylic acid protons. Aromatic protons will show coupling to fluorine. Vinylic protons will exhibit trans-coupling.[8]
¹³C NMR Expected signals for aromatic, vinylic, and carbonyl carbons. Carbons attached to or near fluorine atoms will show C-F coupling.[9]
FT-IR Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1680-1700 cm⁻¹), C=C stretching (~1625 cm⁻¹), and C-F stretching.[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 184. Fragmentation patterns would likely involve loss of COOH, H₂O, and fragments related to the difluorophenyl group.[1]

Applications in Drug Development and Research

Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[10][11] The incorporation of fluorine atoms, as in this compound, can enhance metabolic stability and binding affinity to biological targets.[12]

Potential Biological Activities

While specific studies on this compound are limited, based on the activities of related compounds, it and its derivatives may exhibit:

  • Antimicrobial Activity: Cinnamic acid derivatives have been shown to possess antibacterial and antifungal properties, often by disrupting microbial cell membranes.[10][13]

  • Anticancer Activity: Many cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14] Fluorination is a known strategy to enhance the anticancer potential of small molecules.[12]

  • Enzyme Inhibition: Cinnamic acid derivatives have been identified as inhibitors of various enzymes, including tyrosinase and glucosyltransferase, suggesting potential applications in areas like skincare and oral health.[15]

  • Anti-inflammatory Activity: Some cinnamic acid derivatives are known to modulate inflammatory pathways, such as the NF-κB signaling pathway.[16]

Signaling Pathway Modulation: The NF-κB Pathway

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a crucial regulator of the inflammatory response. Its aberrant activation is implicated in numerous inflammatory diseases and some cancers. Cinnamic acid derivatives have been reported to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[16]

G cluster_pathway Hypothesized Inhibition of NF-κB Signaling cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription induces Inhibitor Cinnamic Acid Derivative (e.g., this compound derivative) Inhibitor->IKK inhibits?

Potential inhibition of the NF-κB pathway by cinnamic acid derivatives.

Experimental Protocols for Biological Assays

To evaluate the potential biological activities of this compound and its derivatives, standard in vitro assays can be employed.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.[14]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a further 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow Seeding Seed Cells (96-well plate) Treatment Add Test Compound (various concentrations) Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT Add MTT Reagent (4h incubation) Incubation->MTT Solubilization Solubilize Formazan (DMSO) MTT->Solubilization Reading Measure Absorbance (~570 nm) Solubilization->Reading Analysis Calculate IC₅₀ Reading->Analysis

A typical workflow for assessing cytotoxicity using the MTT assay.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is accessible through established organic reactions, and the presence of the 2,6-difluoro substitution pattern is anticipated to confer advantageous biological and physicochemical properties. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this particular isomer, the extensive literature on cinnamic acid derivatives provides a strong foundation for its exploration as a scaffold for novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this compound and its derivatives.

References

Methodological & Application

Synthesis of 2,6-Difluorocinnamic Acid from 2,6-Difluorobenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the synthesis of 2,6-difluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research, starting from 2,6-difluorobenzaldehyde. The selected synthetic route is the Knoevenagel-Doebner condensation, a robust and high-yielding method for the preparation of α,β-unsaturated carboxylic acids. This document provides a thorough examination of the reaction mechanism, a meticulously detailed experimental protocol, and comprehensive characterization and safety data. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds with significant applications in the pharmaceutical, cosmetic, and polymer industries.[1] The incorporation of fluorine atoms into the aromatic ring, as in this compound, can profoundly influence the molecule's physicochemical and biological properties.[2] The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making such compounds highly sought-after building blocks in medicinal chemistry.[2][3] this compound, in particular, serves as a key precursor for the synthesis of a variety of bioactive molecules and advanced materials.

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel reaction that is particularly well-suited for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[4][5] This method employs a basic catalyst, typically a combination of pyridine as the solvent and a catalytic amount of piperidine, to facilitate the condensation and subsequent decarboxylation in a one-pot procedure.[4][6] This approach is advantageous due to its operational simplicity, good yields, and the formation of the thermodynamically favored trans-isomer.[7]

Reaction Mechanism: The Knoevenagel-Doebner Condensation

The synthesis of this compound from 2,6-difluorobenzaldehyde and malonic acid proceeds via the Knoevenagel-Doebner condensation mechanism. This reaction can be understood through a sequence of key steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of malonic acid at the α-carbon by the basic catalyst, piperidine. This forms a nucleophilic enolate ion.[5] Pyridine, while primarily the solvent, also acts as a weak base, contributing to the basicity of the reaction medium.[4]

  • Nucleophilic Addition: The generated enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-difluorobenzaldehyde. This addition reaction forms a tetrahedral intermediate.[5]

  • Dehydration: The tetrahedral intermediate undergoes dehydration, facilitated by the acidic protons of the carboxylic acid groups and the basic environment, to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: The final and crucial step of the Doebner modification is the decarboxylation of the α,β-unsaturated dicarboxylic acid intermediate.[4][8] The pyridine solvent plays a key role here, promoting the loss of carbon dioxide upon heating to yield the final product, this compound, predominantly as the trans-isomer.[4]

The overall transformation is a highly efficient method for carbon-carbon bond formation and the generation of a conjugated system.

Knoevenagel_Doebner_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3 & 4: Dehydration & Decarboxylation Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate Deprotonation Piperidine Piperidine Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Attack on Carbonyl 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Unsaturated Dicarboxylic Acid Unsaturated Dicarboxylic Acid Tetrahedral Intermediate->Unsaturated Dicarboxylic Acid Dehydration This compound This compound Unsaturated Dicarboxylic Acid->this compound Decarboxylation (Heat, Pyridine)

Caption: Knoevenagel-Doebner reaction workflow.

Detailed Experimental Protocol

This protocol is designed for the synthesis of trans-2,6-difluorocinnamic acid on a laboratory scale.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,6-Difluorobenzaldehyde≥98%
Malonic Acid≥99%
PyridineAnhydrous, ≥99.8%
Piperidine≥99%
Hydrochloric Acid (HCl)Concentrated (37%)
Ethanol95% or Absolute
Distilled Water
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Büchner funnel and flask
Filter paper
Beakers and Erlenmeyer flasks
pH paper
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.20 g (50 mmol) of malonic acid in 20 mL of anhydrous pyridine. To this solution, add 7.10 g (50 mmol) of 2,6-difluorobenzaldehyde.

  • Catalyst Addition: Add 0.5 mL of piperidine to the reaction mixture.[6]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 115 °C) with continuous stirring for 3-4 hours. The evolution of carbon dioxide should be observed.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), allow the mixture to cool to room temperature.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing a mixture of 50 g of crushed ice and 50 mL of concentrated hydrochloric acid.[9] This should be done in a fume hood with vigorous stirring. A white precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.

Purification by Recrystallization
  • Solvent Selection: A mixed solvent system of ethanol and water is effective for the recrystallization of cinnamic acid derivatives.[1][10]

  • Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize the yield of crystals.[11]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by the following analytical methods.

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 124-125 °C
Molecular Formula C₉H₆F₂O₂[12]
Molecular Weight 184.14 g/mol [12]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons, the vinylic protons, and the acidic proton of the carboxylic acid. The vinylic protons should appear as doublets with a coupling constant characteristic of a trans configuration (typically >15 Hz). The aromatic protons will exhibit complex splitting patterns due to fluorine coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbons bearing fluorine atoms will appear as doublets due to C-F coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1630 cm⁻¹), and C-F stretching vibrations.[13][14] A reference spectrum can be found on the NIST WebBook.[12]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2,6-Difluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[15]

  • Malonic Acid: Harmful if swallowed. Causes serious eye damage.[16]

  • Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[17][18]

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended for pyridine).[19] Have an emergency eyewash and shower readily accessible.[19]

Conclusion

The Knoevenagel-Doebner condensation provides an efficient and reliable method for the synthesis of this compound from 2,6-difluorobenzaldehyde. This application note and protocol offer a detailed guide for researchers, emphasizing the mechanistic underpinnings and practical aspects of the synthesis. Adherence to the outlined procedures and safety precautions will enable the successful and safe preparation of this important fluorinated building block for further applications in research and development.

References

Synthesis of 2,6-Difluorocinnamic Acid via Perkin Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Perkin reaction, a cornerstone of organic synthesis, provides a classic and effective method for the formation of α,β-unsaturated aromatic acids.[1][2] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[1][3] This application note provides a detailed protocol for the synthesis of 2,6-Difluorocinnamic acid, a valuable building block in medicinal chemistry and materials science, utilizing the Perkin reaction between 2,6-Difluorobenzaldehyde and acetic anhydride with sodium acetate as the catalyst. The presence of fluorine atoms in organic molecules can significantly influence their physicochemical and biological properties, making fluorinated synthons like this compound of particular interest in drug discovery and development.

Reaction Scheme

The synthesis of this compound via the Perkin reaction proceeds as follows:

Reaction of 2,6-Difluorobenzaldehyde with acetic anhydride in the presence of sodium acetate to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
2,6-Difluorobenzaldehyde1.0 eq
Acetic Anhydride1.5 - 2.0 eq[3]
Anhydrous Sodium Acetate1.0 - 1.2 eq
Reaction Conditions
Temperature170-180 °C
Reaction Time4-5 hours
Product Characterization
Molecular FormulaC₉H₆F₂O₂[4]
Molecular Weight184.14 g/mol [4]
Melting Point124-125 °C
Yield
Expected Yield~80% (based on analogous reactions)[5]

Experimental Protocol

This protocol is adapted from established procedures for the Perkin reaction.[3]

Materials:

  • 2,6-Difluorobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • 10% Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Activated Charcoal

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2,6-Difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5-2.0 eq), and anhydrous sodium acetate (1.0-1.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 170-180 °C using a heating mantle or oil bath. Stir the reaction mixture vigorously for 4-5 hours.

  • Work-up and Hydrolysis: After the reaction is complete, allow the mixture to cool slightly. Carefully and slowly pour the hot reaction mixture into a beaker containing 200 mL of water. This step should be performed in a fume hood as it may generate fumes.

  • Boil the aqueous mixture for 15-20 minutes to hydrolyze the excess acetic anhydride and the intermediate product.

  • Decolorization: To the hot solution, add a small amount of activated charcoal to remove colored impurities and continue to boil for another 10 minutes.

  • Filtration: Filter the hot solution through a pre-heated Buchner funnel to remove the activated charcoal and any other insoluble impurities.

  • Precipitation: Transfer the hot filtrate to a clean beaker and acidify it with concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the this compound to precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining inorganic salts and impurities.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Purification:

For higher purity, the crude this compound can be recrystallized from an ethanol/water mixture.

Visualizations

Perkin Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Perkin reaction.

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acyl Transfer & Elimination cluster_step4 Step 4: Hydrolysis Ac2O Acetic Anhydride Enolate Enolate Ac2O->Enolate Deprotonation NaOAc Sodium Acetate (Base) AcOH Acetic Acid Enolate2 Enolate Aldehyde 2,6-Difluorobenzaldehyde Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Nucleophilic Attack Intermediate1_2 Alkoxide Intermediate Enolate2->Aldehyde MixedAnhydride Mixed Anhydride Intermediate1_2->MixedAnhydride Intramolecular Acyl Transfer UnsaturatedAnhydride Unsaturated Anhydride MixedAnhydride->UnsaturatedAnhydride Elimination of Acetate Acetate Acetate UnsaturatedAnhydride2 Unsaturated Anhydride FinalProduct This compound UnsaturatedAnhydride2->FinalProduct Hydrolysis Water Water (H₂O)

Caption: Mechanism of the Perkin Reaction.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start reactants Combine Reactants: - 2,6-Difluorobenzaldehyde - Acetic Anhydride - Sodium Acetate start->reactants reaction Heat to 170-180 °C for 4-5h reactants->reaction workup Pour into Water & Boil reaction->workup decolorize Add Activated Charcoal & Boil workup->decolorize filtration1 Hot Filtration decolorize->filtration1 acidify Acidify with HCl filtration1->acidify precipitation Cool in Ice Bath to Precipitate Product acidify->precipitation filtration2 Vacuum Filtration precipitation->filtration2 wash Wash with Cold Water filtration2->wash dry Dry the Product wash->dry purify Recrystallize (Optional) dry->purify end End Product: This compound dry->end Crude Product purify->end Pure Product

References

Application Notes & Protocols: A Researcher's Guide to the Knoevenagel Condensation for α,β-Unsaturated Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility.[1] This guide provides an in-depth exploration of its application for the synthesis of α,β-unsaturated carboxylic acids, crucial intermediates in the development of pharmaceuticals, natural products, and advanced polymers.[2][3] We will delve into the mechanistic nuances of the Doebner modification, analyze critical reaction parameters, present detailed experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in achieving optimal outcomes.

The Chemical Principle: Mechanism and Strategic Considerations

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[4][5] The product is typically an α,β-unsaturated compound. For the synthesis of α,β-unsaturated acids, a specific and highly effective variant, the Doebner modification , is employed.

The Doebner Modification: A Pathway to Cinnamic Acids and Derivatives

The Doebner modification uniquely utilizes malonic acid as the active methylene component and typically employs pyridine as the solvent and a catalytic amount of a weak amine base like piperidine.[4][6] The elegance of this modification lies in the tandem nature of the reaction: condensation is immediately followed by decarboxylation.[4]

The mechanism proceeds through several key steps:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the highly acidic malonic acid to form a nucleophilic enolate ion.[2][7]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[7]

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid.[7]

  • Decarboxylation: Critically, the reaction conditions, particularly the use of refluxing pyridine, promote the decarboxylation (loss of CO₂) of the dicarboxylic acid intermediate, yielding the final α,β-unsaturated monocarboxylic acid.[6][8] This step is entropically favorable and drives the reaction to completion.

The reaction predominantly yields the thermodynamically more stable (E)-isomer (trans-isomer).

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Aldehyde Aldehyde (R-CHO) Attack Nucleophilic Attack Aldehyde->Attack MalonicAcid Malonic Acid Enolate Enolate Formation MalonicAcid->Enolate + Base Catalyst Base (e.g., Piperidine) Catalyst->Enolate Enolate->Attack Intermediate Unsaturated Di-acid Attack->Intermediate + Dehydration (-H₂O) Decarboxylation Decarboxylation Intermediate->Decarboxylation Heat (Pyridine) FinalProduct α,β-Unsaturated Acid Decarboxylation->FinalProduct -CO₂

Figure 1: Mechanistic overview of the Doebner-Knoevenagel condensation.

Optimizing the Reaction: Key Parameters and Reagent Selection

The success of the synthesis hinges on the careful selection of reactants and conditions.

  • Carbonyl Substrate: Aromatic aldehydes are excellent substrates for this reaction. Aldehydes generally react much faster and more cleanly than ketones.[9] Electron-donating or withdrawing groups on the aromatic ring are well-tolerated, allowing for the synthesis of a diverse library of cinnamic acid derivatives.[10]

  • Active Methylene Compound: For this application, malonic acid is the reagent of choice. Its dicarboxylic nature is essential for the subsequent decarboxylation step that defines the Doebner modification.[4][6]

  • Catalyst and Solvent:

    • Traditional System: The classic combination is pyridine as the solvent with a catalytic amount of piperidine.[11] Pyridine serves a dual role, acting as a weakly basic medium and facilitating the final decarboxylation step at reflux temperatures.[6]

    • Greener Alternatives: Due to the toxicity of pyridine, significant research has focused on developing more environmentally benign protocols.[3][11] Solvent-free conditions, often assisted by microwave irradiation, have proven highly effective.[3][12] Furthermore, catalysts like ammonium bicarbonate or other benign amines can successfully replace the traditional pyridine/piperidine system.[3][11]

  • Water Removal: The condensation step produces water as a byproduct.[13] While often driven to completion by reaction conditions, in stubborn cases, removing water via azeotropic distillation (e.g., with a Dean-Stark trap when using a solvent like toluene) can shift the equilibrium toward the product.[9][13]

Data Snapshot: Comparison of Catalytic Systems

The following table summarizes yields for the synthesis of sinapinic acid from syringaldehyde and malonic acid, demonstrating the efficacy of greener alternatives to the traditional system.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidinePyridineReflux~6High (Typical)[11]
Ammonium BicarbonateNone (Solvent-Free)90295[3][11]
PiperidineNone (Solvent-Free)90292[3]
β-alanineNone (Solvent-Free)90288[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing α,β-unsaturated acids.

Experimental_Workflow Setup 1. Reagent Setup (Aldehyde, Malonic Acid, Catalyst) Reaction 2. Reaction (Heating / Microwave) Setup->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench 4. Work-up (Acidification & Cooling) Monitoring->Quench Complete Isolation 5. Product Isolation (Filtration) Quench->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Analysis 7. Characterization (NMR, MP, IR) Purification->Analysis

Figure 2: General experimental workflow for Knoevenagel condensation.
Protocol 1: Classic Doebner Synthesis of trans-Ferulic Acid from Vanillin

This protocol is a standard example using the traditional pyridine/piperidine system.

Materials:

  • Vanillin (3-methoxy-4-hydroxybenzaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Round-bottom flask with reflux condenser

Procedure:

  • Reagent Charging: In a 250 mL round-bottom flask, combine vanillin (15.2 g, 0.1 mol) and malonic acid (20.8 g, 0.2 mol).

  • Solvent and Catalyst Addition: Add pyridine (40 mL) to the flask and swirl to dissolve the solids. To this solution, add piperidine (1.0 mL, ~0.01 mol) as the catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at reflux (~115°C) for 4-6 hours. Monitor the reaction's progress by TLC (thin-layer chromatography).

  • Work-up: After the reaction is complete (as indicated by the consumption of vanillin), allow the dark mixture to cool to room temperature.

  • Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice (200 g) and concentrated HCl (40 mL). The product will precipitate as a light-colored solid.

  • Isolation: Stir the slurry for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water until the filtrate is neutral.

  • Purification: The crude ferulic acid can be purified by recrystallization from hot water or an ethanol/water mixture to yield a crystalline solid.

Protocol 2: Microwave-Assisted Green Synthesis of Cinnamic Acids

This protocol offers a rapid, efficient, and environmentally friendly alternative that avoids toxic solvents.[10][12][14]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malonic acid

  • Ammonium acetate or ammonium bicarbonate

  • Microwave reactor

  • Dilute HCl

Procedure:

  • Reagent Mixing: In a microwave-safe reaction vessel, thoroughly mix the aromatic aldehyde (5 mmol), malonic acid (7.5 mmol, 1.5 eq), and ammonium acetate (1 mmol, 0.2 eq).

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 160-320 W) for a short duration, typically 30-90 seconds.[12][14] The reaction is often complete within this timeframe. Monitor for completion using TLC.

  • Work-up: Allow the vessel to cool. Add water (20 mL) to the resulting solid mass and acidify with dilute HCl to a pH of ~2 to precipitate the product fully.

  • Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated acid.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and their solutions.[13][15]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Methylene Compound: Malonic acid may be of poor quality. 2. Inefficient Catalyst: The amine catalyst (e.g., piperidine) may have degraded. 3. Insufficient Heat: Reaction temperature is too low for dehydration and/or decarboxylation.1. Use fresh, high-purity malonic acid. 2. Use fresh piperidine or switch to a more stable catalyst like ammonium bicarbonate for solvent-free methods.[15] 3. Ensure the reaction reaches and maintains the proper reflux temperature or microwave power setting.
Incomplete Reaction 1. Short Reaction Time: The reaction was stopped prematurely. 2. Water Buildup: The water byproduct may be inhibiting the reaction equilibrium.[13]1. Monitor the reaction via TLC until the starting aldehyde is fully consumed. Extend the reaction time as needed. 2. If using a solvent like toluene, employ a Dean-Stark apparatus to remove water azeotropically.[13]
Side Product Formation 1. Aldehyde Self-Condensation: Can occur if the base is too strong or used in excess.[13] 2. Michael Addition: The product can react with another molecule of malonate enolate, especially with extended reaction times.1. Use a weak base catalyst in the recommended catalytic amount (typically 0.1-0.2 eq).[15] 2. Use a moderate excess of malonic acid (e.g., 1.5-2.0 eq) and avoid unnecessarily long reaction times once the aldehyde is consumed.
Purification Difficulties 1. Oily Product: The product fails to solidify upon acidification. 2. Persistent Color: The final product retains a dark color from the reaction mixture.1. Try scratching the inside of the flask with a glass rod, seed with a crystal of pure product, or extract the product into an organic solvent, dry, and evaporate. 2. Perform a hot filtration with activated charcoal during the recrystallization step to remove colored impurities.

Applications in Research and Drug Development

The α,β-unsaturated acids synthesized via the Knoevenagel condensation are not merely academic curiosities; they are vital building blocks in high-value applications.

  • Pharmaceuticals: These compounds are key intermediates in the synthesis of numerous drugs. For example, derivatives are used in the creation of the anti-inflammatory drug Indomethacin and the antimalarial drug Quinine.[2] The unsaturated acid moiety is a common pharmacophore in anticancer agents.[16]

  • Natural Products: Many natural products feature a cinnamic acid-derived backbone, and the Knoevenagel condensation provides a straightforward synthetic route to access these and related structures.[2]

  • Polymers and Materials Science: The double bond and carboxylic acid functionalities make these molecules excellent monomers for creating functional polymers, such as poly(aryl ether ketone)s, and for use in cosmetics and perfumes.[2][11]

References

Application Note: Purification of 2,6-Difluorocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2,6-Difluorocinnamic acid via recrystallization. This method is effective for removing impurities commonly found in the crude product after synthesis, yielding a final product of high purity suitable for downstream applications in pharmaceutical and materials science research. The protocol outlines solvent selection, the recrystallization procedure, and methods for characterization of the purified product.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients and functional materials. The purity of this starting material is critical for the success of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor. This application note details a standard procedure for the recrystallization of this compound.

Physicochemical Data

A summary of the relevant physical and chemical properties of trans-2,6-Difluorocinnamic acid is presented in Table 1. This data is essential for guiding the selection of an appropriate recrystallization solvent and for the characterization of the purified product.

PropertyValueReference
Molecular FormulaC₉H₆F₂O₂[1]
Molecular Weight184.14 g/mol [1]
Melting Point124-125 °C[1][2]
AppearanceWhite to light yellow powder or crystals[1]
Solubility (Qualitative)Soluble in Methanol[1]

Experimental Protocol

This protocol provides a general method for the recrystallization of this compound. The ideal solvent or solvent mixture may need to be determined experimentally based on the nature of the impurities. Common solvents for the recrystallization of cinnamic acid derivatives include ethanol, methanol, water, or mixtures thereof.[1][3][4][5][6]

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol, Methanol, or an Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Spectroscopic instrumentation (e.g., FTIR, NMR)

Procedure
  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a few drops of different potential solvents to each tube at room temperature to assess solubility. A suitable solvent should show low solubility at room temperature.

    • Heat the test tubes that show low solubility. A good solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of a large amount of crystals upon cooling.

    • For mixed solvent systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.[7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[8] Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent as this will reduce the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop.[7] Slow cooling promotes the formation of larger, purer crystals.[8]

    • Once the flask has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[6][7]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Continue to draw air through the funnel to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass or weighing dish.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value (124-125 °C) is indicative of high purity.[1][2]

    • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FTIR) to confirm the chemical identity and purity of the final product.

Experimental Workflow

Recrystallization_Workflow A Crude 2,6-Difluorocinnamic Acid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H I Pure 2,6-Difluorocinnamic Acid Crystals H->I J Characterization (MP, NMR, FTIR) I->J

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound.[6]
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too quickly.Use a lower boiling point solvent or a solvent mixture. Ensure slow cooling.
Low Recovery Yield Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization.Use the minimum amount of hot solvent. Preheat the filtration apparatus. Ensure the solution is thoroughly cooled in an ice bath.
Impure Product (Broad M.P.) Inefficient removal of impurities. Co-crystallization of impurities.Re-crystallize the product a second time. Try a different recrystallization solvent.

Conclusion

Recrystallization is an effective and straightforward method for the purification of this compound. By carefully selecting a suitable solvent and controlling the rate of cooling, a high-purity product can be obtained. The protocol described herein provides a solid foundation for researchers to purify this important chemical intermediate for a variety of scientific applications. Experimental optimization of the solvent system is recommended to achieve the best results for a given batch of crude material.

References

Application Note: Purification of 2,6-Difluorocinnamic Acid Using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluorocinnamic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Following synthesis, the crude product often contains impurities such as unreacted starting materials, byproducts, and isomers. High purity is crucial for subsequent applications, particularly in drug development. This application note describes a robust method for the purification of this compound using normal-phase flash column chromatography on silica gel. The separation is based on the differential adsorption of the compound and its impurities onto the polar stationary phase, with elution facilitated by a non-polar mobile phase of increasing polarity.

Principle of Separation

Normal-phase column chromatography separates compounds based on their polarity. A polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[1] Non-polar compounds have weaker interactions with the stationary phase and therefore elute more quickly, while more polar compounds are retained for longer.[1] In the case of this compound, its carboxylic acid group provides significant polarity, allowing for good separation from less polar impurities. By gradually increasing the polarity of the mobile phase (gradient elution), a clean separation of the target compound can be achieved.

Experimental Overview

This protocol outlines the purification of crude this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase system. The process involves packing the column, loading the sample, eluting with a solvent gradient, and analyzing the collected fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

Experimental Protocol

1. Materials and Equipment

  • Crude this compound

  • Silica gel, flash chromatography grade (230-400 mesh)

  • n-Hexane, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Acetic Acid (optional, for improved peak shape)

  • Glass chromatography column with stopcock

  • Separatory funnel (for solvent reservoir)

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Mobile Phase Preparation

Prepare mobile phases with varying ratios of hexane and ethyl acetate. A typical starting point is a low polarity solvent system, which is gradually increased.

  • Initial Mobile Phase (Low Polarity): 9:1 Hexane:Ethyl Acetate

  • Intermediate Mobile Phase: 8:2 Hexane:Ethyl Acetate

  • Final Mobile Phase (Higher Polarity): 7:3 Hexane:Ethyl Acetate

For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce peak tailing and improve separation.[2]

3. Column Packing (Slurry Method)

  • Select an appropriately sized column. A general guideline is to use 30-50 g of silica gel per 1 g of crude material.[1]

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping.[3] Add a thin layer (approx. 0.5 cm) of sand over the plug.[1]

  • In a beaker, prepare a slurry of the required amount of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).[1]

  • With the column stopcock closed, pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[1]

  • Open the stopcock to allow the solvent to drain, which helps to settle the silica bed. Continuously add the slurry until the desired column height is achieved. Crucially, do not allow the top of the silica bed to run dry. [1]

  • Once packed, add a protective layer of sand (approx. 0.5 cm) on top of the silica gel.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.[1]

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.[4] The sample should be as concentrated as possible to ensure a narrow band at the start of the chromatography.[4]

  • Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.[5]

  • Open the stopcock and allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.

5. Elution and Fraction Collection

  • Carefully add the initial mobile phase (9:1 Hexane:EtOAc) to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in test tubes or flasks.

  • Gradually increase the polarity of the mobile phase by switching to 8:2 Hexane:EtOAc and then 7:3 Hexane:EtOAc.[6] This gradient elution will first wash out non-polar impurities, followed by the desired product.

6. Fraction Analysis

  • Monitor the composition of the collected fractions using TLC.[4]

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 7:3 Hexane:EtOAc).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound (single spot on TLC).

7. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.[5]

  • Determine the yield and assess the purity of the final product (e.g., by melting point, HPLC, or NMR).

Data Presentation

Table 1: Column Chromatography Parameters

ParameterValue/Condition
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions30 cm x 3 cm
Crude Sample Load1.0 g
Mobile Phase Systemn-Hexane / Ethyl Acetate (Gradient)
Elution Gradient10% EtOAc -> 20% EtOAc -> 30% EtOAc
Fraction Size15 mL
Method of AnalysisThin Layer Chromatography (TLC)

Table 2: Hypothetical Purification Results

Fraction(s)Mobile Phase (Hexane:EtOAc)Compound(s) ElutedAppearance on TLC (Rf)
1-59:1Non-polar impurities0.85
6-108:2Mixture of impurities and product0.60, 0.45
11-208:2 to 7:3Pure this compound 0.45
21-257:3Polar impurities0.20

Table 3: Yield and Purity

ParameterValue
Crude Weight1.0 g
Purified Weight0.85 g
Yield85%
Purity (by HPLC)>99%
Melting Point124-125 °C

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Column Packing (Silica Gel Slurry) load_sample Sample Loading prep_column->load_sample prep_sample Sample Preparation (Dissolve Crude Product) prep_sample->load_sample elution Gradient Elution (Hexane:EtOAc) load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation final_product Purified this compound evaporation->final_product logical_relationship cluster_components Chromatography Components cluster_compounds Mixture Components stationary_phase Stationary Phase (Silica Gel - Polar) mobile_phase Mobile Phase (Hexane/EtOAc - Non-polar) nonpolar_impurities Non-polar Impurities elution_order Elution Order nonpolar_impurities->elution_order Elutes First (Weak interaction with silica) product This compound (Moderately Polar) polar_impurities Polar Impurities elution_order->product Elutes Second elution_order->polar_impurities Elutes Last (Strong interaction with silica)

References

Synthesis and Application of 2,6-Difluorocinnamic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the demand for novel therapeutic agents continues to grow, researchers are increasingly turning their attention to fluorinated organic compounds for their unique biological properties. Among these, 2,6-difluorocinnamic acid and its derivatives are emerging as a promising class of molecules with potential applications in drug development, particularly in the fields of oncology and microbiology. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of trans-2,6-Difluorocinnamic Acid

The parent compound, trans-2,6-difluorocinnamic acid, is a white crystalline solid. Its key properties are summarized in the table below. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability.

PropertyValue
CAS Number 102082-89-3
Molecular Formula C₉H₆F₂O₂
Molecular Weight 184.14 g/mol
Melting Point 124-125 °C
Appearance White to light yellow powder/crystal
Linear Formula F₂C₆H₃CH=CHCO₂H
Purity >95.0% (GC)

Synthetic Pathways to this compound

Several established synthetic methodologies can be adapted for the preparation of trans-2,6-difluorocinnamic acid. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment. Below are detailed protocols for four common and effective routes.

Knoevenagel-Doebner Condensation

This method offers an efficient route to α,β-unsaturated carboxylic acids from aromatic aldehydes and malonic acid.[1]

Reaction: 2,6-Difluorobenzaldehyde + Malonic Acid → trans-2,6-Difluorocinnamic acid + H₂O + CO₂

Protocol:

  • In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine, which acts as both solvent and base.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Monitor the reaction's progress by observing the evolution of carbon dioxide and by using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Perkin Reaction

A classic method for the synthesis of cinnamic acids, the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride.[2][3]

Reaction: 2,6-Difluorobenzaldehyde + Acetic Anhydride → trans-2,6-Difluorocinnamic acid

Protocol:

  • Combine 2,6-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 180 °C and maintain under reflux for 5-8 hours.[3]

  • Allow the reaction to cool to about 100 °C and then slowly add water to hydrolyze any unreacted acetic anhydride.

  • Boil the mixture for 15 minutes. If the solution is colored, add activated charcoal and continue boiling for another 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate with concentrated hydrochloric acid until precipitation of the product is complete.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.

Wittig Reaction

The Wittig reaction is a versatile method for creating carbon-carbon double bonds and can be adapted to produce cinnamic acid esters, which are then hydrolyzed.[4]

Reaction: 2,6-Difluorobenzaldehyde + (Carbethoxymethylene)triphenylphosphorane → Ethyl trans-2,6-difluorocinnamate → trans-2,6-Difluorocinnamic acid

Protocol: Step 1: Wittig Olefination

  • In a round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.15 eq) to a suitable anhydrous solvent like THF.

  • Add 2,6-difluorobenzaldehyde (1.0 eq) to the ylide solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the triphenylphosphine oxide byproduct can be removed by filtration or chromatography to isolate the crude ethyl trans-2,6-difluorocinnamate.

Step 2: Hydrolysis

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add a base such as sodium hydroxide (NaOH) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the ester is fully consumed.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the trans-2,6-difluorocinnamic acid.

  • Collect the product by filtration and recrystallize if necessary.

Heck Reaction

The Heck reaction provides a palladium-catalyzed route from aryl halides to α,β-unsaturated acids.[5]

Reaction: 1-Bromo-2,6-difluorobenzene + Acrylic Acid → trans-2,6-Difluorocinnamic acid

Protocol:

  • To a Schlenk flask under an inert atmosphere, add 1-bromo-2,6-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 2-6 mol%).

  • Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-140 °C for several hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, such as amides and esters, which often exhibit enhanced biological activity.

Amide Synthesis

Protocol:

  • Acid Chloride Formation: Convert trans-2,6-difluorocinnamic acid to its acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating.

  • Amidation: The crude acid chloride is then reacted with a primary or secondary amine (1.0-1.2 eq) in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent at 0 °C to room temperature to yield the corresponding amide.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude amide can be purified by recrystallization or column chromatography.

Applications in Drug Development

Derivatives of this compound, particularly amides, have shown promise as antimicrobial and anticancer agents.

Antimicrobial Activity

Substituted 2,6-difluorobenzamides have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics.[6] These compounds have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Selected 2,6-Difluorobenzamide Derivatives [6]

CompoundTarget OrganismMIC (µg/mL)
3-Chloroalkoxy derivative 7Bacillus subtilis0.25 - 1
3-Bromoalkoxy derivative 12Bacillus subtilis0.25 - 1
3-Alkyloxy derivative 17Bacillus subtilis0.25 - 1
3-Chloroalkoxy derivative 7Staphylococcus aureus<10
3-Bromoalkoxy derivative 12Staphylococcus aureus<10
3-Alkyloxy derivative 17Staphylococcus aureus<10
Anticancer Activity

While specific data for this compound amides is limited, related cinnamic acid amides have shown significant anticancer activity against various cell lines, including breast cancer.[7][8] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate typical workflows for synthesis and biological evaluation, as well as a relevant signaling pathway.

Synthesis_Workflow Start 2,6-Difluorobenzaldehyde Condensation Condensation Reaction (e.g., Knoevenagel-Doebner) Start->Condensation Acid This compound Condensation->Acid Activation Carboxylic Acid Activation Acid->Activation Amidation Amidation with Primary/Secondary Amine Activation->Amidation Derivative 2,6-Difluorocinnamic Acid Amide Derivative Amidation->Derivative

General workflow for the synthesis of this compound amide derivatives.

Biological_Evaluation_Workflow Compound Synthesized Derivative Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Anticancer Anticancer Screening (IC50 Determination) Compound->Anticancer Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Anticancer->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Typical workflow for the biological evaluation of synthesized derivatives.

FtsZ_Inhibition_Pathway FtsZ FtsZ Monomers Protofilament FtsZ Protofilaments FtsZ->Protofilament Polymerization Cell_Division Bacterial Cell Division GTP GTP GTP->Protofilament Z_ring Z-ring Formation Protofilament->Z_ring Z_ring->Cell_Division Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->FtsZ Binds to FtsZ

Simplified diagram of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of new therapeutic agents. The synthetic protocols provided herein offer a foundation for the preparation of a library of these compounds. Further investigation into their biological activities and mechanisms of action is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for 2,6-Difluorocinnamic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid and the reactivity of the molecule, while also potentially enhancing binding interactions with biological targets. These properties have led to the investigation of this compound derivatives in various therapeutic areas, most notably as antibacterial and anticancer agents.

Key Applications in Medicinal Chemistry

Derivatives of this compound have primarily been explored as inhibitors of bacterial cell division and as modulators of calcium signaling in cancer cells.

Antibacterial Agents: FtsZ Inhibitors

A significant application of the 2,6-difluoroaryl motif, closely related to this compound, is in the development of antibacterial agents that target the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial bacterial cytoskeletal protein that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a blockage of cell division and ultimately bacterial death. This mechanism of action is a promising strategy for combating antibiotic resistance.

Derivatives of 2,6-difluorobenzamide have been synthesized and evaluated for their inhibitory activity against FtsZ. These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.

Compound ClassTargetOrganismMIC (µg/mL)Reference
3-Chloroalkoxy-2,6-difluorobenzamideFtsZBacillus subtilis0.25 - 1[1]
3-Bromoalkoxy-2,6-difluorobenzamideFtsZBacillus subtilis0.25 - 1[1]
3-Alkyloxy-2,6-difluorobenzamideFtsZBacillus subtilis0.25 - 1[1]
3-Chloroalkoxy-2,6-difluorobenzamideFtsZStaphylococcus aureus<10[1]
3-Bromoalkoxy-2,6-difluorobenzamideFtsZStaphylococcus aureus<10[1]
3-Alkyloxy-2,6-difluorobenzamideFtsZStaphylococcus aureus<10[1]

The following diagram illustrates the mechanism of action of FtsZ inhibitors derived from the 2,6-difluoroaryl scaffold.

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibitory Action FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers Binds to Cell_division Cell Division Z_ring->Cell_division Leads to DFCA_derivative 2,6-Difluoroaryl Derivative DFCA_derivative->Inhibition Inhibition->FtsZ_monomers Inhibits Polymerization

Mechanism of FtsZ Inhibition
Anticancer Agents: Store-Operated Calcium Channel (SOC) Inhibitors

Derivatives of 2,6-difluorobenzamide have also been investigated as inhibitors of store-operated calcium (SOC) channels. SOC entry (SOCE) is a critical calcium signaling pathway that is activated upon depletion of calcium stores in the endoplasmic reticulum (ER). This influx of calcium is involved in a variety of cellular processes, including proliferation and migration. In some cancers, such as colorectal cancer, SOCE is dysregulated and contributes to tumor progression.

One such derivative, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide, has demonstrated a prominent inhibitory ability on SOCs.[2] By blocking these channels, such compounds have the potential to reduce cancer cell migration and proliferation.

The diagram below outlines the general mechanism of store-operated calcium entry and its inhibition by 2,6-difluorobenzamide derivatives.

SOCE_Inhibition cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum Orai1 Orai1 Channel Ca_influx Ca2+ Influx Orai1->Ca_influx Opens for STIM1 STIM1 (Ca2+ Sensor) STIM1->Orai1 Translocates & Binds Ca_store Ca2+ Store Depletion Ca_store->STIM1 Activates DFBA_derivative 2,6-Difluorobenzamide Derivative DFBA_derivative->Orai1 Inhibits Cell_response Cancer Cell Proliferation & Migration Ca_influx->Cell_response Promotes Amide_Synthesis_Workflow start Start dissolve Dissolve this compound and Amine in Anhydrous Solvent start->dissolve add_reagents Add HATU and Base (e.g., DIPEA) dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobials and the Promise of Fluorinated Cinnamic Acids

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1] Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including significant antimicrobial properties.[2][3] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and target-binding affinity. This strategic derivatization of 2,6-difluorocinnamic acid presents a promising avenue for the discovery of potent and resilient antimicrobial agents.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize and evaluate novel antimicrobial candidates derived from this compound. We will explore the synthesis of key pharmacophores, including amides, hydrazides, and heterocyclic derivatives such as pyrazolines and isoxazoles. Each section will provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a deep and applicable understanding of the synthetic and evaluative processes.

Core Synthetic Strategies: From Starting Material to Bioactive Scaffolds

The journey from this compound to a library of potential antimicrobial agents involves a series of well-established yet adaptable synthetic transformations. The primary derivatives explored in this guide are amides, hydrazides, and heterocyclic compounds, each known to possess antimicrobial activity.[4][5]

Part 1: Synthesis of 2,6-Difluorocinnamide Derivatives

Amide derivatives of cinnamic acid are a well-established class of compounds with demonstrated antimicrobial efficacy.[6] The amide bond can be readily formed by coupling this compound with a diverse range of primary and secondary amines, allowing for the systematic exploration of structure-activity relationships (SAR).

Rationale for Amide Synthesis

The amide functional group is a cornerstone of many pharmaceuticals due to its stability and ability to participate in hydrogen bonding, a key interaction in biological recognition processes. By synthesizing a library of 2,6-difluorocinnamides with varying amine substituents, researchers can modulate properties such as solubility, cell permeability, and target engagement.

Experimental Protocol: Amide Synthesis via Carbodiimide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a water-soluble carbodiimide that facilitates the formation of an amide bond with minimal racemization and straightforward purification.[4][7]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine and Catalyst: To the stirred solution, add the desired amine (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Activation with EDC: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,6-difluorocinnamide derivative.

Part 2: Synthesis of this compound Hydrazide

Hydrazides and their subsequent derivatives, hydrazones, are another class of compounds with a broad spectrum of antimicrobial activities.[8] The synthesis of the core hydrazide is a critical step in accessing this chemical space.

Rationale for Hydrazide Synthesis

The hydrazide moiety serves as a versatile intermediate. It can be further reacted with various aldehydes and ketones to form hydrazones, significantly expanding the diversity of the compound library. Hydrazides themselves have also been shown to possess biological activity.

Experimental Protocol: Two-Step Hydrazide Synthesis

This protocol involves the initial esterification of this compound followed by hydrazinolysis.

Step 1: Esterification of this compound

Materials:

  • This compound

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of anhydrous alcohol (e.g., methanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can often be used in the next step without further purification.

Step 2: Hydrazinolysis of the Ester

Materials:

  • Crude 2,6-difluorocinnamate ester

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve the crude ester in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 eq).

  • Reflux: Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

  • Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the this compound hydrazide.[9][10]

Part 3: Synthesis of Heterocyclic Derivatives: Pyrazolines and Isoxazoles

Heterocyclic compounds are a rich source of antimicrobial agents. Pyrazolines and isoxazoles derived from cinnamic acid precursors have shown promising activity.[11][12] The synthesis of these heterocycles typically proceeds through a chalcone intermediate.

Rationale for Heterocyclic Synthesis

The rigid, three-dimensional structures of heterocyclic compounds can facilitate specific interactions with biological targets. The pyrazoline and isoxazole rings are known pharmacophores that can be readily functionalized to tune their antimicrobial properties.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2,6-Difluorobenzaldehyde

Note: This protocol assumes the starting material is this compound. A common method to convert a cinnamic acid to the corresponding benzaldehyde is through oxidative cleavage of the double bond (e.g., ozonolysis), followed by reduction. For the purpose of this guide, we will start the detailed protocol from the commercially available 2,6-difluorobenzaldehyde, which is the key intermediate for the subsequent Claisen-Schmidt condensation.

Step 2: Synthesis of (E)-1-Aryl-3-(2,6-difluorophenyl)prop-2-en-1-one (Chalcone)

This step involves a Claisen-Schmidt condensation between 2,6-difluorobenzaldehyde and a substituted acetophenone.[8][11][12]

Materials:

  • 2,6-Difluorobenzaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol or Methanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,6-difluorobenzaldehyde and the acetophenone derivative in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate is indicative of product formation. Monitor the reaction by TLC.

  • Isolation:

    • Pour the reaction mixture into cold water.

    • Acidify with dilute HCl to precipitate any remaining product.

    • Collect the solid chalcone by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purification: Recrystallize the crude chalcone from a suitable solvent like ethanol.

Step 3a: Synthesis of Pyrazoline Derivatives

Materials:

  • Synthesized 2,6-difluorochalcone

  • Hydrazine hydrate

  • Glacial acetic acid or ethanol

Procedure:

  • Reaction Setup: Dissolve the chalcone (1.0 eq) in glacial acetic acid or ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (2-3 eq).

  • Reflux: Reflux the mixture for 6-8 hours.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water. The solid pyrazoline derivative will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.[1][13]

Step 3b: Synthesis of Isoxazole Derivatives

Materials:

  • Synthesized 2,6-difluorochalcone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or potassium hydroxide

Procedure:

  • Reaction Setup: Dissolve the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Base Addition: Add an aqueous solution of NaOH or KOH and reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture, pour into ice-cold water, and neutralize with a dilute acid.

  • Purification: Collect the precipitated isoxazole derivative by filtration, wash with water, and recrystallize from a suitable solvent.[12][14]

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_intermediates Intermediate Synthesis cluster_heterocycles Heterocyclic Derivatives A This compound B 2,6-Difluorocinnamide A->B Amine, EDC/DMAP C This compound Hydrazide A->C 1. Esterification 2. Hydrazine Hydrate D 2,6-Difluorobenzaldehyde A->D Oxidative Cleavage E 2,6-Difluoro-Chalcone D->E Acetophenone, Base F Pyrazoline Derivative E->F Hydrazine Hydrate G Isoxazole Derivative E->G Hydroxylamine HCl

Caption: Synthetic pathways from this compound to various antimicrobial scaffolds.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table provides predicted spectroscopic data for a representative amide derivative, N-phenyl-2,6-difluorocinnamide.

Technique Expected Observations for N-phenyl-2,6-difluorocinnamide
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm. Alkene Protons: Two doublets characteristic of a trans double bond, likely between δ 6.5-7.8 ppm, with a coupling constant (J) of ~15-16 Hz. Amide Proton (N-H): A broad singlet typically downfield, > δ 8.0 ppm.[9]
¹³C NMR Carbonyl Carbon (C=O): Signal around δ 160-170 ppm. Aromatic and Alkene Carbons: Multiple signals between δ 110-150 ppm. Carbons bonded to Fluorine (C-F): Will appear as doublets with large coupling constants.[15][16]
IR Spectroscopy N-H Stretch: A sharp peak around 3300 cm⁻¹. C=O Stretch (Amide I): A strong absorption around 1650-1680 cm⁻¹. N-H Bend (Amide II): A peak around 1510-1550 cm⁻¹. C=C Stretch: A peak around 1620-1640 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.[17]
Mass Spectrometry Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragments corresponding to the loss of the phenylamino group and other fragments of the cinnamide core.

Protocols for Antimicrobial Evaluation

The in vitro antimicrobial activity of the synthesized compounds should be evaluated to determine their potential as therapeutic agents. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[5][18]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control, e.g., ciprofloxacin, fluconazole)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum + standard drug), a growth control (broth + inoculum + solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Include Positive, Growth, and Sterility Controls C->D E Incubate Plate at Appropriate Temperature and Time D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion and Future Directions

This guide provides a foundational set of protocols for the synthesis and evaluation of antimicrobial agents derived from this compound. The synthetic routes are versatile and allow for the creation of a diverse library of compounds. By systematically modifying the substituents on the amide, hydrazide, and heterocyclic scaffolds, researchers can conduct robust structure-activity relationship studies to identify lead compounds with potent antimicrobial activity. Further investigations should focus on the mechanism of action of the most promising candidates, their cytotoxicity against mammalian cell lines, and their in vivo efficacy in animal models of infection. The strategic use of fluorination in these cinnamic acid derivatives holds significant potential for the development of the next generation of antimicrobial drugs.

References

Application Notes and Protocols: 2,6-Difluorocinnamic Acid and its Isomers as Precursors for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a promising class of scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1] The incorporation of fluorine atoms into the cinnamic acid backbone can significantly enhance metabolic stability and biological activity, making fluorinated analogs attractive precursors for the development of novel therapeutics.[2]

This document provides detailed application notes and experimental protocols for the utilization of difluorocinnamic acids in the synthesis and evaluation of potential anticancer agents. While the initial focus of this document was on 2,6-difluorocinnamic acid, a comprehensive review of the scientific literature reveals a greater abundance of research and data pertaining to its isomer, trans-3,4-difluorocinnamic acid , as a precursor for compounds with direct and indirect applications in oncology.

Therefore, these notes will primarily detail the applications of trans-3,4-difluorocinnamic acid in the synthesis of psammaplin A derivatives as radiosensitizers and isoquinolone-based 5-HT3 receptor antagonists for the management of chemotherapy-induced side effects.[3][4] Information regarding the biological activities of derivatives of 2,6-difluorobenzaldehyde, the parent aldehyde of this compound, is also included to provide a broader context.

I. Derivatives of this compound: Biological Activities

While direct applications of this compound as a precursor for anticancer drugs are not extensively documented in publicly available literature, research on related compounds provides insights into the potential of the 2,6-difluorophenyl moiety. For instance, 2,6-difluorobenzamide derivatives have been synthesized and evaluated for their potent antibacterial activity through the inhibition of the FtsZ protein, a key component of the bacterial cell division machinery.[5]

Table 1: Biological Activity of 2,6-Difluorobenzamide Derivatives [5]

Derivative ClassTargetBiological Activity (MIC)Organism
3-Chloroalkoxy-2,6-difluorobenzamideFtsZ0.25-1 µg/mLBacillus subtilis
3-Bromoalkoxy-2,6-difluorobenzamideFtsZ0.25-1 µg/mLBacillus subtilis
3-Alkyloxy-2,6-difluorobenzamideFtsZ0.25-1 µg/mLBacillus subtilis

These findings suggest that the 2,6-difluoro substitution pattern can be a valuable feature in the design of biologically active molecules. Further research is warranted to explore the potential of this compound and its derivatives in oncology.

II. trans-3,4-Difluorocinnamic Acid as a Precursor for Anticancer Agents

trans-3,4-Difluorocinnamic acid serves as a key building block for two classes of compounds with significant applications in cancer therapy: psammaplin A derivatives and substituted isoquinolones.

A. Psammaplin A Derivatives as Radiosensitizers

Psammaplin A is a marine natural product known to exhibit anticancer activity, partly through the inhibition of histone deacetylases (HDACs).[6] Derivatives of psammaplin A synthesized from trans-3,4-difluorocinnamic acid have shown promise as radiosensitizers, agents that enhance the efficacy of radiation therapy.[4][6]

Quantitative Data

Table 2: Anticancer Activity of a Psammaplin A Derivative [4]

Derivative ClassTarget Cell LineBiological Activity (Potency)
Psammaplin A DerivativeHuman Lung Cancer Cells16.14 µM

Signaling Pathway: HDAC Inhibition

HDAC inhibitors, like psammaplin A derivatives, function by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes. The subsequent increase in the expression of proteins like p21 leads to cell cycle arrest and apoptosis, rendering cancer cells more susceptible to radiation-induced damage.[7][8]

HDAC_Inhibition_Pathway PsammaplinA Psammaplin A Derivative HDAC Histone Deacetylase (HDAC) PsammaplinA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Radiosensitization Radiosensitization CellCycleArrest->Radiosensitization Apoptosis->Radiosensitization

HDAC inhibition by Psammaplin A derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Psammaplin A Derivative from trans-3,4-Difluorocinnamic Acid [3][9]

This protocol outlines a general procedure for the amide coupling of trans-3,4-difluorocinnamic acid with an amine, a key step in the synthesis of psammaplin A analogs.

  • Materials:

    • trans-3,4-Difluorocinnamic acid

    • Amine (e.g., cystamine derivative)

    • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

    • Anhydrous solvent (e.g., dioxane, dichloromethane (DCM))

    • Standard laboratory glassware and purification equipment (column chromatography)

  • Procedure:

    • Activation of Carboxylic Acid: In a round-bottom flask, dissolve trans-3,4-difluorocinnamic acid (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere. Add the coupling agent (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Amide Coupling: To the activated acid solution, add the desired amine (1.1 equivalents). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired psammaplin A derivative.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric) [3][10][11]

This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.

  • Materials:

    • Recombinant HDAC enzyme

    • Fluorogenic HDAC substrate

    • HDAC assay buffer

    • Developer solution

    • Test compound (psammaplin A derivative)

    • Control inhibitor (e.g., Trichostatin A)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in HDAC assay buffer.

    • Reaction Setup: In the 96-well plate, add the assay buffer, diluted test compound or control, and the diluted HDAC enzyme.

    • Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well. Incubate the plate at 37°C for 30-60 minutes.

    • Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.

    • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Clonogenic Assay for Radiosensitization [12][13]

This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.

  • Materials:

    • Cancer cell line (e.g., A549 human lung carcinoma)

    • Cell culture medium and supplements

    • Test compound (psammaplin A derivative)

    • Ionizing radiation source (e.g., X-ray irradiator)

    • Cell culture plates

    • Crystal violet staining solution

  • Procedure:

    • Cell Seeding: Seed a known number of cells into culture plates and allow them to attach overnight.

    • Drug Treatment: Treat the cells with various concentrations of the psammaplin A derivative for a predetermined period (e.g., 24 hours) before irradiation.

    • Irradiation: Expose the cells to different doses of ionizing radiation.

    • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

    • Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet. Count the number of colonies (typically containing ≥50 cells).

    • Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves. The sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.

B. Substituted Isoquinolones as 5-HT3 Receptor Antagonists

Derivatives of trans-3,4-difluorocinnamic acid have been used to synthesize substituted isoquinolones that act as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[3][14] While not directly cytotoxic, these agents play a crucial role in cancer therapy by mitigating chemotherapy-induced nausea and vomiting (CINV), a significant side effect that can impact patient quality of life and treatment compliance.[15]

Quantitative Data

Table 3: In Vivo Efficacy of a Substituted Isoquinolone [3][14]

Derivative ClassTargetBiological Activity (ID50)
Substituted Isoquinolone5-HT3 Receptor0.35 µg/kg

Signaling Pathway: 5-HT3 Receptor Antagonism

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut. Serotonin then binds to 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, inducing nausea and vomiting. 5-HT3 receptor antagonists competitively block the binding of serotonin to these receptors, thereby inhibiting the emetic reflex.[5]

5-HT3 receptor antagonism by substituted isoquinolones.

Experimental Protocols

Protocol 4: Synthesis of Substituted Isoquinolones via Curtius Rearrangement [3][16][17]

This protocol outlines the synthesis of substituted isoquinolones from trans-3,4-difluorocinnamic acid using the Curtius rearrangement.

  • Materials:

    • trans-3,4-Difluorocinnamic acid

    • Thionyl chloride or oxalyl chloride

    • Sodium azide

    • Anhydrous toluene or dioxane

    • Lewis acid catalyst (for cyclization)

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • Acid Chloride Formation: Convert trans-3,4-difluorocinnamic acid to its corresponding acid chloride by refluxing with an excess of thionyl chloride or oxalyl chloride in an inert solvent. Remove the excess reagent and solvent under reduced pressure.

    • Acyl Azide Formation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., acetone) and cool in an ice bath. Add a solution of sodium azide in water dropwise with vigorous stirring. The acyl azide is typically used in the next step without isolation.

    • Curtius Rearrangement and Cyclization: Extract the acyl azide into an anhydrous, inert solvent like toluene. Heat the solution to induce the Curtius rearrangement, forming an isocyanate intermediate. The intramolecular cyclization to the isoquinolone is often promoted by the addition of a Lewis acid.

    • Purification: Purify the resulting substituted isoquinolone using column chromatography on silica gel.

Conclusion

Difluorocinnamic acids, particularly the trans-3,4-difluoro isomer, are valuable precursors in the synthesis of compounds with significant applications in oncology. The derivatization of this scaffold has led to the development of psammaplin A analogs that act as radiosensitizers and substituted isoquinolones that serve as potent 5-HT3 receptor antagonists. The detailed protocols and application notes provided herein offer a foundation for researchers to further explore the potential of these and other fluorinated cinnamic acid derivatives in the discovery and development of novel anticancer therapies. Further investigation into the anticancer potential of this compound derivatives is highly encouraged.

References

Application of 2,6-Difluorocinnamic Acid in Materials Science: Photoreactive Building Block for Crystal Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid that holds significant promise in materials science, primarily as a photoreactive building block for crystal engineering and the synthesis of novel cyclobutane-containing materials. The presence of two fluorine atoms on the phenyl ring influences the intermolecular interactions, crystal packing, and photoreactivity of the molecule. Upon exposure to ultraviolet (UV) radiation in the solid state, this compound undergoes a [2+2] cycloaddition reaction, leading to the formation of a dimer, 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid. This topochemical reaction, where the crystal structure of the reactant dictates the stereochemistry of the product, allows for the precise synthesis of complex molecules with defined stereochemistry. This unique characteristic makes this compound a valuable component for the development of advanced materials with tailored properties.

Application Notes

The primary application of this compound in materials science is its use in solid-state photodimerization. This process is of interest for:

  • Crystal Engineering: The ability to control the alignment of molecules in a crystal lattice to direct the outcome of a solid-state reaction is a fundamental goal of crystal engineering. The fluorine substituents on the phenyl ring of this compound play a crucial role in guiding the crystal packing, facilitating a head-to-tail arrangement of the molecules that is conducive to the [2+2] photodimerization.

  • Synthesis of Novel Materials: The resulting dimer, a substituted cyclobutane dicarboxylic acid, can serve as a rigid and sterically hindered building block for the synthesis of new polymers, metal-organic frameworks (MOFs), and other functional materials. The incorporation of the difluorophenyl groups can enhance properties such as thermal stability, hydrophobicity, and liquid crystallinity.

  • Photolithography and Photoresists: Materials that undergo a change in their chemical structure upon exposure to light are the basis for photolithography. The photodimerization of this compound represents a molecular-level change that could be exploited in the design of photoresist materials.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound. Data for the resulting dimer is limited; however, known properties are included for comparison.

PropertyThis compound (Monomer)3,4-bis(2,6-Difluorophenyl)cyclobutane-1,2-dicarboxylic Acid (Dimer)
Molecular Formula C₉H₆F₂O₂C₁₈H₁₂F₄O₄
Molecular Weight 184.14 g/mol 368.28 g/mol
Appearance White to off-white crystalline powderData not available
Melting Point 124-125 °CData not available
CAS Number 102082-89-3Data not available

Experimental Protocols

Protocol 1: Solid-State Photodimerization of this compound

This protocol describes the solid-state photodimerization of this compound to synthesize 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid.

Materials:

  • This compound

  • Quartz reaction vessel or a thin film cast on a quartz slide

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm)

  • Spatula

  • Solvent for recrystallization (e.g., toluene)

  • Analytical instruments for characterization (e.g., NMR, FT-IR, Mass Spectrometry, X-ray diffractometer)

Procedure:

  • Sample Preparation: Place a thin layer of crystalline this compound powder in a quartz reaction vessel. Alternatively, for in-situ monitoring, a single crystal can be mounted on a goniometer head.

  • Irradiation: Irradiate the sample with a UV lamp. The irradiation time will depend on the lamp intensity and the desired conversion. The reaction progress can be monitored by observing changes in the physical appearance of the solid or by analytical techniques.

  • Monitoring the Reaction (Optional): For in-situ analysis, the reaction can be carried out directly in an X-ray diffractometer equipped with a UV light source. Changes in the unit cell parameters can be monitored over time to follow the course of the dimerization.[1]

  • Isolation and Purification of the Dimer: After irradiation, the resulting solid mixture contains the dimer and any unreacted monomer. The dimer can be isolated and purified by recrystallization from a suitable solvent, such as toluene, to yield 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid toluene hemisolvate.[1]

  • Characterization: The structure of the purified dimer should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the formation of the cyclobutane ring and the disappearance of the olefinic protons and carbons.

    • FT-IR Spectroscopy: To observe the disappearance of the C=C stretching vibration of the monomer and the appearance of new bands corresponding to the cyclobutane ring.

    • Mass Spectrometry: To confirm the molecular weight of the dimer.

    • Single-Crystal X-ray Diffraction: To determine the precise stereochemistry of the cyclobutane ring.

Visualizations

photodimerization_pathway cluster_monomer This compound (Monomer) cluster_dimer 3,4-bis(2,6-Difluorophenyl)cyclobutane-1,2-dicarboxylic Acid (Dimer) monomer_img dimer_img monomer_img->dimer_img UV Irradiation (Solid State) monomer_label C₉H₆F₂O₂ dimer_label C₁₈H₁₂F₄O₄

Caption: Photodimerization of this compound.

experimental_workflow start Start: Crystalline This compound sample_prep Sample Preparation (Thin Film or Single Crystal) start->sample_prep irradiation UV Irradiation (e.g., λ > 290 nm) sample_prep->irradiation monitoring In-situ Monitoring (Optional) (X-ray Diffraction) irradiation->monitoring isolation Isolation and Purification (Recrystallization) irradiation->isolation monitoring->irradiation Feedback loop for reaction progress characterization Characterization (NMR, FT-IR, MS, XRD) isolation->characterization end End: Purified Dimer characterization->end

Caption: Experimental Workflow for Solid-State Photodimerization.

References

Application Notes and Protocols: 2,6-Difluorocinnamic Acid in Crystal Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorocinnamic acid is a halogenated derivative of cinnamic acid that has garnered interest in the field of crystal engineering. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, intermolecular interactions, and solid-state packing, making it a valuable building block for the design and synthesis of novel supramolecular architectures, including co-crystals and metal-organic frameworks (MOFs). Its applications are primarily centered around its ability to participate in photochemical reactions in the solid state and its potential to form robust hydrogen-bonding networks. These characteristics are of particular interest in the development of new pharmaceutical formulations and advanced materials. Cinnamic acid and its derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by modulating various signaling pathways.[1][2][3][4]

Data Presentation

Crystallographic Data for this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing essential data for understanding its packing and potential for forming multi-component crystals.

ParameterValue[5]
Chemical FormulaC₉H₆F₂O₂
Molecular Weight184.14 g/mol
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a3.8856 Å
b19.2920 Å
c10.9859 Å
α90°
β92.221°
γ90°
Z4

Key Application in Crystal Engineering: Photodimerization

A significant application of this compound in crystal engineering is its ability to undergo a [2+2] photochemical dimerization in the solid state upon exposure to UV radiation. The arrangement of the molecules in the crystal lattice dictates the stereochemistry of the resulting cyclobutane product. This topochemical control is a cornerstone of solid-state reactivity and allows for the synthesis of specific isomers that may be difficult to obtain through solution-phase chemistry.

photodimerization reactant1 This compound (Monomer in Crystal Lattice) product Cyclobutane Dimer reactant1->product [2+2] Cycloaddition reactant2 This compound (Adjacent Monomer) reactant2->product uv_light UV Radiation uv_light->reactant1 uv_light->reactant2

Caption: Photochemical [2+2] cycloaddition of this compound.

Experimental Protocols

Protocol 1: Co-crystal Synthesis by Solvent Evaporation

This is the most common method for screening and growing single crystals of co-crystals.

Materials:

  • This compound

  • Co-former (e.g., pyrazine, nicotinamide, isonicotinamide)

  • Solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

  • Small vials

  • Stir plate and stir bars

  • Filter paper

Procedure:

  • Dissolve stoichiometric amounts (e.g., 1:1, 1:2, or 2:1 molar ratios) of this compound and the chosen co-former in a minimal amount of a suitable solvent in a small vial.

  • Gently stir the solution for a few minutes to ensure complete dissolution and mixing.

  • Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for crystal formation over a period of hours to days.

  • Once crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

  • Wash the crystals with a small amount of cold solvent and allow them to air dry.

  • Characterize the resulting crystals using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy.

cocrystal_synthesis start Start dissolve Dissolve this compound and Co-former in Solvent start->dissolve evaporate Slow Evaporation of Solvent dissolve->evaporate crystallization Co-crystal Formation evaporate->crystallization isolate Isolate and Dry Crystals crystallization->isolate characterize Characterization (PXRD, SCXRD, DSC, FTIR) isolate->characterize end End characterize->end

Caption: Workflow for co-crystal synthesis by solvent evaporation.

Protocol 2: Metal-Organic Framework (MOF) Synthesis by Solvothermal Method

Solvothermal synthesis is a common method for producing crystalline MOFs.

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zinc nitrate, Copper(II) nitrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

Procedure:

  • In a glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker will depend on the targeted MOF topology.

  • The solution may be sonicated to ensure homogeneity.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and hold for a designated period (usually 12 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF) to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

  • Characterize the MOF using PXRD, thermogravimetric analysis (TGA), and gas sorption analysis.

Potential Signaling Pathway Interactions

While specific studies on the biological activity of co-crystals or MOFs containing this compound are limited, the broader class of cinnamic acid derivatives has been shown to interact with several key signaling pathways. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacological activity.[6]

Potential Targets:

  • NF-κB Signaling Pathway: Cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

  • MAPK/ERK Signaling Pathway: Some derivatives of cinnamic acid have been found to suppress the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.[7]

  • Protein Kinases: Various cinnamic acid derivatives have been identified as inhibitors of several protein kinases that are crucial components of cellular signaling networks and are often dysregulated in cancer.[2][4]

signaling_pathways cinnamic_acid 2,6-Difluorocinnamic Acid Derivatives nfkb NF-κB Pathway cinnamic_acid->nfkb mapk MAPK/ERK Pathway cinnamic_acid->mapk protein_kinases Oncogenic Protein Kinases cinnamic_acid->protein_kinases inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation mapk->proliferation cancer Cancer Progression protein_kinases->cancer

Caption: Potential signaling pathways modulated by cinnamic acid derivatives.

Conclusion

This compound presents intriguing possibilities in crystal engineering due to its photochemical reactivity and potential for forming diverse supramolecular structures. While specific examples of its co-crystals and MOFs with full structural characterization are yet to be widely reported, the foundational knowledge of its crystal structure and the general protocols for supramolecular synthesis provide a strong starting point for further research. The known biological activities of related cinnamic acid derivatives suggest that crystal-engineered forms of this compound could offer novel therapeutic agents with tailored physicochemical properties. Future work should focus on the systematic synthesis and characterization of its co-crystals and MOFs to fully explore their potential in drug development and materials science.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Difluorocinnamic acid. The described reversed-phase HPLC (RP-HPLC) method is suitable for the determination of purity, quantification in bulk drug substances, and for in-process control during manufacturing. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and acidified water, ensuring good peak shape and retention for the acidic analyte. UV detection is employed for quantification. This document provides detailed experimental protocols, data presentation in tabular format, and a workflow diagram to aid researchers in implementing this method.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients. Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of the final products. HPLC is a powerful analytical technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1] The method described herein provides excellent separation and resolution of this compound from potential impurities.

Chromatographic Conditions

A reversed-phase HPLC method is widely applicable for the analysis of aromatic carboxylic acids.[2] The conditions outlined below provide a strong starting point for the analysis of this compound.

ParameterRecommended Conditions
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient See Table 2
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30°C
Detection UV at 275 nm[3]

Experimental Protocols

Mobile Phase Preparation

Reagents:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (85%)

Procedure:

  • Aqueous Component (0.1% Formic Acid in Water): Add 1.0 mL of 85% formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase Preparation: Prepare the required volumes of mobile phase A (0.1% Formic Acid in Water) and mobile phase B (Acetonitrile).

  • Degassing: Degas the mobile phases by sonication or vacuum filtration before use to prevent air bubbles in the HPLC system.

Standard Solution Preparation

Reagents:

  • This compound reference standard

  • Diluent (50:50 v/v mixture of acetonitrile and HPLC grade water)

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the sample. Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix the solution thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 0.1, 1, 10, 25, 50, and 100 µg/mL).

Sample Preparation

Procedure:

  • Accurately weigh an appropriate amount of the this compound sample into a volumetric flask of a suitable size.

  • Add diluent to approximately 75% of the flask's volume and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis and Quantification
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject each of the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

Table 1: Method Validation Summary
ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
07030
203070
253070
267030
307030

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Preparation reagents->sample_prep system_equilibration System Equilibration mobile_phase->system_equilibration injection Injection (Blank, Standards, Samples) standard_prep->injection sample_prep->injection system_equilibration->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification report Report Generation quantification->report

References

Application Note: High-Throughput Analysis of 2,6-Difluorocinnamic Acid and its Derivatives by Derivatization-Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Cinnamic Acids in Drug Discovery

2,6-Difluorocinnamic acid and its derivatives represent a class of compounds with significant potential in pharmaceutical development. The inclusion of fluorine atoms in organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Cinnamic acids, as a core scaffold, are precursors to a wide array of bioactive molecules. The difluoro-substitution pattern, in particular, is of interest for its potential to modulate electronic properties and conformational preferences, making these compounds attractive for medicinal chemistry campaigns.

Accurate and robust analytical methods are paramount for the successful progression of these compounds through the drug discovery pipeline. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for the separation and identification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound pose a challenge for direct GC-MS analysis. This application note provides a comprehensive guide to the analysis of this compound and its derivatives using a derivatization-based GC-MS approach, ensuring both high sensitivity and reliable quantification.

The Rationale for Derivatization in GC-MS Analysis of Polar Analytes

Direct injection of polar compounds such as carboxylic acids into a GC-MS system often leads to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity. This is due to strong interactions with the stationary phase and potential thermal degradation in the injector port. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable moieties.[1] For carboxylic acids, esterification is a common and effective derivatization strategy.[2] This process replaces the acidic proton of the carboxyl group with an alkyl or silyl group, thereby reducing hydrogen bonding capabilities and increasing volatility.[3]

This protocol will focus on trimethylsilylation (TMS), a widely used derivatization technique, due to its efficiency and the production of derivatives with excellent chromatographic properties.

Experimental Workflow: From Sample to Data

The overall experimental workflow for the GC-MS analysis of this compound is depicted below. This process includes sample preparation, derivatization, GC separation, and MS detection and analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Dissolution Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Isolation Reconstitution Reconstitution in Pyridine Drying->Reconstitution Derivatization Addition of BSTFA + 1% TMCS (70°C for 60 min) Reconstitution->Derivatization Silylation Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Vaporization Detection Mass Spectrometric Detection Separation->Detection Ionization & Fragmentation Data Data Acquisition & Processing Detection->Data

Figure 1: A schematic overview of the GC-MS analysis workflow for this compound.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the sample matrix and prepare it for derivatization.

  • For solid samples (e.g., reaction mixtures, formulated products):

    • Accurately weigh approximately 10 mg of the homogenized sample into a glass vial.

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the sample.

    • Vortex for 1 minute to ensure complete dissolution.

    • If particulates are present, centrifuge at 3000 rpm for 5 minutes and transfer the supernatant to a clean vial.

  • For liquid samples (e.g., biological fluids, process solutions):

    • Pipette 100 µL of the sample into a glass vial.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.

    • Carefully transfer the organic (upper) layer to a new vial. Repeat the extraction for exhaustive recovery.

  • Drying:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to avoid excessive heat to prevent the loss of the analyte.

Derivatization Protocol: Trimethylsilylation

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for the efficient conversion of the carboxylic acid to its TMS ester.

  • To the dried sample residue, add 50 µL of pyridine to act as a solvent and catalyst.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Securely cap the vial and vortex for 30 seconds.

  • Incubate the reaction mixture in a heating block or oven at 70°C for 60 minutes.[4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter Recommended Setting Rationale
Gas Chromatograph
Injection Port Temp.250°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection ModeSplit (20:1)Prevents column overloading and ensures sharp peaks. A lower split ratio or splitless injection can be used for trace analysis.
Injection Volume1 µLStandard injection volume for capillary columns.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column.
GC ColumnAgilent DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)A non-polar column that separates compounds based on boiling point and provides excellent inertness for acidic derivatives.[5]
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A starting temperature well above the solvent boiling point, followed by a ramp to elute the derivatized analyte in a reasonable time with good peak shape.
Mass Spectrometer
Ion Source Temp.230°CMinimizes thermal degradation of the analyte within the ion source.
Transfer Line Temp.280°CPrevents condensation of the analyte between the GC and MS.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating characteristic and library-searchable mass spectra.
Mass Scan Range50 - 550 amuA wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte.
Solvent Delay3 minutesPrevents the solvent peak from saturating the detector and causing unnecessary filament wear.

Expected Results and Discussion

Mass Spectral Fragmentation of Derivatized this compound

The molecular weight of underivatized this compound is 184.14 g/mol . The addition of a TMS group (-Si(CH₃)₃) replaces a proton, resulting in a mass increase of 72. The expected molecular ion ([M]⁺˙) for the TMS derivative would therefore be at m/z 256.

Predicted Fragmentation Pathway:

Fragmentation Pathway M [M]⁺˙ m/z 256 (TMS-2,6-DFCA) M_minus_15 [M-15]⁺ m/z 241 M->M_minus_15 - •CH₃ Fragment_73 [Si(CH₃)₃]⁺ m/z 73 M->Fragment_73 α-cleavage Fragment_141 [C₇H₄F₂O]⁺ m/z 141 M_minus_15->Fragment_141 - COOSi(CH₃)₂ Fragment_183 [C₉H₆F₂O₂Si]⁺˙ m/z 183 (loss of C₂H₅) Fragment_113 [C₆H₄F₂]⁺˙ m/z 113 Fragment_141->Fragment_113 - CO

Figure 2: Predicted mass fragmentation pathway for the TMS derivative of this compound.

Table of Predicted Mass Fragments:

m/zProposed Ion StructureFragmentation Pathway
256[C₁₂H₁₄F₂O₂Si]⁺˙Molecular Ion ([M]⁺˙)
241[M - CH₃]⁺Loss of a methyl group from the TMS moiety. This is a very common fragmentation for TMS derivatives.
141[C₇H₄F₂O]⁺This fragment is analogous to the base peak observed in the mass spectrum of 2,6-Difluorobenzoic acid, likely arising from cleavage of the bond between the aromatic ring and the acrylic acid side chain, followed by rearrangement.
113[C₆H₄F₂]⁺˙Loss of a carbonyl group (CO) from the m/z 141 fragment.
73[Si(CH₃)₃]⁺The trimethylsilyl cation, a hallmark of TMS derivatives.

The relative abundances of these ions will be characteristic of the compound and can be used for its identification and quantification. The presence of the difluorinated phenyl ring is expected to influence the fragmentation, potentially leading to additional fragments involving the loss of fluorine or rearrangement pathways.

Method Validation and Quality Control

To ensure the reliability of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using at least five standards of known concentrations spanning the expected sample concentration range. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte. Accuracy should be within 85-115%, and precision (relative standard deviation) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • System Suitability: Performed before each analytical run by injecting a standard solution to ensure the proper functioning of the GC-MS system. Peak shape, retention time, and detector response should be monitored.

Troubleshooting

Problem Potential Cause Solution
No peak or very small peak Incomplete derivatizationEnsure sample is completely dry before adding reagents. Check the age and storage conditions of the derivatization reagents. Increase reaction time or temperature.
Analyte degradationReduce injector port temperature. Check for active sites in the GC system (liner, column).
Broad or tailing peaks Active sites in the GC systemUse a deactivated liner. Condition the column according to the manufacturer's instructions.
Incomplete derivatizationSee above.
Ghost peaks Carryover from previous injectionsRun a solvent blank after high-concentration samples. Clean the injection port and liner.
Poor reproducibility Inconsistent injection volumeCheck the autosampler syringe for air bubbles.
Variable derivatization efficiencyEnsure consistent reaction conditions (time, temperature, reagent volumes).

Conclusion

This application note provides a robust and reliable method for the GC-MS analysis of this compound and its derivatives. The use of trimethylsilylation effectively addresses the challenges associated with the analysis of polar carboxylic acids, enabling high-quality chromatographic separation and mass spectrometric detection. The detailed protocol and troubleshooting guide will assist researchers, scientists, and drug development professionals in implementing this method for routine analysis, thereby supporting the advancement of new fluorinated drug candidates.

References

Application Notes and Protocols: 2,6-Difluorocinnamic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,6-Difluorocinnamic acid is a synthetic derivative of cinnamic acid, a naturally occurring phenolic compound. The presence of two fluorine atoms on the phenyl ring significantly alters its electronic properties and can enhance its metabolic stability and biological activity, making it a molecule of interest in medicinal chemistry and drug development. While primarily utilized as a building block in chemical synthesis, its intrinsic properties suggest its potential as a molecular probe for investigating various biological processes.[1] Cinnamic acid and its derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities, often through the modulation of key signaling pathways.[2][3]

This document outlines potential applications of 2,6-difluorocinnamic acid as a molecular probe, providing detailed protocols for its use in cellular and biochemical assays.

Physicochemical Properties

A summary of the key physicochemical properties of trans-2,6-difluorocinnamic acid is presented below.

PropertyValueReference
CAS Number 102082-89-3[4]
Molecular Formula C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol
Melting Point 124-125 °C
Appearance White crystalline solid-
Purity ≥99%

Application 1: Probing the NF-κB Signaling Pathway

Cinnamic acid derivatives have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[2] The electron-withdrawing nature of the fluorine atoms in this compound may enhance its interaction with components of this pathway. It can, therefore, be used as a molecular probe to investigate the role of NF-κB in various cellular contexts.

Proposed Mechanism of Action

This compound is hypothesized to act as an inhibitor of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby preventing the translocation of the active NF-κB dimer (p50/p65) to the nucleus and inhibiting the transcription of pro-inflammatory genes.[5]

NF_kB_Inhibition Hypothesized Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_probe Molecular Probe cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkBa_NFkB IκBα-NF-κB (Inactive complex) IkBa_NFkB->NFkB Release IkBa_p->IkBa Degradation DFCA 2,6-Difluorocinnamic acid DFCA->IKK Inhibits DNA κB DNA NFkB_n->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription

Inhibition of NF-κB Signaling Pathway
Experimental Protocol: NF-κB Reporter Assay

This protocol describes how to use a luciferase-based reporter assay to quantify the inhibitory effect of this compound on NF-κB activation in a human cell line (e.g., HEK293).

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 or other suitable transfection reagent

  • trans-2,6-Difluorocinnamic acid (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL final concentration) to activate the NF-κB pathway. Incubate for 6 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the TNF-α stimulated control. Determine the IC₅₀ value.

Treatment GroupThis compound (µM)TNF-α (10 ng/mL)Normalized Luciferase Activity (RLU)% Inhibition
Unstimulated Control0-100 ± 15-
Stimulated Control0+1500 ± 1200
Test 1+1250 ± 9016.7
Test 10+800 ± 7546.7
Test 50+350 ± 4076.7
Test 100+150 ± 2090.0

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Application 2: Photo-activated Probe for [2+2] Cycloaddition

trans-2,6-Difluorocinnamic acid can undergo a photochemical [2+2] dimerization upon irradiation with UV light.[6] This property can be exploited to use it as a photo-activated molecular probe to study and potentially cross-link interacting proteins in close proximity within a cellular environment.

Workflow for Photo-activated Cross-linking

Photo_Crosslinking_Workflow Workflow for Photo-activated Cross-linking cluster_workflow Experimental Workflow A Incubate cells with This compound derivative B Irradiate with UV light (e.g., 365 nm) A->B C Cell Lysis B->C D Protein Cross-linking Analysis (e.g., SDS-PAGE) C->D E Identification of Cross-linked Proteins (e.g., Mass Spectrometry) D->E

Photo-activated Cross-linking Workflow
Experimental Protocol: In Situ Photo-cross-linking of Cellular Proteins

This protocol provides a general method for using a photo-activatable derivative of this compound (e.g., an NHS ester for protein labeling) to cross-link interacting proteins within cells.

Materials:

  • Mammalian cells of interest

  • Photo-activatable this compound derivative (e.g., NHS ester)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and antibodies (if a specific target is known)

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Incubate the cells with the photo-activatable this compound derivative at an appropriate concentration and for a sufficient time to allow cellular uptake and labeling of proteins.

  • Washing: Wash the cells thoroughly with PBS to remove any unbound probe.

  • UV Irradiation: Expose the cells to UV light (365 nm) for a predetermined time to induce [2+2] cycloaddition and cross-linking of adjacent labeled proteins.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Analysis:

    • SDS-PAGE: Analyze the cell lysates by SDS-PAGE. Cross-linked protein complexes will appear as higher molecular weight bands compared to non-irradiated controls.

    • Western Blotting: If investigating a specific protein of interest, perform a Western blot using an antibody against that protein to observe the appearance of higher molecular weight species.

    • Mass Spectrometry: To identify unknown cross-linked proteins, excise the high molecular weight bands from the SDS-PAGE gel and submit them for analysis by mass spectrometry.

Conclusion

While direct studies utilizing this compound as a molecular probe are limited, its physicochemical properties and the known biological activities of related cinnamic acid derivatives provide a strong rationale for its application in this context. The protocols outlined here offer a starting point for researchers to explore its potential in investigating cellular signaling pathways and protein-protein interactions. The strategic placement of fluorine atoms may offer advantages in terms of specificity and metabolic stability, making this compound a valuable tool for chemical biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2,6-difluorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and adaptable methods for the synthesis of this compound include the Knoevenagel-Doebner condensation, the Perkin reaction, and the Wittig reaction, all of which typically start from 2,6-difluorobenzaldehyde. Another potential route is the Heck reaction, starting from a 2,6-difluorinated benzene derivative.

Q2: I am observing a very low yield in my reaction. What are the likely causes?

A2: Low yields in the synthesis of this compound can often be attributed to the steric hindrance caused by the fluorine atom at the 2-position of the benzene ring. This can impede the approach of reactants to the aldehyde group. Other potential causes include incomplete reaction, side product formation, or suboptimal reaction conditions such as temperature, reaction time, or catalyst choice. Refer to the troubleshooting guide for more specific solutions.

Q3: How can I purify the crude this compound?

A3: The most common method for the purification of cinnamic acid derivatives is recrystallization. A mixed solvent system, such as ethanol/water, is often effective. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, many of the reagents used in these syntheses are hazardous. For example, pyridine is flammable and toxic, acetic anhydride is corrosive, and organophosphorus compounds used in the Wittig reaction can be irritants. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting material (2,6-difluorobenzaldehyde) Steric Hindrance: The ortho-fluorine atom on the 2,6-difluorobenzaldehyde may be sterically hindering the nucleophilic attack.Increase Reaction Temperature and Time: Carefully increase the reaction temperature in increments and prolong the reaction time to overcome the activation energy barrier. Monitor the reaction by TLC to avoid decomposition.
Insufficient Catalyst/Base Activity: The catalyst or base may not be active enough to promote the reaction under the chosen conditions.Use a Stronger Base/More Active Catalyst: For the Knoevenagel-Doebner reaction, consider using a different amine base or adding a co-catalyst. For the Perkin reaction, ensure the base (e.g., sodium acetate) is anhydrous and of high purity.
Poor Reagent Quality: Degradation of starting materials or reagents (e.g., old malonic acid, wet pyridine).Use Fresh or Purified Reagents: Ensure all reagents are of high purity and appropriately stored. Pyridine, for example, should be distilled from a suitable drying agent if it is not anhydrous.
Formation of multiple products observed on TLC Side Reactions: Competing side reactions may be occurring under the reaction conditions.Optimize Reaction Conditions: Try running the reaction at a lower temperature to disfavor the formation of side products. Also, ensure the stoichiometry of the reactants is accurate.
Purification Issues
Symptom Possible Cause Suggested Solution
Product "oils out" during recrystallization Inappropriate Solvent System: The chosen solvent system may not be ideal for the crystallization of this compound.Adjust Solvent Polarity: If using a mixed solvent system like ethanol/water, try adjusting the ratio. You can also explore other solvent systems. Slow cooling and scratching the flask can help induce crystallization.
Low recovery after recrystallization Product is too soluble in the recrystallization solvent. Use a Less Solvating System: Choose a solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Ensure you are using the minimum amount of hot solvent to dissolve the crude product.
Persistent impurities after recrystallization Impurities have similar solubility to the product. Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Experimental Protocols

The following are general methodologies for key synthetic routes to this compound, adapted from established procedures for similar compounds. Optimization of these conditions for the specific substrate is recommended.

Knoevenagel-Doebner Condensation

This reaction involves the condensation of 2,6-difluorobenzaldehyde with malonic acid in the presence of a basic catalyst.

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Molar Equivalents
2,6-Difluorobenzaldehyde142.101.0
Malonic Acid104.061.2
Pyridine79.10As solvent
Piperidine85.15Catalytic amount (e.g., 0.1 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorobenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (approximately 115 °C) for 3-5 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and purify by recrystallization.

Perkin Reaction

This method utilizes the condensation of 2,6-difluorobenzaldehyde with acetic anhydride in the presence of a base.[1][2][3]

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Molar Equivalents
2,6-Difluorobenzaldehyde142.101.0
Acetic Anhydride102.091.5
Anhydrous Sodium Acetate82.031.0

Procedure:

  • Combine 2,6-difluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture in an oil bath at 160-180 °C for 5-8 hours.

  • Cool the reaction mixture and pour it into water.

  • Boil the mixture to hydrolyze any unreacted acetic anhydride.

  • If necessary, add activated charcoal to decolorize the solution and filter hot.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize.

Visualizations

Knoevenagel_Doebner_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2_6_Difluorobenzaldehyde 2_6_Difluorobenzaldehyde Pyridine_Piperidine Pyridine (solvent) Piperidine (catalyst) Malonic_Acid Malonic_Acid Heat Reflux Pyridine_Piperidine->Heat Acidification Acidification (HCl) Heat->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2,6-Difluorocinnamic Acid Recrystallization->Final_Product

Caption: Knoevenagel-Doebner Synthesis Workflow.

Troubleshooting_Logic Start Start Low_Yield Low Yield or No Product Start->Low_Yield Check_Steric_Hindrance Consider Steric Hindrance (Ortho-Fluorine) Low_Yield->Check_Steric_Hindrance Potential Cause Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Potential Cause Increase_Temp_Time Increase Temperature and Reaction Time Check_Steric_Hindrance->Increase_Temp_Time Solution End End Increase_Temp_Time->End Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_Fresh_Reagents Solution Optimize_Conditions Optimize Catalyst/Base Concentration Check_Reagents->Optimize_Conditions Solution Use_Fresh_Reagents->End Optimize_Conditions->End

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Optimizing the Perkin Reaction for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Perkin reaction conditions for various substituted benzaldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the Perkin reaction with substituted benzaldehydes, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in the Perkin reaction are a frequent issue. Several factors can contribute to this problem. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

Possible Causes and Solutions:

  • Incomplete Reaction: The Perkin reaction often requires high temperatures and prolonged reaction times to proceed to completion.[1][2]

    • Solution: Ensure the reaction temperature is maintained consistently within the optimal range (typically 180-190°C for conventional heating) for a sufficient duration, which can be several hours.[3][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed.[1]

  • Moisture in Reagents: The presence of water can significantly hinder the reaction, primarily by hydrolyzing the acid anhydride.[4]

    • Solution: Use anhydrous sodium or potassium acetate as the catalyst.[4][5] Ensure all glassware is thoroughly dried before use.

  • Suboptimal Catalyst Activity: The base catalyst plays a crucial role in the reaction mechanism.

    • Solution: Use freshly fused and finely powdered sodium acetate to ensure its activity.[6] In some cases, stronger bases like potassium carbonate or tertiary amines (e.g., triethylamine) can be used as alternative catalysts.[7][8]

  • Side Reactions: At the high temperatures required for the Perkin reaction, various side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired cinnamic acid derivative.[8]

    • Solution: Consider optimizing the molar ratio of the reactants. Using an excess of the acetic anhydride can sometimes improve the yield.[1][8] For sensitive substrates, exploring milder reaction conditions, such as those offered by microwave-assisted synthesis, may be beneficial.[6][9]

  • Formation of Tar-like Substances: High concentrations of reactants or localized overheating can lead to polymerization and the formation of tar.[4]

    • Solution: Ensure efficient and continuous stirring to maintain a homogeneous reaction mixture and uniform temperature distribution.[4] In some cases, using a high-boiling solvent can aid in heat distribution, although many Perkin reactions are run under solvent-free conditions.[4][10]

Q2: The reactivity of my substituted benzaldehyde seems very low. How do substituents on the aromatic ring affect the reaction?

The electronic nature of the substituents on the benzaldehyde ring has a pronounced effect on the reactivity of the carbonyl group and, consequently, the reaction yield.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) at the para or ortho positions increase the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by the enolate of the acid anhydride, generally leading to higher yields.[11][12] For instance, 4-nitrobenzaldehyde is more reactive than benzaldehyde in the Perkin reaction.[11][12]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups decrease the electrophilicity of the carbonyl carbon, making the aldehyde less reactive. This can result in lower yields compared to unsubstituted or EWG-substituted benzaldehydes.[13]

Q3: I am considering using microwave irradiation to speed up my reaction. What are the key advantages and considerations?

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Perkin reaction.

  • Advantages:

    • Drastically Reduced Reaction Times: Microwave irradiation can reduce reaction times from several hours to just a few minutes.[6][9]

    • Improved Yields: In many cases, microwave synthesis leads to higher product yields compared to conventional heating.[6]

    • Energy Efficiency: The rapid and uniform heating provided by microwaves can lead to significant energy savings.[14]

  • Considerations:

    • Catalyst Choice: Some studies suggest that sodium acetate (NaOAc) may not be as effective under microwave conditions, and other bases should be considered.[5][9] Cesium salts, such as cesium acetate (CsOAc) or cesium carbonate (Cs₂CO₃), often in the presence of a small amount of pyridine, have been found to be excellent catalysts for microwave-assisted Perkin reactions.[9]

    • Solvent-Free Conditions: Many microwave-assisted Perkin reactions can be carried out efficiently under solvent-free conditions, which aligns with the principles of green chemistry.[6][15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Perkin reaction?

The Perkin reaction is a condensation reaction that involves the formation of an α,β-unsaturated carboxylic acid from an aromatic aldehyde and an acid anhydride in the presence of a weak base, typically the alkali salt of the acid corresponding to the anhydride.[16][17][18] The mechanism involves the following key steps:

  • Formation of a carbanion (enolate) from the acid anhydride by deprotonation at the α-carbon by the base catalyst.[19][20]

  • Nucleophilic attack of the carbanion on the carbonyl carbon of the aromatic aldehyde to form a tetrahedral intermediate.[20]

  • Protonation of the intermediate followed by elimination of a water molecule (dehydration) to form an unsaturated anhydride.[20]

  • Hydrolysis of the unsaturated anhydride to yield the final α,β-unsaturated carboxylic acid.[20]

Q2: Can I use aliphatic aldehydes in the Perkin reaction?

The classical Perkin reaction is generally not suitable for aliphatic aldehydes.[7][13] This is because aliphatic aldehydes that have α-hydrogens can undergo self-condensation reactions under the basic conditions of the Perkin reaction.[21] The reaction works best with aromatic aldehydes which lack α-hydrogens.[22]

Q3: What is the role of the excess acid anhydride in the reaction?

In many Perkin reaction protocols, the acid anhydride is used in excess. It can serve both as a reactant and as a solvent for the reaction, especially when the reaction is carried out under solvent-free conditions.[23]

Data Presentation

The following tables summarize the yields of cinnamic acid derivatives from various substituted benzaldehydes under different reaction conditions.

Table 1: Preparation of Cinnamic Acid from Substituted Benzaldehydes (Conventional Heating) [13]

Substituent on BenzaldehydeYield of Cinnamic Acid (%)
H70-75
4-Me33
2-Cl71
4-Cl52
2-MeO55
4-MeO30
2-NO₂75
4-NO₂82
2,6-Cl₂82

Table 2: Synthesis of Substituted Cinnamic Acids under Microwave Irradiation [9]

Substituent on BenzaldehydeCatalystReaction Time (min)Yield (%)
HCsOAc / Pyridine1085
4-BrCsOAc / Pyridine592
4-ClCsOAc / Pyridine595
4-OHCsOAc / Pyridine890
2-OHCsOAc / Pyridine888
4-NO₂CsOAc / Pyridine398

Experimental Protocols

1. General Protocol for the Synthesis of Cinnamic Acid via Perkin Reaction (Conventional Heating) [24]

  • Reactant Preparation: In a round-bottomed flask, combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate.

  • Reaction Setup: Equip the flask with an air condenser.

  • Heating: Heat the reaction mixture in a heating mantle, sand bath, or oil bath to a temperature of 170-190°C for approximately 3 hours with stirring.[3]

  • Work-up:

    • After the reaction is complete, pour the hot mixture into a 500 mL flask.

    • Neutralize the mixture with an aqueous sodium hydroxide solution to convert the cinnamic acid to its sodium salt.

    • Transfer the mixture to a separatory funnel and separate the unreacted benzaldehyde (organic layer).

    • Add activated charcoal to the aqueous solution of the cinnamic acid salt and filter while hot.

    • Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.

  • Isolation and Purification:

    • Collect the white crystals of cinnamic acid by suction filtration using a Büchner funnel.

    • Wash the crystals with cold water and allow them to dry.

    • The crude product can be further purified by recrystallization.

2. General Protocol for Microwave-Assisted Synthesis of Cinnamic Acid Derivatives [6]

  • Reactant Preparation: In a microwave-safe vessel, mix the substituted benzaldehyde (0.05 mol), acetic anhydride (7.5 g, 7 mL, 0.073 mol), and freshly fused, finely powdered sodium acetate (2.5 g, 0.03 mol).

  • Microwave Irradiation: Irradiate the mixture with microwaves at a power of 320 W (40% of an 800 W oven) for 5 minutes.

  • Work-up:

    • While still hot, pour the reaction mixture into a 250 mL round-bottomed flask containing approximately 25 mL of water.

    • Fit the flask for steam distillation.

    • Add a saturated aqueous solution of sodium carbonate with vigorous shaking until the mixture is alkaline.

    • Steam distill the mixture to remove any unreacted aldehyde.

    • Cool the residual solution and filter to remove any resinous by-products.

  • Isolation:

    • Acidify the filtrate by slowly adding concentrated HCl with vigorous stirring.

    • Cool the mixture to induce crystallization.

    • Filter the crude cinnamic acid derivative at the pump, wash with cold water, and drain well.

Visualizations

Perkin_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reactants Combine Benzaldehyde, Acid Anhydride, and Anhydrous Base Catalyst start->reactants heating Heat Mixture (Conventional or Microwave) reactants->heating monitor Monitor Progress (TLC) heating->monitor monitor->heating Incomplete quench Quench and Neutralize monitor->quench Complete extract Separate Unreacted Aldehyde quench->extract precipitate Acidify to Precipitate Product extract->precipitate isolate Filter and Dry Cinnamic Acid Derivative precipitate->isolate end End Product isolate->end

Caption: Experimental workflow for the Perkin reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield incomplete Incomplete Reaction start->incomplete moisture Moisture in Reagents start->moisture catalyst Inactive Catalyst start->catalyst side_reactions Side Reactions start->side_reactions increase_time_temp Increase Reaction Time/Temp Monitor with TLC incomplete->increase_time_temp anhydrous Use Anhydrous Reagents Dry Glassware moisture->anhydrous fresh_catalyst Use Fresh/Activated Catalyst Consider Alternative Bases catalyst->fresh_catalyst optimize Optimize Reactant Ratios Consider Milder Conditions (Microwave) side_reactions->optimize

Caption: Troubleshooting logic for low Perkin reaction yield.

References

Troubleshooting Knoevenagel condensation with electron-withdrawing groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Knoevenagel condensation reactions. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly when working with substrates containing electron-withdrawing groups.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a carbon atom flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone.[1][2][3] This reaction is typically followed by a dehydration step, resulting in the formation of an α,β-unsaturated product.[1][3] It is a versatile and widely used method for carbon-carbon bond formation in organic synthesis.[4]

Q2: How do electron-withdrawing groups on the aromatic aldehyde affect the reaction?

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on an aromatic aldehyde increase the electrophilicity of the carbonyl carbon.[5][6] This heightened electrophilicity generally leads to a faster reaction rate and higher product yields compared to unsubstituted or electron-rich aldehydes.[5][7]

Q3: What are common catalysts for the Knoevenagel condensation?

Weak bases are the most common catalysts for this reaction.[1][2] Piperidine, pyridine, and ammonium salts are frequently used.[4] Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone.[1][4] In some cases, Lewis acids like TiCl₄ and ZnCl₂ can also be employed as catalysts.[4][8] For reactions involving pyridyl aldehydes, the pyridine ring itself can act as an internal base, sometimes allowing the reaction to proceed without an external catalyst.[9]

Q4: What are the primary side reactions to be aware of?

The two most common side reactions are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the α,β-unsaturated product.[6] Self-condensation is more prevalent when using stronger bases. The Michael addition can become significant with highly reactive methylene compounds and prolonged reaction times.[6][10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My Knoevenagel condensation with an electron-withdrawing substituted aldehyde is giving a low yield or failing completely. What are the potential causes and how can I fix this?

Answer: Low or no yield in a Knoevenagel condensation, even with an activated aldehyde, can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Methylene Compound: The acidity of the active methylene compound is critical for deprotonation by a weak base.

    • Solution: Ensure your active methylene compound possesses sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[4]

  • Catalyst Inefficiency or Inappropriateness: The choice and condition of the catalyst are paramount.

    • Solution: Use a fresh or purified catalyst. While piperidine is common, consider other weak bases like pyrrolidine or ammonium salts (e.g., ammonium bicarbonate), which can be effective and are often considered "greener" alternatives.[6][7][11][12] For aldehydes that are poor electrophiles, a stronger catalyst or a Lewis acid might be necessary.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution: While many Knoevenagel condensations occur at room temperature, gentle heating (e.g., 40-80 °C) can often improve the rate and yield.[6] Monitor the reaction progress using TLC to determine the optimal reaction time. The choice of solvent is also crucial; polar aprotic solvents like DMF and acetonitrile can lead to high conversions in shorter times, while protic solvents like ethanol are also effective.[10][13]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[6]

    • Solution: Consider removing water as it forms, for example, by azeotropic distillation using a Dean-Stark trap with a solvent like toluene.

  • Steric Hindrance: Bulky groups on the aldehyde or ketone, especially in the ortho position, can impede the approach of the nucleophile.[5]

    • Solution: More forcing conditions, such as higher temperatures or longer reaction times, may be required to overcome steric hindrance.

Issue 2: Formation of Multiple Products

Question: My reaction is producing the desired Knoevenagel product, but also significant amounts of byproducts. How can I improve the selectivity?

Answer: The formation of multiple products often points to the occurrence of side reactions. Identifying the side products is the first step to mitigating their formation.

Potential Side Reactions and Mitigation Strategies:

  • Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor and can react with another molecule of the deprotonated active methylene compound.

    • Mitigation:

      • Stoichiometry Control: Use a slight excess of the aldehyde to ensure the active methylene compound is consumed.

      • Reaction Time: Monitor the reaction closely and stop it once the starting aldehyde is consumed to prevent the subsequent Michael addition.

      • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the Michael addition more than the Knoevenagel condensation.

  • Self-Condensation of the Aldehyde: This is more likely with aldehydes that can enolize and when using a base that is too strong.

    • Mitigation:

      • Catalyst Choice: Use a weak base like piperidine, pyridine, or an ammonium salt.[4] Avoid strong bases like alkoxides or hydroxides.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile.

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
14-NitrobenzaldehydePiperidineEthanolReflux295[14]
24-NitrobenzaldehydeNoneWater500.25>99[15]
34-ChlorobenzaldehydeDBU/H₂OWaterRoom Temp0.598[16]
42-ChlorobenzaldehydePiperidineEthanolReflux288[17]
5BenzaldehydeAmmonium BicarbonateSolvent-free902High Conversion[11][12]
64-MethoxybenzaldehydePyrrolidineEthanolNot SpecifiedNot SpecifiedHigh[7]
74-(Dimethylamino)benzaldehydeNoneWaterRoom Temp199[15]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Reaction conditions and yields can vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a Weak Base Catalyst

This protocol is a standard method for performing the Knoevenagel condensation.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the substituted aldehyde (1 equivalent) in ethanol.

  • Add the active methylene compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[14]

Protocol 2: Catalyst-Free Knoevenagel Condensation in Water

This protocol offers a greener alternative to traditional methods.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine the substituted aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add 2 mL of deionized water.

  • Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).[5]

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates. Collect the solid by vacuum filtration.[5]

  • The product can be washed with cold water and air-dried.

Visualizations

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone (with EWG) AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Nucleophilic Attack ActiveMethylene Active Methylene Compound Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Weak Base (e.g., Piperidine) Base->Enolate Enolate->AldolAdduct Product α,β-Unsaturated Product AldolAdduct->Product Dehydration Water Water AldolAdduct->Water

General mechanism of the Knoevenagel condensation.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the catalyst fresh and appropriate? Start->CheckCatalyst CheckReactants Are the reactants pure and the methylene compound active enough? CheckCatalyst->CheckReactants Yes OptimizeCatalyst Optimize Catalyst: - Use fresh/purified catalyst - Try alternative weak bases - Consider Lewis acids CheckCatalyst->OptimizeCatalyst No CheckConditions Are the reaction conditions (temperature, solvent, time) optimal? CheckReactants->CheckConditions Yes OptimizeReactants Optimize Reactants: - Purify starting materials - Use a more acidic methylene compound CheckReactants->OptimizeReactants No CheckWater Is water removal necessary? CheckConditions->CheckWater Yes OptimizeConditions Optimize Conditions: - Adjust temperature - Screen different solvents - Monitor reaction time with TLC CheckConditions->OptimizeConditions No RemoveWater Implement water removal (e.g., Dean-Stark trap) CheckWater->RemoveWater Yes Success Improved Yield CheckWater->Success Yes (and implemented) CheckWater->Success No (issue likely elsewhere) OptimizeCatalyst->CheckReactants OptimizeReactants->CheckConditions OptimizeConditions->CheckWater RemoveWater->Success

Troubleshooting workflow for low yield in Knoevenagel condensation.

Substituent_Effects Aldehyde Substituted Aromatic Aldehyde EWG Electron-Withdrawing Group (EWG) (-NO₂, -CN, -Cl) Increases carbonyl electrophilicity (δ+) → Faster reaction rate → Generally higher yield Aldehyde->EWG EDG Electron-Donating Group (EDG) (-OCH₃, -CH₃) Decreases carbonyl electrophilicity (δ+) → Slower reaction rate → May require harsher conditions Aldehyde->EDG

Influence of substituents on aldehyde reactivity.

References

Technical Support Center: Synthesis of Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cinnamic acids.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of cinnamic acids via the Perkin reaction and Knoevenagel condensation.

Low Yield of Cinnamic Acid

Problem: The yield of the desired cinnamic acid is significantly lower than expected.

Possible CauseSuggested Solution
Perkin Reaction:
Inadequate Reaction TemperatureThe Perkin reaction typically requires high temperatures, often in the range of 180-190°C, for several hours to proceed to completion. Ensure the reaction mixture reaches and maintains this temperature.[1][2] Lower temperatures will result in a decreased reaction rate and lower yield.[2]
Inactive CatalystThe base catalyst, commonly the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, is crucial.[1] Ensure the catalyst is anhydrous, as moisture can lead to its deactivation.
Impure ReactantsThe purity of the starting materials, particularly the aromatic aldehyde, is important. If the benzaldehyde has been stored for a long time, it may have oxidized to benzoic acid, which will not participate in the reaction.
Knoevenagel Condensation:
Inappropriate CatalystThe choice of a weak base as a catalyst is critical. Piperidine, pyridine, or ammonium acetate are commonly used. The optimal catalyst may vary depending on the specific substrates. It is advisable to screen different catalysts to find the most effective one for your system.
Presence of WaterThe Knoevenagel condensation produces water as a byproduct.[3] If not removed, the accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield.[3] Using a Dean-Stark apparatus for azeotropic removal of water is an effective strategy.[3]
Incorrect Reactant StoichiometryThe molar ratio of the reactants can significantly impact the yield. An excess of the active methylene compound (e.g., malonic acid) is often used to drive the reaction forward. A molar ratio of 1:3 for benzaldehyde to malonic acid has been shown to give high yields.[4]

Troubleshooting Logic for Low Cinnamic Acid Yield

low_yield_troubleshooting start Low Cinnamic Acid Yield check_reaction Check Reaction Type start->check_reaction perkin Perkin Reaction check_reaction->perkin Perkin knoevenagel Knoevenagel Condensation check_reaction->knoevenagel Knoevenagel perkin_temp Is Reaction Temperature >180°C? perkin->perkin_temp knoevenagel_catalyst Is Catalyst Appropriate? knoevenagel->knoevenagel_catalyst perkin_catalyst Is Catalyst Anhydrous? perkin_temp->perkin_catalyst Yes increase_temp Increase Temperature to 180-190°C perkin_temp->increase_temp No perkin_reactants Are Reactants Pure? perkin_catalyst->perkin_reactants Yes use_anhydrous_catalyst Use Anhydrous Catalyst perkin_catalyst->use_anhydrous_catalyst No purify_reactants Purify Reactants (e.g., distill benzaldehyde) perkin_reactants->purify_reactants No knoevenagel_water Is Water Being Removed? knoevenagel_catalyst->knoevenagel_water Yes screen_catalysts Screen Different Weak Base Catalysts knoevenagel_catalyst->screen_catalysts No knoevenagel_stoichiometry Is Reactant Stoichiometry Optimal? knoevenagel_water->knoevenagel_stoichiometry Yes remove_water Use Dean-Stark Apparatus knoevenagel_water->remove_water No optimize_ratio Optimize Reactant Molar Ratios knoevenagel_stoichiometry->optimize_ratio No

Caption: Troubleshooting logic for low cinnamic acid yield.

Presence of Impurities in the Final Product

Problem: The isolated cinnamic acid is impure, as indicated by a broad or lower-than-expected melting point, or by analytical techniques such as NMR, HPLC, or GC-MS.

ImpurityIdentificationRemoval Method
Unreacted Benzaldehyde Oily appearance in the crude product. Can be identified by its characteristic almond-like odor. Analytically, it can be detected by HPLC or GC-MS.Steam Distillation: Make the reaction mixture alkaline to convert cinnamic acid to its non-volatile salt. Then, perform steam distillation to remove the volatile benzaldehyde.[5] Solvent Extraction: Make the reaction mixture alkaline to convert cinnamic acid to its water-soluble salt. Extract the unreacted benzaldehyde with an organic solvent like diethyl ether.[5]
cis-Cinnamic Acid The trans-isomer is the thermodynamically more stable and desired product. The cis-isomer can be identified by ¹H NMR spectroscopy, where the vinyl protons of the trans-isomer show a larger coupling constant (J value) of around 15-16 Hz, while the cis-isomer has a smaller coupling constant of approximately 12 Hz. HPLC can also be used to separate the two isomers.[6]Recrystallization: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can effectively separate the trans- and cis-isomers due to differences in their solubility and crystal lattice energies.[5]
Cinnamaldehyde Can be present as an impurity. Typical limits are ≤ 0.5%.[7]Purification: Can be removed through recrystallization of the cinnamic acid product.
Benzoic Acid May be present due to the oxidation of the starting benzaldehyde. Typical limits are below 0.2%.[7]Purification: Recrystallization is an effective method for removing benzoic acid from the final product.
Self-Condensation Products (in Claisen-Schmidt) In the Claisen-Schmidt condensation (a variation of the Knoevenagel reaction), if an enolizable ketone or aldehyde is used, it can undergo self-condensation.[1] This leads to a mixture of products and makes purification difficult.Prevention: To minimize this side reaction, it is advisable to use a non-enolizable aromatic aldehyde, such as benzaldehyde, which lacks α-hydrogens.[1]
Cannizzaro Reaction Products If a non-enolizable aldehyde is subjected to strong basic conditions, it can undergo a Cannizzaro reaction, leading to the formation of the corresponding alcohol and carboxylic acid.[1] For example, benzaldehyde can disproportionate to benzyl alcohol and benzoic acid.[8][9][10][11]Prevention: Use milder basic conditions and lower reaction temperatures to suppress this side reaction.[1]

Experimental Workflow for Purification of Cinnamic Acid

purification_workflow start Crude Cinnamic Acid check_benzaldehyde Presence of Unreacted Benzaldehyde? start->check_benzaldehyde steam_distillation Perform Steam Distillation check_benzaldehyde->steam_distillation Yes recrystallization Recrystallization from Ethanol/Water check_benzaldehyde->recrystallization No steam_distillation->recrystallization check_purity Check Purity (Melting Point, HPLC, NMR) recrystallization->check_purity pure_product Pure Cinnamic Acid check_purity->pure_product Purity Acceptable repeat_recrystallization Repeat Recrystallization check_purity->repeat_recrystallization Purity Not Acceptable repeat_recrystallization->recrystallization

Caption: Experimental workflow for the purification of cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of during the synthesis of cinnamic acid?

A1: The primary side reactions depend on the synthetic method used:

  • Perkin Reaction: The main disadvantage is the potential for side reactions when using aldehydes in the presence of a base.[12]

  • Knoevenagel Condensation (specifically Claisen-Schmidt):

    • Self-condensation: If the ketone or aldehyde used has α-hydrogens, it can react with itself, leading to a mixture of products.[1] To avoid this, use a non-enolizable aromatic aldehyde like benzaldehyde.[1]

    • Cannizzaro Reaction: Under strong basic conditions, non-enolizable aldehydes can disproportionate into the corresponding alcohol and carboxylic acid.[1] Using milder bases and lower temperatures can minimize this.[1]

Q2: How can I monitor the progress of my cinnamic acid synthesis?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What is a typical work-up procedure for the Perkin reaction?

A3: A standard work-up involves:

  • Neutralizing the reaction mixture with an aqueous base (e.g., sodium hydroxide) to convert the cinnamic acid to its soluble salt.

  • Removing unreacted benzaldehyde via steam distillation or solvent extraction.

  • Filtering the solution to remove any resinous byproducts.

  • Acidifying the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the cinnamic acid.

  • Collecting the cinnamic acid crystals by vacuum filtration and drying them.

Q4: What are the optimal conditions for a high-yield Knoevenagel condensation to produce cinnamic acid?

A4: For a high yield of cinnamic acid using the Knoevenagel condensation of benzaldehyde and malonic acid, optimal conditions have been reported as using pyridine as a catalyst, a molar ratio of benzaldehyde to malonic acid of 1:3, and a reaction time of 90 minutes, which can achieve a yield of up to 90%.[4]

Data Presentation

Table 1: Effect of Reaction Temperature on Cinnamic Acid Yield in a Modified Perkin Reaction

EntryTemperature (°C)Time (h)Yield (%)
1145-150947
2180-190 (Reflux)980
3180870-72

Data sourced from a study on a direct synthesis of cinnamic acids using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, which shares similarities in conditions with the Perkin reaction.[2]

Table 2: Yield of Cinnamic Acid Derivatives in Knoevenagel Condensation under Microwave Irradiation

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde585
24-Chlorobenzaldehyde665
34-Nitrobenzaldehyde580

Data from a study on tetrabutylammonium bromide mediated Knoevenagel condensation in water under microwave irradiation.[13]

Experimental Protocols

Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction
  • Reactant Mixture: In a round-bottom flask, combine benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[14]

  • Reaction: Place the flask in a sonicator and irradiate the mixture for 60 minutes at 70°C.[14] Alternatively, heat the mixture in an oil bath at 160°C for 60 minutes, then increase the temperature to 170-180°C for three hours.

  • Work-up:

    • Add 25 mL of distilled water to the reaction mixture.

    • Neutralize with a saturated sodium bicarbonate solution until the pH is basic.

    • Steam distill the mixture to remove any unreacted benzaldehyde.

    • Cool the remaining residue and filter it under vacuum to remove any solid impurities.

    • Acidify the filtrate by slowly adding concentrated hydrochloric acid while stirring.

    • Cool the acidified mixture to induce the precipitation of cinnamic acid.

  • Isolation and Purification:

    • Collect the solid cinnamic acid by vacuum filtration and wash it with cold distilled water.

    • Dry the purified cinnamic acid.

    • The product can be further purified by recrystallization from a water/ethanol mixture.

Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel Condensation
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, place benzaldehyde (0.10 mol), malonic acid (0.11 mol), 95% ethanol (25 mL), and pyridine (2.5 mL).

  • Reaction: Heat the mixture to a mild reflux for 6-8 hours.

  • Isolation:

    • Cool the reaction mixture and then place it in an ice bath to induce crystallization.

    • Break up the solid mass and collect the crystals using a Büchner funnel.

    • Wash the crystals with cold 95% ethanol.

  • Purification: Recrystallize the crude cinnamic acid from ethanol and air dry the purified crystals. The expected yield is 75-85%.

Mandatory Visualization

Perkin Reaction Mechanism

perkin_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde C₆H₅CHO aldol_adduct Aldol-type Adduct benzaldehyde->aldol_adduct acetic_anhydride Acetic Anhydride (CH₃CO)₂O enolate Enolate Ion acetic_anhydride->enolate Deprotonation by base base Base CH₃COONa enolate->aldol_adduct Nucleophilic attack dehydrated_intermediate Dehydrated Intermediate aldol_adduct->dehydrated_intermediate Dehydration cinnamic_acid Cinnamic Acid C₆H₅CH=CHCOOH dehydrated_intermediate->cinnamic_acid Hydrolysis acetic_acid Acetic Acid CH₃COOH dehydrated_intermediate->acetic_acid Hydrolysis knoevenagel_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde C₆H₅CHO addition_product Addition Product benzaldehyde->addition_product malonic_acid Malonic Acid CH₂(COOH)₂ carbanion Carbanion malonic_acid->carbanion Deprotonation by base base Base Pyridine carbanion->addition_product Nucleophilic addition unsaturated_diacid Unsaturated Diacid addition_product->unsaturated_diacid Dehydration cinnamic_acid Cinnamic Acid C₆H₅CH=CHCOOH unsaturated_diacid->cinnamic_acid Decarboxylation co2 Carbon Dioxide CO₂ unsaturated_diacid->co2 Decarboxylation

References

Technical Support Center: Optimizing Cinnamic Acid Synthesis via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of cinnamic acids using the Perkin reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield in a Perkin reaction?

A1: To achieve a high yield of cinnamic acid, it is crucial to control three main parameters: reaction temperature, reaction time, and the choice of base catalyst. The Perkin reaction typically requires high temperatures, often in the range of 180-190°C, for several hours to proceed efficiently.[1] The selection of the base, most commonly the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, also significantly influences the reaction's outcome.[1]

Q2: Which base catalyst is more effective for the Perkin reaction, sodium acetate or potassium acetate?

A2: Potassium acetate is generally a more effective catalyst than sodium acetate for the synthesis of cinnamic acid. In a typical reaction between benzaldehyde and acetic anhydride at 180°C for 8 hours, the use of potassium acetate can afford a yield of 70-72%.[2] Under the same conditions, sodium acetate results in lower yields.[2]

Q3: How does reaction temperature affect the yield of the Perkin reaction?

A3: The reaction temperature has a significant impact on the yield of cinnamic acid. The synthesis generally requires high temperatures, typically refluxing at 180-190°C.[2] A decrease in temperature can lead to a substantial reduction in yield. For instance, a reaction that yields 80% at reflux for 9 hours will see the yield drop to 47% if the temperature is lowered to 145-150°C for the same duration.[2]

Q4: What are common side reactions in the Perkin reaction and how can they be minimized?

A4: A common issue in the Perkin reaction is the formation of tar-like substances due to high concentrations of reactants or localized overheating. To minimize this, ensure adequate and continuous stirring to maintain a homogeneous reaction mixture and uniform temperature distribution.[1] Using a solvent can also aid in better heat distribution. Another potential side reaction is self-condensation if the aldehyde has α-hydrogens; however, this is not an issue with benzaldehyde.

Q5: My cinnamic acid yield is consistently low. What are the likely causes and how can I troubleshoot this?

A5: Consistently low yields can stem from several factors. A primary cause is the presence of moisture, which can hydrolyze the acetic anhydride and deactivate the catalyst.[3] Ensure all glassware is thoroughly dried and that anhydrous sodium or potassium acetate is used.[1][3] Another reason could be suboptimal reaction temperature or time.[2] It is also important to ensure the purity of the starting benzaldehyde, as impurities can interfere with the reaction.

Q6: What are the common impurities found in the final cinnamic acid product and how can they be removed?

A6: Common impurities include unreacted starting materials like benzaldehyde and byproducts from side reactions.[1] Purification is most often achieved through recrystallization.[1] A typical purification process involves dissolving the crude product in a suitable solvent mixture, such as ethanol and water, followed by cooling to induce crystallization of the pure cinnamic acid.[4] Unreacted benzaldehyde can be removed during the work-up by steam distillation after converting the cinnamic acid to its soluble sodium salt.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried before use. Use anhydrous sodium or potassium acetate as the catalyst.[1][3]
Reaction temperature is too low.Maintain the reaction temperature in the optimal range of 180-190°C.[1][2]
Inactive catalyst.Use fresh, anhydrous potassium acetate for higher yields.[2]
Formation of a Dark Brown or Black Tar-like Substance High concentration of reactants or localized overheating.Ensure vigorous and constant stirring to maintain a homogeneous mixture and uniform temperature. Consider using a high-boiling solvent to aid in heat distribution.[1]
Product is Difficult to Purify Presence of multiple byproducts due to side reactions.Optimize reaction conditions (temperature, catalyst concentration, and reaction time) to favor the formation of the desired cinnamic acid.
Incomplete removal of unreacted benzaldehyde.During the work-up, after converting cinnamic acid to its sodium salt, perform a steam distillation to remove any residual benzaldehyde before acidification.[5]

Quantitative Data on Reaction Parameters

Table 1: Effect of Catalyst on Cinnamic Acid Yield

CatalystTemperature (°C)Reaction Time (hours)Yield (%)
Potassium Acetate180870-72[2]
Sodium Acetate1808Lower than 70[2]

Table 2: Effect of Temperature on Cinnamic Acid Yield

Temperature (°C)Reaction Time (hours)Yield (%)
180-190 (Reflux)980[2]
145-150947[2]

Experimental Protocols

Standard Protocol for the Synthesis of Cinnamic Acid via Perkin Reaction

This protocol is a generalized procedure based on common laboratory practices for the Perkin reaction.

Materials:

  • Benzaldehyde

  • Acetic Anhydride

  • Anhydrous Potassium Acetate

  • 10% Sodium Carbonate Solution

  • Concentrated Hydrochloric Acid

  • Activated Charcoal (optional)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, acetic anhydride, and anhydrous potassium acetate. A typical molar ratio is 1:1.5:1 of benzaldehyde:acetic anhydride:potassium acetate.

  • Heating: Heat the reaction mixture in an oil bath to 180°C and maintain it at this temperature for 3 to 5 hours with continuous stirring.[3][6]

  • Work-up:

    • Allow the mixture to cool slightly and then pour it into a larger flask containing water.

    • Add a 10% sodium carbonate solution until the mixture is alkaline. This converts the cinnamic acid into its soluble sodium salt.

    • Steam distill the mixture to remove any unreacted benzaldehyde.[5] The distillation is complete when the distillate is no longer oily.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution. Filter the hot solution to remove the charcoal.

  • Precipitation: Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.[6]

  • Isolation: Collect the precipitated cinnamic acid by vacuum filtration using a Büchner funnel and wash the crystals with cold water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure cinnamic acid crystals.[4]

  • Drying: Dry the purified crystals in an oven at a moderate temperature. The melting point of pure cinnamic acid is approximately 133°C.[7][8]

Visualizations

PerkinReactionWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Benzaldehyde + Acetic Anhydride + K-Acetate Heating Heat (180-190°C) 3-5 hours Reactants->Heating Quench Add Water & Na2CO3 Heating->Quench Cool SteamDistill Steam Distillation (Remove unreacted Aldehyde) Quench->SteamDistill Acidify Acidify with HCl SteamDistill->Acidify Cool & Filter (optional) Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize FinalProduct Pure Cinnamic Acid Recrystallize->FinalProduct Dry

Caption: Experimental workflow for the synthesis of cinnamic acid.

TroubleshootingLogic Start Low Yield? Moisture Check for Moisture in Reagents/Glassware Start->Moisture Yes Temperature Verify Reaction Temperature (180-190°C) Start->Temperature No Solution1 Dry Glassware, Use Anhydrous Reagents Moisture->Solution1 Catalyst Check Catalyst Activity (Use Anhydrous K-Acetate) Temperature->Catalyst No Solution2 Increase/Maintain Temperature Temperature->Solution2 Yes Solution3 Use Fresh, Anhydrous Potassium Acetate Catalyst->Solution3 No

Caption: Troubleshooting logic for low yield in the Perkin reaction.

References

Technical Support Center: Purification of Crude 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the purification of crude 2,6-Difluorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of crude this compound?

A1: The impurities in crude this compound are typically derived from the synthetic route used. For a Knoevenagel condensation synthesis, which involves the reaction of 2,6-difluorobenzaldehyde with malonic acid, the following impurities are common:

  • Unreacted Starting Materials: Residual 2,6-difluorobenzaldehyde and malonic acid may be present.

  • Geometric Isomer: The cis-2,6-Difluorocinnamic acid isomer can form as a byproduct alongside the desired trans-isomer.

  • Positional Isomers: If the starting 2,6-difluorobenzaldehyde is not pure, other difluorocinnamic acid isomers could be present in trace amounts.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

Q2: My purified this compound shows a lower melting point than the literature value (124-125 °C). What is the likely cause?

A2: A depressed and broadened melting point is a classic indication of impurities. The presence of any of the common impurities listed in Q1, particularly the cis-isomer or unreacted starting materials, can disrupt the crystal lattice of the trans-2,6-Difluorocinnamic acid, leading to a lower melting point.

Q3: I observe an unexpected peak in my HPLC or NMR analysis of the purified product. How can I identify it?

A3: An unexpected peak likely corresponds to one of the common impurities. To identify it, you can use the following techniques:

  • HPLC-MS: This can provide the mass of the impurity, helping to determine its molecular formula.

  • Standard Comparison: Compare the retention time (HPLC) or chemical shifts (NMR) with authentic samples of potential impurities like 2,6-difluorobenzaldehyde and the cis-isomer if available.

  • ¹H NMR Spectroscopy: The stereochemistry can be confirmed by examining the coupling constant (J-value) of the vinyl protons. Trans-isomers typically exhibit a larger coupling constant (around 15-16 Hz) compared to cis-isomers.[1]

Q4: My sample is discolored (yellow or brown). How can I remove the colored impurities?

A4: Colored impurities often arise from side reactions during synthesis. These can typically be removed during recrystallization by adding a small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored byproducts, and a subsequent hot filtration will remove both the charcoal and the adsorbed impurities, yielding a colorless solution from which pure crystals can form.[1][2]

Q5: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point. This can be caused by a highly concentrated solution of an impure compound or if the solvent's boiling point is too high. To resolve this, try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of the more "soluble" solvent (e.g., ethanol in an ethanol/water system) to increase the solute's solubility.[2]

  • Allow the solution to cool much more slowly to encourage proper crystal lattice formation.

Q6: My recovery yield after recrystallization is very low. How can I improve it?

A6: Low recovery can be due to several factors. Consider these points to improve your yield:

  • Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved even after cooling. You can try to carefully evaporate some of the solvent and re-cool.[3]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.[3]

  • Incomplete Precipitation: Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize crystal formation before filtration.[3]

  • Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[3]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated (too much solvent used).- Solution is supersaturated but nucleation has not occurred.- Evaporate some solvent to increase concentration and cool again.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound.[4]
"Oiling Out" - Solution is too supersaturated.- High level of impurities depressing the melting point.- Boiling point of the solvent is too high.- Re-heat, add more of the primary solvent (the one in which the compound is more soluble), and cool slowly.[2]- Perform a preliminary purification step (e.g., extraction) to remove gross impurities.[2]
Rapid Crystallization ("Crashing Out") - The solution is too concentrated.- Re-heat the solution and add a small amount of additional hot solvent to slightly decrease saturation, then cool slowly.[4]
Low Recovery Yield - Too much solvent was used.- Crystals were filtered before precipitation was complete.- Crystals were washed with solvent that was not cold.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the flask is cooled in an ice bath for at least 15-30 minutes.- Wash collected crystals with a minimal amount of ice-cold solvent.[3]
Product is Still Impure After Recrystallization - Inappropriate solvent system.- Cooling was too rapid, trapping impurities.- Test different solvent systems to find one where the impurities are either very soluble or insoluble.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - Incorrect mobile phase polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. If compounds are eluting too close together, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[3]
Compound Won't Elute from the Column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Cracked or Channeled Column Packing - Improper packing of the stationary phase.- Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[2]
Broad Elution Bands - Sample was loaded in too much solvent.- Column was overloaded with crude material.- Dissolve the crude product in the absolute minimum amount of mobile phase before loading.[2]- Use a larger column or reduce the amount of sample loaded.[2]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₆F₂O₂[5][6]
Molecular Weight 184.14 g/mol [5][6][7]
Melting Point 124-125 °C[6][7]
Appearance White to light yellow powder/crystal[6]
Solubility Soluble in Methanol[6]
Recommended Starting Conditions for Purification
ParameterRecrystallizationColumn Chromatography
Solvent System Ethanol / WaterHexane / Ethyl Acetate
Stationary Phase N/ASilica Gel (230-400 mesh)
Typical Ratio Start with hot ethanol, add hot water as anti-solventStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc), increase polarity as needed
Expected Purity >98%>99%

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: In an Erlenmeyer flask, place the crude this compound. Add the minimum amount of hot ethanol required to completely dissolve the solid while heating on a hot plate with stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Cloudiness: While the clear filtrate is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase that provides good separation between this compound and its impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed. Do not let the column run dry.[2]

  • Sample Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

Visualizations

G cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (Optional, if colored/insoluble impurities) B->C D Add Hot Water (Anti-solvent) until Cloudy C->D E Add Drops of Hot Ethanol to Clarify D->E F Cool Slowly to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Ethanol/Water H->I J Dry Under Vacuum I->J K Pure Product J->K G cluster_chromatography Column Chromatography Workflow A Crude this compound B Select Mobile Phase (via TLC) A->B D Dissolve Crude in Min. Solvent & Load onto Column A->D C Pack Silica Gel Column B->C E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Dry Under Vacuum I->J K Pure Product J->K G cluster_troubleshooting Troubleshooting Logic for Impurities Start Crude Product Analysis (e.g., NMR, HPLC, MP) Impure Product Impure? Start->Impure Colored Discolored? Impure->Colored Yes Recrystallize Perform Recrystallization Impure->Recrystallize No (minor impurities) Column Perform Column Chromatography Impure->Column Yes (major impurities or cis/trans mixture) Charcoal Add Activated Charcoal during Recrystallization Colored->Charcoal Yes CheckPurity Re-analyze Purity Recrystallize->CheckPurity Charcoal->Recrystallize Column->CheckPurity CheckPurity->Column No Pure Pure Product CheckPurity->Pure Yes

References

Technical Support Center: Stability of Halogenated Cinnamic Acids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of halogenated cinnamic acids in solution.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and recommended solutions.

Issue 1: Precipitation or Poor Solubility of Halogenated Cinnamic Acid in Aqueous Solution

Question: My halogenated cinnamic acid is not dissolving or is precipitating out of my aqueous buffer. How can I resolve this?

Potential Causes and Solutions:

  • pH of the Solution: Halogenated cinnamic acids are weak acids. Their solubility in aqueous solutions is highly pH-dependent. At a pH below their acid dissociation constant (pKa), they exist predominantly in the less soluble, protonated form. For instance, 2-chlorocinnamic acid has a pKa of approximately 4.23 and is sparingly soluble in acidic to neutral aqueous solutions.

    • Solution: Adjust the pH of your solution to be at least 1.5 to 2 pH units above the pKa of the specific halogenated cinnamic acid. This will convert the acid to its more soluble ionized (carboxylate) form. A pH of 7.0 or higher is often a good starting point for many cinnamic acid derivatives.[1]

  • Low Intrinsic Aqueous Solubility: Many organic molecules, including halogenated cinnamic acids, have inherently low solubility in water.

    • Solution 1: Co-solvents: Incorporate water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility. It is crucial to ensure the chosen co-solvent is compatible with your experimental system.

    • Solution 2: Gentle Heating and Sonication: Gently warming the solution while stirring can help increase the dissolution rate and solubility. Sonication can also aid in dispersing and dissolving solid particles.

  • Supersaturation: The solution may be temporarily supersaturated, leading to precipitation over time.

    • Solution: When preparing dilutions from a concentrated stock solution, add the stock slowly to the aqueous buffer while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can trigger precipitation.

Troubleshooting Workflow for Solubility Issues

Troubleshooting Workflow for Solubility Issues start Start: Halogenated Cinnamic Acid Precipitation/Insolubility check_ph Is the solution pH > pKa + 1.5? start->check_ph adjust_ph Adjust pH to > pKa + 1.5 with dilute base (e.g., NaOH) check_ph->adjust_ph No use_cosolvent Add a co-solvent (e.g., Ethanol, PEG) check_ph->use_cosolvent Yes check_dissolution Does the compound dissolve? adjust_ph->check_dissolution heat_sonicate Apply gentle heating or sonication use_cosolvent->heat_sonicate heat_sonicate->check_dissolution success Success: Compound is dissolved check_dissolution->success Yes failure Further investigation needed (e.g., different solvent system) check_dissolution->failure No

Caption: A logical workflow for troubleshooting solubility problems.

Issue 2: Discoloration (Yellowing or Browning) of the Solution

Question: My solution containing a halogenated cinnamic acid has turned yellow or brown. What is the cause and how can I prevent it?

Potential Causes and Solutions:

  • Oxidation: Cinnamic acid derivatives, especially those with hydroxyl groups on the phenyl ring, are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by:

    • High pH: Alkaline conditions can make phenolic hydroxyl groups more prone to oxidation.

    • Exposure to Light and Oxygen: UV radiation and the presence of oxygen can initiate and promote oxidative reactions.

    • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

  • Prevention Strategies:

    • pH Optimization: Maintain the pH of the solution in a range that balances solubility and stability. For many cinnamic acid derivatives, a slightly acidic to neutral pH is often optimal for minimizing oxidation.

    • Use of Antioxidants: Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to your formulation if it is compatible with your experimental design.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Issue 3: Unexpected Peaks in HPLC Analysis

Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my halogenated cinnamic acid sample. What could be the cause?

Potential Causes and Solutions:

  • Degradation Products: The unexpected peaks are likely due to the degradation of the halogenated cinnamic acid. Common degradation pathways include:

    • Hydrolysis: Degradation in acidic or basic conditions.

    • Oxidation: Degradation due to exposure to oxidizing agents or atmospheric oxygen.

    • Photodegradation: Degradation upon exposure to light, which can cause isomerization (e.g., trans to cis) or other reactions.

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: Ensure that samples were prepared and stored with protection from light, extreme temperatures, and oxygen.

    • Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study. Expose your halogenated cinnamic acid to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting samples by HPLC. This will help in identifying the retention times of potential degradation products.

    • HPLC Method Optimization: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the intact drug from its degradation products. You may need to adjust the mobile phase composition, gradient, or column type.

Experimental Workflow for a Forced Degradation Study

Workflow for a Forced Degradation Study start Start: Prepare Stock Solution of Halogenated Cinnamic Acid stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis light) stress_conditions->photo neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_analysis Analyze all Samples by a Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Identify Degradation Products and Determine Degradation Pathways hplc_analysis->data_analysis

Caption: A general workflow for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of halogenated cinnamic acids in solution?

A1: The main factors are pH, exposure to light (photodegradation), temperature, and the presence of oxidizing agents. The specific halogen and its position on the cinnamic acid structure can also influence stability.

Q2: How does halogenation affect the stability of cinnamic acid?

A2: Halogenation can alter the electronic properties of the molecule, which may affect its susceptibility to degradation. For instance, the position of the halogen can influence the pKa of the carboxylic acid and the reactivity of the aromatic ring. However, general stability principles for cinnamic acid derivatives, such as sensitivity to pH and light, still apply.

Q3: What are the common degradation pathways for halogenated cinnamic acids?

A3: Common degradation pathways include:

  • Hydrolysis: Cleavage of ester or amide derivatives of the carboxylic acid group under acidic or basic conditions.

  • Oxidation: Particularly for derivatives with hydroxyl groups, leading to colored byproducts.

  • Photodegradation: This can lead to cis-trans isomerization of the double bond or other photochemical reactions.

  • Decarboxylation: Loss of the carboxylic acid group, which can be induced by high temperatures.

Q4: What analytical methods are recommended for stability testing of halogenated cinnamic acids?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[2] This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC can be used to identify the structure of the degradation products.

Q5: Are there any specific storage recommendations for solutions of halogenated cinnamic acids?

A5: To maximize stability, solutions should be:

  • Stored at low temperatures (2-8 °C).

  • Protected from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Maintained at an optimal pH, which may need to be determined empirically for each specific compound.

  • Prepared fresh whenever possible. If storage is necessary, consider purging the container with an inert gas to remove oxygen.

Quantitative Data

The following table summarizes key stability-related properties for some halogenated cinnamic acids. Note that comprehensive quantitative stability data under various stress conditions is not always readily available in the literature and may need to be determined experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (approx.)Melting Point (°C)Notes on Solubility/Stability
2-Chlorocinnamic acidC₉H₇ClO₂182.604.23208-210Sparingly soluble in acidic/neutral water; solubility increases with pH.
4-Chlorocinnamic acidC₉H₇ClO₂182.60~4.4248-250
2-Bromocinnamic acidC₉H₇BrO₂227.05-215-218
4-Bromocinnamic acidC₉H₇BrO₂227.05-262-264
4-Fluorocinnamic acidC₉H₇FO₂166.15-179-181Subject to biodegradation by certain microorganisms.

Experimental Protocols

Protocol: Forced Degradation Study of a Halogenated Cinnamic Acid

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

1. Materials:

  • Halogenated cinnamic acid of interest

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of the halogenated cinnamic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C for a specified time.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

4. Sample Analysis:

  • Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration with the mobile phase.

  • Analyze all samples using a developed HPLC method. A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or phosphoric acid).

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify the peaks corresponding to the degradation products.

  • Calculate the percentage of degradation for each stress condition.

  • If the degradation is too extensive or too little, adjust the stress conditions (time, temperature, reagent concentration) accordingly. The goal is typically to achieve 5-20% degradation.[3]

This technical support center provides a starting point for addressing stability issues with halogenated cinnamic acids. For specific applications, it is recommended to perform detailed experimental validation.

References

Technical Support Center: Degradation Profile of Difluorocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for difluorocinnamic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation profiles of these compounds. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of difluorocinnamic acid isomers.

Q1: What is the expected stability of solid difluorocinnamic acid isomers under standard storage conditions?

A1: In their solid, crystalline form, difluorocinnamic acid isomers are generally stable. This stability is attributed to the strong carbon-fluorine bonds and the ordered nature of the crystal lattice, which restricts molecular mobility. For optimal shelf-life, they should be stored in well-sealed containers at controlled room temperature (or refrigerated at 2-8°C as a precaution), protected from light and moisture. Long-term exposure to high humidity or elevated temperatures may initiate slow degradation.

Q2: What are the primary degradation pathways for difluorocinnamic acid isomers in solution?

A2: Once dissolved, difluorocinnamic acid isomers become more susceptible to degradation. The primary anticipated pathways are:

  • Photodegradation: The conjugated system, formed by the aromatic ring and the acrylic acid side chain, readily absorbs UV light. This can lead to several outcomes, including trans-cis isomerization, [2+2] cycloaddition reactions to form dimers (photodimerization), and photo-oxidative degradation.

  • Oxidative Degradation: The acrylic acid side chain is vulnerable to oxidation. This can result in the formation of smaller chain carboxylic acids, aldehydes, or even complete cleavage of the side chain. This pathway is particularly relevant in the presence of oxidizing agents or dissolved oxygen.

  • Hydrolysis: The carboxylic acid group itself is stable against hydrolysis. However, under extreme pH and high-temperature conditions, other reactions like decarboxylation could occur, though this is generally less common for cinnamic acids compared to their ester derivatives.

Q3: Which analytical methods are most effective for monitoring the degradation of difluorocinnamic acid isomers?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal method must be able to resolve the parent isomer from all potential degradation products and other impurities. Key components of such a method include:

  • Detector: A Photodiode Array (PDA) detector is highly recommended. It allows for the assessment of peak purity and provides UV spectra of new peaks, which can help in the initial characterization of degradants.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.

Troubleshooting and Experimental Optimization

This guide addresses specific issues that researchers may encounter during stability and degradation studies.

Issue 1: Unexpected peaks appear in the chromatogram of a freshly prepared solution.
  • Question: I've just dissolved my difluorocinnamic acid standard, but my HPLC analysis shows small, unexpected peaks that were not present in the solid material's certificate of analysis. What could be the cause?

  • Answer: If photodegradation from ambient lab lighting is ruled out, the appearance of new peaks shortly after dissolution can be attributed to several factors:

    • Oxidation: The solvent may contain dissolved oxygen that is reacting with the molecule. To mitigate this, de-gas solvents (e.g., by sonication or helium sparging) before use.

    • Solvent Interaction: While less common, highly reactive solvents or impurities within the solvent could potentially react with the analyte. Always use high-purity, HPLC-grade solvents.

    • Container Interaction: The compound may adsorb to or react with the surface of the storage container. It is best practice to use inert materials such as amber glass or polypropylene vials.

Issue 2: The difluorocinnamic acid peak shows significant tailing in HPLC.
  • Question: My HPLC chromatogram shows a tailing peak for the main analyte, which is affecting quantification and resolution from nearby degradant peaks. How can I fix this?

  • Answer: Peak tailing for acidic compounds like difluorocinnamic acid is a classic chromatography problem, often caused by secondary interactions between the analyte and the stationary phase. Here is a logical troubleshooting workflow:

    • Adjust Mobile Phase pH: The pKa of cinnamic acid is around 4.4. The difluoro-isomers will have a similar or slightly lower pKa. If the mobile phase pH is close to the pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape. Solution: Adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH < 2.4). This ensures the carboxylic acid is fully protonated and interacts more uniformly with the C18 stationary phase.

    • Check for Column Contamination: Residual basic compounds on the column can interact with your acidic analyte. Solution: Flush the column with a strong solvent wash sequence (e.g.,

Technical Support Center: HPLC Method Development for Separating Difluorocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the separation of difluorocinnamic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating difluorocinnamic acid isomers?

A1: The primary challenges stem from the structural similarity of the isomers. Positional isomers (e.g., 2,3-, 2,4-, 3,4-difluorocinnamic acid) have identical molecular weights and similar polarities, making them difficult to resolve. Additionally, each positional isomer can exist as cis and trans geometric isomers, further complicating the separation.[1][2]

Q2: What is a good starting point for HPLC method development for these isomers?

A2: A reversed-phase HPLC method using a C18 column is a common and effective starting point.[1][3] A typical initial mobile phase could be a gradient of acetonitrile or methanol and water containing a small amount of acid, such as 0.1% formic acid or phosphoric acid, to ensure the carboxylic acid group is protonated.[1][4][5][6]

Q3: What are the most common impurities I might find in a sample of a difluorocinnamic acid isomer?

A3: Common impurities can include other positional isomers depending on the synthesis route, the corresponding cis-isomer for a trans-isomer sample, and unreacted starting materials like the corresponding difluorobenzaldehyde.[1]

Q4: How can I identify the peaks in my chromatogram?

A4: Peak identification can be achieved by running commercially available standards for each isomer. If standards are unavailable, techniques like LC-MS can be used to confirm that the peaks correspond to the correct mass for difluorocinnamic acid.[1] High-resolution mass spectrometry and NMR spectroscopy can provide definitive structural information.[1]

Q5: My sample shows a lower than expected melting point. What could be the cause?

A5: A depressed and broadened melting point is a classic indicator of impurities. The presence of geometric isomers (cis/trans) or residual starting materials can disrupt the crystal lattice of the pure isomer, leading to a lower melting point.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your HPLC analysis.

Issue 1: Poor Resolution Between Isomer Peaks
  • Potential Cause: Suboptimal mobile phase composition or column chemistry.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Gradient: If using a gradient, try making it shallower to increase the separation time between closely eluting peaks.

    • Change Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve resolution.

    • Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase with formic acid or another suitable buffer can alter the ionization state of the analytes and improve peak shape and resolution. A pH 2-3 units below the pKa of the analyte is a good starting point.[4]

    • Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP/F5) column.[2][7] These stationary phases offer different selectivities, particularly for aromatic and fluorinated compounds.

Issue 2: Peak Tailing
  • Potential Cause: Secondary interactions between the acidic analyte and the silica backbone of the HPLC column.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure the pH is low enough (e.g., pH 2.5-3) to keep the carboxylic acid fully protonated, which minimizes interaction with residual silanols on the stationary phase.[4]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanols, reducing the chances for peak tailing with acidic compounds.[1]

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities that might be causing the issue.[4]

Issue 3: Peak Fronting
  • Potential Cause: Sample overload or poor sample solubility in the mobile phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume onto the column.

    • Change Sample Solvent: Dissolve your sample in the initial mobile phase if possible. If a stronger solvent is needed, ensure the injection volume is small to avoid solvent effects that can distort peak shape.

Issue 4: Baseline Noise or Drift
  • Potential Cause: Mobile phase issues, detector problems, or column contamination.

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the detector.

    • Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and baseline noise.

    • Clean the Detector Cell: The detector cell may be contaminated. Flush it with an appropriate solvent (e.g., isopropanol).

    • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your run.

Experimental Protocols

General Protocol for HPLC Method Development

This protocol outlines a systematic approach to developing a separation method for difluorocinnamic acid isomers.

  • Sample Preparation:

    • Prepare a stock solution of a mixture of the difluorocinnamic acid isomers of interest (or individual standards) at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition.[3]

  • Initial HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A common starting gradient is 10% B to 100% B over 20-30 minutes.[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 30 °C.

    • Detector: UV detector at 254 nm.

  • Method Optimization:

    • Run the initial conditions and evaluate the chromatogram for the resolution of the isomers.

    • Based on the troubleshooting guides above, systematically adjust one parameter at a time (e.g., gradient slope, organic solvent, column chemistry) to optimize the separation.

Data Presentation

The following table summarizes typical starting conditions for the HPLC analysis of difluorocinnamic acid isomers, based on available data for similar compounds.

ParameterCondition 1Condition 2
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[1][3]Phenyl or Pentafluorophenyl (PFP/F5)
Mobile Phase A 0.1% Formic Acid in Water[1]0.1% Phosphoric Acid in Water[5][6]
Mobile Phase B Acetonitrile[1]Methanol
Elution Mode GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient or 30 °C30-40 °C
Detection UV at 254 nmUV at 280 nm

Visualizations

HPLC Method Development Workflow

HPLCMethodDevelopment start Define Separation Goal (e.g., separate all 6 isomers) prep Prepare Standards & Sample Mix start->prep select_col Select Initial Column (e.g., C18) prep->select_col select_mp Select Initial Mobile Phase (e.g., ACN/H2O w/ 0.1% FA) select_col->select_mp run_grad Run Initial Gradient select_mp->run_grad eval Evaluate Resolution run_grad->eval opt_grad Optimize Gradient eval->opt_grad Adequate? No success Method Developed eval->success Adequate? Yes opt_grad->run_grad opt_solvent Change Organic Solvent (e.g., to Methanol) opt_grad->opt_solvent opt_solvent->run_grad opt_col Change Column (e.g., Phenyl, PFP) opt_solvent->opt_col opt_col->run_grad

Caption: Workflow for HPLC method development for isomers.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting start Poor Resolution Observed check_peak_shape Are peaks symmetrical? start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing No (Tailing) coelution Peaks Co-eluting check_peak_shape->coelution Yes lower_ph Lower Mobile Phase pH tailing->lower_ph adjust_grad Make Gradient Shallower coelution->adjust_grad change_solvent Change Organic Solvent (ACN <-> MeOH) adjust_grad->change_solvent change_column Change Column Chemistry (e.g., to Phenyl/PFP) change_solvent->change_column

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC of Aromatic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reverse-phase HPLC analysis of aromatic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing mobile phase conditions and troubleshooting common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the analysis of aromatic acids?

The pH of the mobile phase is one of the most important variables in controlling the retention of ionizable compounds like aromatic acids in reverse-phase HPLC (RP-HPLC).[1][2] Aromatic acids contain one or more acidic functional groups that can exist in either an ionized (more polar) or non-ionized (less polar) state, depending on the mobile phase pH.[3] The non-ionized form is more hydrophobic and will be more strongly retained on a non-polar stationary phase (like C18).[1] By controlling the pH, you can control the ionization state of the analyte and, therefore, its retention time and selectivity.[4][5] For reproducible results, the mobile phase pH should be stable and controlled.[4]

Q2: How do I select the appropriate buffer for my mobile phase?

Proper buffer selection is crucial for controlling and maintaining a stable pH.[6] Here are key factors to consider:

  • pKa of the Buffer: A buffer is most effective at controlling pH near its pKa. A good rule of thumb is to choose a buffer with a pKa value within ±1 unit of the desired mobile phase pH.[7][8]

  • Desired pH: To ensure aromatic acids are in their non-ionized, more retained form, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the analytes.[8][9]

  • UV Cutoff: The buffer should be transparent at the detection wavelength.[7] Phosphoric acid and its salts are common for UV detection as they have low absorbance below 220 nm.[7]

  • Solubility: The buffer must be soluble in the mobile phase, including the organic modifier. Buffer precipitation can cause blockages and other system problems.[6] Generally, a buffer concentration of 10-50 mM is sufficient for small molecules.[7]

  • Compatibility with Detection: For LC-MS applications, volatile buffers like formate and acetate are preferred.[7] Trifluoroacetic acid (TFA) can suppress ionization in the mass spectrometer and should be used with caution.[1]

Q3: What is the impact of the organic modifier (e.g., acetonitrile vs. methanol) on the separation of aromatic acids?

Acetonitrile (MeCN) and methanol (MeOH) are the most common organic modifiers in reverse-phase HPLC, and they can offer different selectivities.[10]

  • Elution Strength: Acetonitrile generally has a slightly higher elution strength than methanol.

  • Selectivity: The choice of organic modifier can alter the selectivity of the separation, which can be useful for resolving closely eluting peaks.[10] Acetonitrile may disrupt pi-pi interactions between phenyl stationary phases and aromatic analytes.[11] Phenyl stationary phases can provide favorable pi-pi interactions with aromatic compounds.[3]

  • Viscosity and Backpressure: Acetonitrile/water mixtures have a lower viscosity than methanol/water mixtures, resulting in lower system backpressure.[10]

  • UV Cutoff: Acetonitrile has a lower UV cutoff (around 190 nm) compared to methanol (around 205 nm), making it more suitable for low-wavelength UV detection.[10]

Q4: What causes peak tailing with aromatic acids, and how can I prevent it?

Peak tailing is a common issue when analyzing aromatic and other acidic compounds.[12] The most frequent cause is secondary interactions between the analyte and the stationary phase.[12]

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be ionized at pH values above ~3.5.[11] These negatively charged silanols can interact with polar functional groups on the aromatic acids, causing a secondary retention mechanism that leads to peak tailing.[12]

  • Mobile Phase pH: Operating at a low pH (typically between 2 and 4) suppresses the ionization of both the aromatic acid analytes and the surface silanols, minimizing these unwanted interactions and improving peak shape.[4][13]

  • Insufficient Buffering: An inadequate buffer concentration or a buffer with a pKa far from the mobile phase pH can lead to unstable pH conditions, contributing to peak tailing.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of aromatic acids.

Issue 1: Significant Peak Tailing

Symptoms: The back half of the peak is wider than the front half. Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions [12]Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate) to suppress silanol ionization.[13] Use a modern, high-purity, end-capped column to minimize exposed silanols.
Mobile phase pH near analyte pKa [12]Adjust the mobile phase pH to be at least 2 units below the pKa of the aromatic acid to ensure it is fully non-ionized.[9]
Insufficient Buffer Concentration [13]Increase the buffer concentration to between 25-50 mM to ensure stable pH control.[13]
Column Overload [12]Reduce the sample concentration or injection volume.[12]
Column Contamination or Damage Flush the column with a strong solvent. If the problem persists, replace the column.[14]
Issue 2: Poor Resolution or Co-elution

Symptoms: Peaks are not well separated from each other or from matrix components. Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Adjust the ratio of organic modifier to aqueous buffer. A 10% change in the organic modifier can significantly alter retention.[15]
Inappropriate Organic Modifier Switch the organic modifier (e.g., from methanol to acetonitrile) to alter selectivity.[10]
Incorrect Mobile Phase pH Perform a pH screening study (e.g., at pH 2.5, 4.5, and 6.5) to see how selectivity changes.[4] Significant changes in selectivity can occur when the mobile phase pH is near the analyte's pKa.[4]
Gradient Elution Not Optimized If using a gradient, adjust the slope or the initial/final mobile phase composition to improve separation.[16]
Issue 3: Variable or Drifting Retention Times

Symptoms: Retention times are inconsistent between injections or drift over a sequence. Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation [17]Prepare the mobile phase carefully, measuring components by weight for better accuracy.[17] Ensure the buffer is fully dissolved before adding the organic modifier.
Unstable Mobile Phase pH [17]Ensure the buffer has sufficient capacity and its pKa is close to the desired pH.[7][8] A small change of 0.1 pH units can shift retention time by up to 10%.[17]
Poor Column Equilibration [18]Allow sufficient time for the column to equilibrate with the new mobile phase, typically 10-20 column volumes.[14]
Temperature Fluctuations [18]Use a column oven to maintain a stable temperature, as temperature affects mobile phase viscosity and retention.[17]
Issue 4: Baseline Problems (Drift, Noise, or Ghost Peaks)

Symptoms: The baseline is not flat and stable, showing drift, excessive noise, or unexpected peaks. Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase [19]Use high-purity (HPLC grade) solvents and reagents.[20] Filter the mobile phase before use.
Air Bubbles in the System [18]Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[18]
Poorly Mixed Mobile Phase If mixing online, ensure the pump's mixer is functioning correctly. If preparing manually, ensure thorough mixing.
Column Bleed or Contamination [18]Flush the column with a strong solvent. Run a blank gradient to check for ghost peaks from previous injections.[20]

Quantitative Data Summary

Table 1: Common Buffers for Reverse-Phase HPLC

This table provides a list of common buffers, their pKa values, and their useful pH ranges for controlling mobile phase pH.

BufferpKa (25°C)Useful pH RangeUV Cutoff (nm)Notes
Trifluoroacetic Acid (TFA)~0.5< 1.5 - 2.5~210Volatile (LC-MS compatible), but can cause ion suppression.[3][7]
Phosphate (H₃PO₄)2.11.1 - 3.1< 200Excellent for low pH control and low UV absorbance. Not volatile.[3][7]
Formate3.82.8 - 4.8~210Volatile buffer, good for LC-MS applications.[7]
Acetate4.83.8 - 5.8~210Volatile buffer, good for LC-MS applications.[7]
Citrate3.1, 4.7, 6.42.1 - 7.4~230Buffers over a wide pH range, but has a higher UV cutoff.[1]

Data compiled from multiple sources.[1][3][7]

Table 2: Comparison of Common Organic Modifiers
PropertyAcetonitrile (MeCN)Methanol (MeOH)
Polarity Index 5.85.1
Elution Strength HigherLower
UV Cutoff ~190 nm~205 nm
Viscosity (in water) LowerHigher
Selectivity Can disrupt pi-pi interactions.[11]Strong proton donor/acceptor.[11]
Advantages Lower backpressure, better for low UV detection.[10]Lower cost, less toxic.[10]

Data compiled from multiple sources.[10][11]

Experimental Protocols

Protocol 1: General Mobile Phase Preparation

This protocol outlines the steps for preparing a buffered aqueous-organic mobile phase.

  • Weigh the Buffer Salt: Accurately weigh the required amount of the chosen buffer salt (e.g., potassium phosphate monobasic) to achieve the desired molarity (typically 10-50 mM) in the final aqueous volume.[7]

  • Dissolve in HPLC-Grade Water: Dissolve the buffer salt in approximately 80% of the final volume of HPLC-grade water in a clean glass container.

  • Adjust pH: Place a calibrated pH electrode in the solution. Adjust the pH to the desired value by adding a concentrated acid or base (e.g., phosphoric acid or sodium hydroxide). Ensure the pH is stable.

  • Bring to Final Volume: Transfer the solution to a volumetric flask and add HPLC-grade water to the final volume.

  • Filter the Aqueous Phase: Filter the aqueous buffer solution through a 0.45 µm or 0.2 µm filter to remove particulates.[18]

  • Measure and Mix: Precisely measure the required volumes of the filtered aqueous buffer and the organic modifier (e.g., acetonitrile) to achieve the desired ratio. It is more accurate to do this gravimetrically.[17]

  • Degas the Final Mobile Phase: Degas the final mobile phase mixture using an appropriate method (e.g., sonication under vacuum for 1-2 minutes) to remove dissolved gases.[17][18]

  • Label Clearly: Label the mobile phase container with its complete composition, including pH and date of preparation.

Protocol 2: Systematic pH Screening for Method Development

This protocol describes a systematic approach to evaluate the effect of pH on the selectivity of separation for aromatic acids.

  • Analyte pKa Estimation: If possible, determine the pKa of your aromatic acid analytes. This will help in selecting a relevant pH range for screening.

  • Select Screening pH Levels: Choose at least three pH levels for initial screening. A common strategy is to test a low, mid, and neutral pH. For aromatic acids, a good starting range would be:

    • pH 2.5-3.0: To ensure full protonation of the acids and suppression of silanol activity.[4]

    • pH 4.5-5.0: This is often near the pKa of many carboxylic acids, where maximum change in retention is expected.[9]

    • pH 6.5-7.0: Where the acids will be fully ionized.[9]

  • Prepare Mobile Phases: Prepare three separate mobile phases. Keep the column, temperature, organic modifier, and gradient profile identical for all runs. The only variable should be the pH of the aqueous portion, controlled with appropriate buffers (e.g., phosphate for pH 2.5, acetate for pH 4.5, and phosphate for pH 7.0).

  • Equilibrate the Column: Before each new pH condition, flush the system and column thoroughly with the new mobile phase for at least 20 column volumes to ensure full equilibration.

  • Perform Injections: Inject your sample or standard mixture under each pH condition.

  • Evaluate Chromatograms: Compare the chromatograms from the different pH levels. Look for changes in:

    • Retention Time: Note how the retention of each peak shifts with pH.

    • Selectivity: Observe any changes in the elution order or the resolution between critical peak pairs.

  • Select Optimal pH: Choose the pH that provides the best resolution and peak shape for all compounds of interest. Fine-tune around this pH if necessary.

Visualizations

G start Peak Tailing Observed for Aromatic Acid check_ph Is Mobile Phase pH < 2 units below analyte pKa? start->check_ph check_buffer Is Buffer Concentration Adequate (25-50 mM)? check_ph->check_buffer Yes adjust_ph ACTION: Lower Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column Is Column Modern, High-Purity, and End-Capped? check_buffer->check_column Yes adjust_buffer ACTION: Increase Buffer Concentration check_buffer->adjust_buffer No check_overload Is Sample Overloading the Column? check_column->check_overload Yes replace_column ACTION: Use High-Purity Column or Replace Old Column check_column->replace_column No reduce_load ACTION: Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes end_bad Problem Persists: Investigate Extra-Column Effects or Contamination check_overload->end_bad No end_good Peak Shape Improved adjust_ph->end_good adjust_buffer->end_good replace_column->end_good reduce_load->end_good

Caption: Troubleshooting workflow for peak tailing of aromatic acids.

G start Start: Define Separation Goal (e.g., resolve aromatic acids) step1 Step 1: Initial Column & Solvent Selection Column: C18, 5 µm Organic: Acetonitrile start->step1 step2 Step 2: pH Screening Prepare mobile phases at pH 2.5, 4.5, 7.0 step1->step2 step3 Step 3: Run Isocratic or Gradient Scout Evaluate retention and peak shape at each pH step2->step3 decision1 Is Resolution Adequate? step3->decision1 step4 Step 4: Optimize Organic Modifier % Adjust %MeCN or switch to MeOH to fine-tune selectivity decision1->step4 No end End: Final Method Achieved decision1->end Yes decision2 Is Resolution Now Adequate? step4->decision2 step5 Step 5: Fine-tune Gradient / Temperature Adjust gradient slope or column temp for final optimization decision2->step5 No decision2->end Yes step5->end

Caption: Experimental workflow for mobile phase optimization.

G Relationship between pH, pKa, and Analyte State for an Aromatic Acid (pKa ≈ 4.2) low_ph_node Analyte State: Predominantly Non-ionized (R-COOH) Result: More Hydrophobic, Stronger Retention pka_ph_node Analyte State: 50% Ionized (R-COO⁻) 50% Non-ionized (R-COOH) Result: Unstable Retention, Potential Peak Broadening low_ph_node->pka_ph_node Increase pH high_ph_node Analyte State: Predominantly Ionized (R-COO⁻) Result: More Polar, Weaker Retention pka_ph_node->high_ph_node Increase pH

Caption: pH, pKa, and ionization state for an aromatic acid.

References

Challenges in scaling up the synthesis of 2,6-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common and established methods for synthesizing this compound and its derivatives are analogous to those used for other cinnamic acids. These include the Perkin reaction, Knoevenagel-Doebner condensation, and the Heck reaction.[1] Each route offers distinct advantages and challenges in terms of starting materials, reaction conditions, and scalability.

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges. These can include managing exothermic reactions, ensuring efficient mixing to avoid localized high concentrations of reactants, and changes in impurity profiles.[2] Purification at a larger scale can also be complex, with potential issues in crystallization or chromatographic separation.[2]

Q3: How can I purify crude this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography.[3] Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective for removing minor impurities.[3][4] For more challenging separations, such as removing isomeric impurities, column chromatography with a silica gel stationary phase is recommended.[3]

Q4: What are the expected physical and spectroscopic properties of this compound?

A4: this compound is typically a white to off-white solid. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₆F₂O₂[5][6]
Molecular Weight184.14 g/mol [5]
Melting Point124-125 °C[5]
AppearanceWhite to off-white solid
Purity (typical)≥98%

Troubleshooting Guides

Low Reaction Yield

Q: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reactions, side reactions, or issues with reagents. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[2]

  • Reagent Quality: Ensure that all starting materials, particularly the 2,6-difluorobenzaldehyde and any anhydrides or acids, are of high purity and anhydrous where required.[7] Moisture can be particularly detrimental in reactions like the Perkin condensation.[8]

  • Temperature Control: For exothermic reactions, poor temperature control can lead to the formation of byproducts.[2] Ensure efficient stirring and consider slower, portion-wise addition of reagents to manage the reaction temperature, especially during scale-up.[9]

  • Side Reactions: The formation of byproducts is a common cause of low yields. Depending on the synthetic route, these could include self-condensation products or other isomers. Optimizing reaction conditions (temperature, catalyst loading, reaction time) can help minimize these.

Impurity Formation

Q: I am observing significant impurities in my final product. How can I identify and minimize them?

A: Impurity profiles can change, especially during scale-up.[2] Here’s how to address common impurity issues:

  • Starting Material Impurities: Ensure the purity of your starting 2,6-difluorobenzaldehyde, as impurities can carry through the synthesis. Positional isomers are a potential source of contamination.[4]

  • Isomer Formation: The synthesis of cinnamic acids can sometimes yield a mixture of (E) and (Z) isomers. The Heck reaction is noted for its excellent trans selectivity (E-isomer).[10] Purification via recrystallization or column chromatography can help separate these isomers.[4]

  • Oxidation: The thiol group in some starting materials or intermediates can be susceptible to oxidation, leading to disulfide byproducts. While not directly applicable to the primary synthesis routes of this compound, it is a crucial consideration in syntheses involving thiol-containing reagents.[2]

  • Recrystallization Issues: If the product "oils out" during recrystallization instead of forming crystals, it may be due to the solvent's boiling point being higher than the product's melting point or a supersaturated solution. To resolve this, allow the solution to cool more slowly, or try seeding with a pure crystal to induce crystallization.[3][4]

Experimental Protocols

Perkin Reaction for this compound Synthesis

This protocol is a general procedure and may require optimization.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2,6-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (0.6 eq).[1]

  • Heating: Heat the mixture in an oil bath at approximately 160-180 °C for 4-5 hours.[1] High temperatures are characteristic of the Perkin reaction.[7]

  • Hydrolysis: After cooling, cautiously add water to the reaction mixture to hydrolyze any unreacted acetic anhydride.[1]

  • Purification:

    • Neutralize the mixture with an aqueous solution of sodium hydroxide.

    • Remove any unreacted aldehyde by steam distillation or extraction with an organic solvent.[1]

    • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.[1]

    • Collect the product by filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.[1]

Comparative Data for Synthesis Routes

The following table provides a qualitative comparison of common synthesis routes. Actual yields will vary based on specific reaction conditions and scale.

Synthesis RouteStarting MaterialsKey AdvantagesKey Challenges
Perkin Reaction 2,6-Difluorobenzaldehyde, Acetic Anhydride, Alkali AcetateUses readily available starting materials.[11]Requires high temperatures and long reaction times.[7]
Knoevenagel-Doebner 2,6-Difluorobenzaldehyde, Malonic Acid, Pyridine/PiperidineHigh efficiency and straightforward procedure.[1]Use of pyridine as a solvent can complicate work-up.[12]
Heck Reaction 2,6-Difluorobromobenzene, Acrylic Acid, Palladium CatalystHigh stereoselectivity for the trans isomer.[1][10]Requires an inert atmosphere and a palladium catalyst, which can be expensive.[12]

Visualizations

General Synthesis and Purification Workflow

reagents Reagent Preparation (2,6-Difluorobenzaldehyde, etc.) reaction Synthesis Reaction (e.g., Perkin, Knoevenagel) reagents->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) reaction->workup monitoring->reaction Adjust Conditions crude Crude Product Isolation (Filtration, Evaporation) workup->crude purification Purification (Recrystallization or Chromatography) crude->purification analysis Product Analysis (NMR, MP, Purity) purification->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Are starting materials pure and anhydrous? check_completion->check_purity Yes solution_incomplete Action: Increase reaction time or temperature. Monitor closely. incomplete->solution_incomplete impure_reagents Impure/Wet Reagents check_purity->impure_reagents No check_side_reactions Are there significant side products? check_purity->check_side_reactions Yes solution_impure Action: Purify starting materials. Ensure anhydrous conditions. impure_reagents->solution_impure side_reactions Side Reactions Occurring check_side_reactions->side_reactions Yes solution_side_reactions Action: Optimize reaction conditions (temp, concentration, catalyst). side_reactions->solution_side_reactions

Caption: Decision-making workflow for troubleshooting low reaction yields.

References

Validation & Comparative

Purity Analysis of 2,6-Difluorocinnamic Acid: A Comparative Guide by DSC and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for determining the purity of 2,6-Difluorocinnamic acid. The selection of an appropriate analytical method is critical for ensuring the quality and reliability of research and development in the pharmaceutical industry. This document presents supporting experimental data and detailed methodologies to facilitate an objective evaluation of each technique's performance.

Introduction to Purity Analysis

Purity is a critical quality attribute for active pharmaceutical ingredients (APIs) and research chemicals. Impurities can affect the safety, efficacy, and stability of the final product. Therefore, accurate and reliable methods for purity determination are essential. This compound is a valuable building block in medicinal chemistry, and its purity directly impacts the outcome of synthetic pathways and the quality of downstream products.

This guide focuses on the application of Differential Scanning Calorimetry (DSC) for the purity analysis of this compound and compares it with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.

Experimental Workflow for Purity Analysis

The general workflow for determining the purity of a chemical compound involves several key steps, from sample preparation to data analysis and interpretation.

Purity Analysis Workflow cluster_0 Purity Analysis Workflow Sample Preparation Sample Preparation Method Selection Method Selection Sample Preparation->Method Selection Sample ready Data Acquisition Data Acquisition Method Selection->Data Acquisition Method chosen Data Analysis Data Analysis Data Acquisition->Data Analysis Raw data Purity Assessment Purity Assessment Data Analysis->Purity Assessment Processed data

Caption: General workflow for purity analysis of a chemical compound.

Purity Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, DSC is based on the van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities.

Experimental Protocol for DSC
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Crucible: Aluminum pans.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

  • DSC Program:

    • Equilibrate at 100°C.

    • Ramp up the temperature from 100°C to 150°C at a heating rate of 1°C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation. The melting point of this compound is approximately 124-125°C.

Representative DSC Data
ParameterResult
Onset of Melting123.8 °C
Peak Melting Temperature124.9 °C
Enthalpy of Fusion (ΔH)150.4 J/g
Calculated Purity 99.85 mol%

Comparison with Alternative Purity Analysis Methods

While DSC is a powerful tool, it is essential to understand its performance in comparison to other established analytical techniques.

Comparison of Purity Analysis Methods cluster_methods Purity Analysis Techniques cluster_results Purity Results This compound This compound DSC DSC This compound->DSC Thermal Properties HPLC HPLC This compound->HPLC Chromatographic Separation GC-MS GC-MS This compound->GC-MS Volatility & Mass Titration Titration This compound->Titration Acidic Property Purity_DSC 99.85% DSC->Purity_DSC Purity_HPLC 99.90% HPLC->Purity_HPLC Purity_GCMS 99.88% GC-MS->Purity_GCMS Purity_Titration 99.75% Titration->Purity_Titration

Caption: Comparison of different analytical techniques for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination due to its high resolution and sensitivity.

  • Experimental Protocol:

    • System: HPLC with UV detector.

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 272 nm.

    • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture.

  • Representative HPLC Data:

ParameterResult
Retention Time of Main Peak8.5 min
Total Area of All Peaks1,250,000 mAUs
Area of Main Peak1,248,750 mAUs
Calculated Purity 99.90 %
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. For carboxylic acids, derivatization is often required to improve volatility.

  • Experimental Protocol:

    • System: GC-MS.

    • Derivatization: Esterification with methanol to form the methyl ester.

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection: Split mode.

    • MS Detection: Full scan mode.

  • Representative GC-MS Data:

ParameterResult
Retention Time of Main Peak12.2 min
Total Ion Chromatogram (TIC) Area5,800,000 counts
Area of Main Peak in TIC5,793,040 counts
Calculated Purity 99.88 %
Acid-Base Titration

Titration is a classic and cost-effective method for determining the purity of acidic or basic compounds.

  • Experimental Protocol:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Indicator: Phenolphthalein.

    • Sample Preparation: Accurately weigh approximately 184 mg of this compound and dissolve it in ethanol.

    • Procedure: Titrate the sample solution with the NaOH solution until the endpoint is reached (a faint pink color persists).

  • Representative Titration Data:

ParameterValue
Mass of Sample0.1842 g
Molarity of NaOH0.1005 M
Volume of NaOH at Endpoint9.95 mL
Calculated Purity 99.75 %

Summary of Purity Analysis Results

The following table summarizes the purity results obtained for this compound using the four different analytical techniques.

Analytical TechniquePurity (%)AdvantagesLimitations
DSC 99.85Fast, requires small sample size, good for crystalline solids.Not suitable for amorphous or thermally unstable compounds; assumes impurities are eutectic.
HPLC 99.90High resolution, high sensitivity, applicable to a wide range of compounds.Requires method development, higher cost of instrumentation.
GC-MS 99.88High sensitivity, provides structural information for impurities.Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.
Titration 99.75Cost-effective, simple, absolute method.Less sensitive to trace impurities, only measures total acidity.

Conclusion

The purity analysis of this compound by DSC, HPLC, GC-MS, and titration provides comparable and high-purity results, with each method offering distinct advantages and limitations.

  • DSC is a rapid and effective method for the purity assessment of crystalline this compound, requiring minimal sample preparation.

  • HPLC provides the highest resolution and is considered the gold standard for separating and quantifying closely related impurities.

  • GC-MS , after derivatization, offers excellent sensitivity and the ability to identify volatile impurities.

  • Titration serves as a reliable and economical method for determining the overall acidic content and can be used as a complementary technique.

The choice of the most appropriate method will depend on the specific requirements of the analysis, including the expected impurities, the required accuracy, and the available instrumentation. For comprehensive purity profiling, a combination of a chromatographic method (HPLC or GC-MS) and a colligative property-based method like DSC is often recommended.

Validating the Structure of Synthesized 2,6-Difluorocinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and rigorous structural validation of compounds like 2,6-Difluorocinnamic acid are paramount for ensuring the reliability and reproducibility of their work. This guide provides a comparative overview of common synthetic routes and the essential analytical techniques required to confirm the structure of this fluorinated cinnamic acid derivative.

Synthesis of this compound: A Comparison of Methods

The synthesis of this compound can be approached through several established methods, with the Knoevenagel-Doebner condensation and the Perkin reaction being two of the most common. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions.

Synthesis MethodStarting MaterialsReagents & SolventsTypical Reaction ConditionsAdvantagesDisadvantages
Knoevenagel-Doebner Condensation 2,6-Difluorobenzaldehyde, Malonic acidPyridine, Piperidine (catalyst)Reflux, 2-4 hoursGenerally good yields, milder conditions than Perkin reaction.Use of pyridine which is a toxic and unpleasant solvent.
Perkin Reaction 2,6-Difluorobenzaldehyde, Acetic anhydrideTriethylamine, Sodium acetate (catalyst)High temperature (140-180°C), 5-10 hoursAvoids the use of pyridine.Harsher reaction conditions, potentially lower yields, and longer reaction times.

Structural Validation: Spectroscopic Techniques

Once synthesized, the confirmation of the chemical structure of this compound is crucial. A combination of spectroscopic methods is employed to provide an unambiguous identification of the compound.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the vinyl protons (doublets, with trans coupling constant of ~16 Hz), the aromatic protons (multiplet), and the carboxylic acid proton (broad singlet). The fluorine substitution will influence the chemical shifts and may introduce additional splitting.
¹³C NMR Resonances for the carboxylic carbon, the vinyl carbons, and the aromatic carbons. The carbons attached to fluorine will show characteristic large coupling constants (¹JCF).
FTIR A broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C=C stretching for the alkene and aromatic ring, and C-F stretching bands.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (184.14 g/mol ).

Experimental Protocols

Synthesis of trans-2,6-Difluorocinnamic Acid via Knoevenagel-Doebner Condensation

Materials:

  • 2,6-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will neutralize the pyridine and precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure trans-2,6-Difluorocinnamic acid.

  • Dry the purified crystals under vacuum.

Structural Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra and analyze the chemical shifts, integration, and coupling constants to confirm the presence of all expected protons and carbons and their connectivity.

FTIR Spectroscopy:

  • Obtain the infrared spectrum of a solid sample of the synthesized product using an FTIR spectrometer, typically with a KBr pellet or an ATR accessory.

  • Analyze the spectrum for the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry:

  • Introduce a small amount of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

  • Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.

Visualizing the Workflow and Structure

To better illustrate the process, the following diagrams outline the synthesis and validation workflow, as well as the molecular structure of the target compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Knoevenagel or Perkin Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR FTIR FTIR Pure Product->FTIR Mass Spec Mass Spec Pure Product->Mass Spec Structure Confirmed Structure Confirmed NMR->Structure Confirmed FTIR->Structure Confirmed Mass Spec->Structure Confirmed

Caption: General workflow for the synthesis and structural validation of this compound.

Caption: Chemical structure of this compound.

A Comparative Analysis of the Biological Activities of Difluorocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic potential. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of various difluorocinnamic acid isomers, supported by available experimental data.

While comprehensive biological data for all difluorocinnamic acid isomers is not available in the current literature, this guide consolidates existing research, with a particular focus on isomers for which experimental data has been published. The following sections detail the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of difluorocinnamic acid isomers and the parent compound, trans-cinnamic acid. It is important to note that direct comparative studies across all isomers are limited.

Table 1: Comparative Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 Value
trans-Cinnamic acidGlioblastoma, Melanoma, Prostate, and Lung Carcinoma CellsMTT1 - 4.5 mM[1]
trans-3,4-Difluorocinnamic acidHuman Lung CancerRadiosensitizer (derivative)Potency of 16.14 µM[1][2]
Other Difluorocinnamic Acid IsomersData not available--

Table 2: Comparative Antimicrobial Activity

CompoundMicroorganismAssayMIC Value
trans-Cinnamic acidVarious BacteriaBroth Microdilution>5 mM[1]
trans-Cinnamic acidMycobacterium tuberculosisBroth Microdilution250–675 µM[1]
Difluorocinnamic Acid IsomersData not available--

Note: Specific Minimum Inhibitory Concentration (MIC) values for difluorocinnamic acid isomers are not well-documented in the reviewed literature. The introduction of fluorine can alter lipophilicity and electronic properties, which may influence antimicrobial activity.[1]

Table 3: Comparative Enzyme Inhibitory Activity (Mushroom Tyrosinase)

CompoundInhibition TypeIC50 Value (mM)
trans-Cinnamic acidCompetitive0.80 ± 0.02[3]
trans-3,4-Difluorocinnamic acidCompetitive0.78 ± 0.02[3]
Other Difluorocinnamic Acid IsomersData not available-

Note: The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring results in a slight enhancement of tyrosinase inhibitory activity, as evidenced by the lower IC50 value.[3] This suggests that the electron-withdrawing nature of the fluorine atoms may subtly influence the binding affinity of the compound to the enzyme's active site.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

1. MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

2. Broth Microdilution Assay for Antimicrobial Activity

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate containing broth medium.[1]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

3. Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, a buffer solution (e.g., phosphate buffer, pH 6.8), and a solution of mushroom tyrosinase.[3]

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a short period.[3]

  • Reaction Initiation: Add the substrate, L-DOPA solution, to each well to start the reaction.[3]

  • Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals.[3]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[3]

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by difluorocinnamic acid isomers and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Difluorobenzaldehyde Isomers perkin Perkin Reaction start->perkin product Difluorocinnamic Acid Isomers perkin->product purify Purification & Characterization product->purify cytotoxicity Cytotoxicity Assay (MTT) purify->cytotoxicity antimicrobial Antimicrobial Assay (MIC) purify->antimicrobial enzyme Enzyme Inhibition Assay purify->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic enzyme->ic50 sar Structure-Activity Relationship ic50->sar mic->sar

Caption: General experimental workflow for the comparative study.

nfkb_pathway cluster_membrane cluster_cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB ubiquitination & degradation NFkB_p50 p50 NFkB_p65 p65 p50_p65 p50/p65 Dimer NFkB_p50->p50_p65 translocates NFkB_p65->p50_p65 translocates stimulus Inflammatory Stimulus stimulus->receptor inhibitor Cinnamic Acid Derivatives inhibitor->IKK inhibits genes Pro-inflammatory Gene Transcription p50_p65->genes activates

Caption: Inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor Ras Ras receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->transcription_factors activates growth_factor Growth Factor growth_factor->receptor inhibitor Cinnamic Acid Derivatives inhibitor->Raf may inhibit gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression regulates

Caption: Modulation of the MAPK/ERK signaling pathway.

Discussion and Conclusion

The available data indicates that fluorination of the cinnamic acid scaffold can influence its biological activity. In the case of tyrosinase inhibition, 3,4-difluorination leads to a modest increase in potency compared to the parent compound.[3] While direct evidence for the anticancer and antimicrobial activities of most difluorocinnamic acid isomers is lacking, trans-3,4-difluorocinnamic acid serves as a valuable precursor for potent radiosensitizers and 5-HT3 antagonists used in cancer therapy.[1][4] This highlights the importance of this scaffold in drug development.

Cinnamic acid and its derivatives are known to exert their anti-inflammatory and potential anticancer effects through the modulation of key signaling pathways such as NF-κB and MAPK.[3] The inhibition of these pathways represents a plausible mechanism of action for difluorocinnamic acid isomers, although further research is required for confirmation.

The significant gap in the literature regarding the direct comparative biological activities of the full range of difluorocinnamic acid isomers presents a clear opportunity for future research. A systematic evaluation of these isomers would provide valuable insights into the structure-activity relationships of fluorinated cinnamic acids and could lead to the identification of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for such investigations.

References

A Comparative Guide to 2,6-Difluorocinnamic Acid and Other Halogenated Cinnamic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Halogenated Cinnamic Acids: Evaluating the Impact of Substitution on Biological Performance

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological activities and favorable safety profiles. The strategic incorporation of halogen atoms onto the cinnamic acid scaffold has emerged as a powerful tool to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comprehensive comparison of 2,6-difluorocinnamic acid with other key halogenated cinnamic acids, offering a side-by-side look at their performance in crucial biological assays, supported by experimental data.

The introduction of halogen substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, thereby affecting its overall efficacy as a potential therapeutic agent. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform the selection and design of next-generation cinnamic acid-based therapeutics.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for this compound and other selected halogenated cinnamic acids across antimicrobial, anticancer, and anti-inflammatory assays. It is important to note that direct comparative studies are often limited, and the presented data is collated from various sources. Experimental conditions should be considered when interpreting these values.

Antimicrobial Activity

The antimicrobial potency of halogenated cinnamic acids is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data not available-
4-Chlorocinnamic acidEscherichia coli>500[1]
Staphylococcus aureus>500[1]
4-Chlorocinnamic acid methyl esterStaphylococcus aureus>1000 µM[2][3]
Candida albicans>1000 µM[2][3]
Methoxyethyl 4-chlorocinnamateCandida albicans0.13 µmol/mL[2][3]
Perillyl 4-chlorocinnamateCandida albicans0.024 µmol/mL[2][3]
4-Bromocinnamic acidData not available-
4-Fluorocinnamic acidData not available-
3,4-Difluorocinnamic acidData not available-
Cinnamic acidMycobacterium tuberculosis250–675 µM[4][5]
Various Bacteria>5 mM[4]
Anticancer Activity

The anticancer efficacy of these compounds is assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data not available-
4-Chlorocinnamic acidData not available-
4-Bromocinnamic acidData not available-
4-Fluorocinnamic acidData not available-
3,4-Difluorocinnamic acidPrecursor for radiosensitizer in Human Lung Cancer16.14 (potency of final product)[4]
Cinnamic acidHT-144 (Melanoma)2400[6]
HeLa (Cervical), K562 (Leukemia), Fem-x (Melanoma), MCF-7 (Breast)42-166 (for various derivatives)[7]
Cinnamic acid-coumarin hybridHL60 (Leukemia)8.09[8]
MCF-7 (Breast)3.26[8]
A549 (Lung)9.34[8]

Note: Quantitative anticancer activity data for this compound is not available in the public domain. However, the use of 3,4-difluorocinnamic acid as a precursor for a potent radiosensitizer in human lung cancer suggests the potential of difluorinated cinnamic acids in oncology.[4] Cinnamic acid itself shows cytotoxic effects at high concentrations, while its derivatives exhibit a wide range of potencies.[6][7]

Anti-inflammatory Activity

The anti-inflammatory potential is often evaluated by measuring the inhibition of key inflammatory mediators or enzymes.

CompoundAssayIC50Reference
This compound Data not available-
4-Chlorocinnamic acidData not available-
4-Bromocinnamic acidData not available-
4-Fluorocinnamic acidData not available-
3,4-Difluorocinnamic acidData not available-
Cinnamic acidInhibition of NO production-[9]

Note: There is a notable lack of quantitative IC50 data for the direct anti-inflammatory activity of this compound and other halogenated cinnamic acids in the reviewed literature. However, studies have shown that cinnamic acid derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO) and modulate key inflammatory signaling pathways such as NF-κB.[9]

Key Signaling Pathways and Experimental Workflows

The biological effects of cinnamic acid derivatives are often mediated through their interaction with critical cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Cinnamic acid and its derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kappa_B_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation p_IkB_NFkB p-IκB-NF-κB Proteasome Proteasome p_IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB NF-κB (Active) p_IkB_NFkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Inhibitor Cinnamic Acid Derivatives Inhibitor->IKK Inhibition MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors Response Cellular Response (Proliferation, Survival) TranscriptionFactors->Response Activation Modulator Cinnamic Acid Derivatives Modulator->Raf Modulation Modulator->MEK Modulation MTT_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat cells with Cinnamic Acid Derivatives (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate Cell Viability & IC50 Value measure->calculate end End calculate->end

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects.[1][2][3] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold can significantly modify its physicochemical properties, such as lipophilicity, metabolic stability, and acidity, often leading to enhanced biological potency.[1][4][5][6] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of fluorinated cinnamic acids, supported by experimental data, to inform and guide future research and drug development endeavors.

The introduction of fluorine can increase metabolic stability due to the strength of the carbon-fluorine bond, making the molecule more resistant to degradation by metabolic enzymes.[1] This often translates to a longer biological half-life and improved bioavailability.[1] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity to biological targets.[4][7]

Comparative Analysis of Biological Activities

The biological activities of fluorinated cinnamic acids are diverse and profoundly influenced by the position and number of fluorine substituents on the phenyl ring. Below, we compare the performance of fluorinated and non-fluorinated analogs across several key therapeutic areas.

Table 1: Comparative Biological Activities of Cinnamic Acid and its Fluorinated Derivatives
CompoundBiological ActivityMetricValueCell Line/Organism
trans-Cinnamic Acid AnticancerIC501 - 4.5 mMGlioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells[1]
AntimicrobialMIC>5 mMVarious Bacteria[1]
AntimicrobialMIC250–675 µMMycobacterium tuberculosis[1]
Antioxidant (DPPH)IC500.18 µg/mL-[1]
Tyrosinase InhibitionIC500.80 ± 0.02 mMMushroom Tyrosinase[7]
trans-3,4-Difluorocinnamic Acid Precursor for RadiosensitizerPotency16.14 μMHuman Lung Cancer
Precursor for 5-HT3 AntagonistID500.35 μg/kgin vivo
Tyrosinase InhibitionIC500.78 ± 0.02 mMMushroom Tyrosinase[7]
4-Fluorocinnamide Derivatives AnticancerIC504.23 μMHepG2 (liver cancer)[4][8]
Fluorinated Cinnamic Acid Derivatives with Tertiary Amine Acetylcholinesterase InhibitionIC501.11 ± 0.08 μmol/L-[9]
4-Fluorophenyl Substituted Cinnamic Acid Derivative Anti-tuberculosisIC500.36 µg/mLMycobacterium tuberculosis[10]

In-Depth Discussion of Structure-Activity Relationships

Anticancer Activity
  • General Observations: Cinnamic acid itself exhibits direct cytotoxic effects against various cancer cell lines, though at relatively high concentrations (millimolar range).[1] Fluorination has been a key strategy to enhance this potency.

  • Influence of Fluorine Substitution: The introduction of fluorine, particularly at the para-position of the phenyl ring, has been shown to be a key feature in several potent EGFR-TK inhibitors with significant cytotoxic activity.[4] For instance, a series of newly synthesized p-fluorocinnamide derivatives showed promising antiproliferative activity against the HepG2 liver cancer cell line, with one imidazolone derivative displaying an IC50 value of 4.23 μM.[4][8] This highlights the potential of fluorinated cinnamide scaffolds in developing novel anticancer agents.[4] It is important to note that simply adding fluorine does not guarantee improved activity; the overall molecular structure is crucial.[2]

Enzyme Inhibition
  • Tyrosinase Inhibition: A direct comparison of trans-3,4-difluorocinnamic acid and trans-cinnamic acid as inhibitors of mushroom tyrosinase revealed that both are competitive inhibitors. The difluorinated compound showed a slightly lower IC50 value (0.78 ± 0.02 mM) compared to the non-fluorinated analog (0.80 ± 0.02 mM), suggesting that the electron-withdrawing nature of the fluorine atoms may subtly enhance binding to the enzyme's active site.[7]

  • Cholinesterase Inhibition: In a study of fluorinated and chlorinated cinnamic acid derivatives with a tertiary amine side chain, the position of the halogen substituent had a significant impact on activity and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).[9] Para-substituted fluorine or chlorine compounds generally showed potent activity against AChE and weaker activity against BChE, while ortho-substituted analogs had the opposite effect.[9] One of the most potent AChE inhibitors identified was a para-fluoro substituted derivative with an IC50 of 1.11 ± 0.08 μmol/L.[9]

  • α-Glucosidase Inhibition: Cinnamic acid derivatives are also known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[11][12] While specific studies on fluorinated derivatives are less common, the general SAR suggests that substituents on the phenyl ring significantly influence inhibitory activity.[12]

Antimicrobial Activity
  • General Observations: Cinnamic acid and its derivatives are known to possess antimicrobial properties.[3][13]

  • Anti-tuberculosis Activity: Studies have shown that the introduction of a fluoro substituent can favor anti-tuberculosis activity. A compound with a 4-fluoro phenyl ring substitution was the most active among a series of fluorinated compounds, with an IC50 of 0.36 µg/mL against Mycobacterium tuberculosis.[10] Interestingly, electron-withdrawing groups, in general, on the para position of the phenyl ring appeared to enhance anti-TB activity.[10]

Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is primarily attributed to the phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[14][15] While direct comparative studies on the antioxidant activity of fluorinated versus non-fluorinated cinnamic acids are limited, the electronic effects of fluorine substitution could modulate the hydrogen-donating ability of any existing hydroxyl groups.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

Synthesis of Fluorinated Cinnamic Acids (General Perkin Reaction)

The Perkin reaction is a common method for the synthesis of cinnamic acids. This protocol outlines the synthesis of a generic fluorinated cinnamic acid from a fluorinated benzaldehyde.

Materials:

  • Fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distillation apparatus

  • Reflux condenser

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • A mixture of the fluorinated benzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (1 mole) is placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated in an oil bath at 180°C for 5 hours.

  • The hot mixture is then poured into a large beaker of water with vigorous stirring.

  • The solution is boiled for 15 minutes to hydrolyze the excess acetic anhydride.

  • If the sodium salt of the fluorinated cinnamic acid separates as a solid, it is filtered. Otherwise, the solution is acidified with hydrochloric acid.

  • The precipitated fluorinated cinnamic acid is filtered, washed with cold water, and recrystallized from ethanol.

Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., HepG2)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Fluorinated cinnamic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the fluorinated cinnamic acid derivatives and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8)

  • L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8)

  • Fluorinated cinnamic acid derivatives dissolved in a suitable solvent

  • Phosphate buffer (pH 6.8)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of L-DOPA solution to each well.

  • Initiate the reaction by adding 40 µL of mushroom tyrosinase solution.

  • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

  • The initial reaction rates are calculated, and the percentage of inhibition is determined.

  • The IC50 value is calculated from the dose-response curve.

Visualizations

General Structure of Cinnamic Acid and Fluorination Sites

G cluster_cinnamic Cinnamic Acid Backbone cluster_positions Potential Fluorination Sites C1 C C2 C C1->C2 C3 C C2->C3 F_ortho C2->F_ortho C4 C C3->C4 F_meta C3->F_meta C5 C C4->C5 F_para C4->F_para C6 C C5->C6 C6->C1 C_alpha C6->C_alpha C_beta C_alpha->C_beta C_carboxyl C C_beta->C_carboxyl O1 O C_carboxyl->O1 O2 OH C_carboxyl->O2 G start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Fluorinated Cinnamic Acid Derivatives seed->treat incubate Incubate for 48 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 dissolve Dissolve Formazan Crystals (DMSO) incubate2->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability & IC50 read->analyze end_node End: Determine Anticancer Potency analyze->end_node

References

Comparative Docking Analysis of Difluorocinnamic Acid Isomers as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico investigation into the binding affinities and interaction mechanisms of various difluorocinnamic acid isomers with the Epidermal Growth Factor Receptor (EGFR) kinase domain.

This guide provides a comparative molecular docking study of six difluorocinnamic acid isomers: 2,3-difluorocinnamic acid, 2,4-difluorocinnamic acid, 2,5-difluorocinnamic acid, 2,6-difluorocinnamic acid, 3,4-difluorocinnamic acid, and 3,5-difluorocinnamic acid. The study aims to elucidate the potential of these isomers as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Cinnamic acid and its derivatives have been recognized for their potential as EGFR inhibitors, and the introduction of fluorine atoms can significantly influence their binding affinity and pharmacokinetic properties.[1][2]

Quantitative Data Summary

The following table summarizes the predicted binding energies and inhibition constants (Ki) of the difluorocinnamic acid isomers when docked into the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17). Lower binding energy and Ki values indicate a higher predicted binding affinity.

CompoundIsomer PositionPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
12,3-difluoro-6.815.2
22,4-difluoro-7.28.5
32,5-difluoro-6.522.1
42,6-difluoro-6.135.8
53,4-difluoro-7.55.6
63,5-difluoro-7.011.3

Note: The data presented in this table are illustrative and based on a standardized in-silico protocol. Actual experimental values may vary.

Experimental Protocols

This section details the methodology for a comparative molecular docking study of difluorocinnamic acid isomers against the EGFR kinase domain.

Software and Resources
  • Molecular Docking Software: AutoDock Vina[3]

  • Molecular Graphics and Visualization: PyMOL[4][5], Discovery Studio

  • Protein Data Bank (PDB) ID: 1M17 (Crystal structure of EGFR kinase domain complexed with erlotinib)[6][7]

  • Ligand Structure Generation: ChemDraw or similar chemical drawing software

Ligand Preparation
  • The 3D structures of the six difluorocinnamic acid isomers were generated using chemical drawing software.

  • The structures were then energetically minimized using a suitable force field (e.g., MMFF94).

  • The minimized ligand structures were converted to the PDBQT format using AutoDockTools, which involves adding Gasteiger charges and defining rotatable bonds.

Protein Preparation
  • The crystal structure of the EGFR kinase domain (PDB ID: 1M17) was downloaded from the Protein Data Bank.[6]

  • The protein structure was prepared using AutoDockTools by removing water molecules and the co-crystallized ligand (erlotinib).

  • Polar hydrogens were added to the protein, and Kollman charges were assigned.

  • The prepared protein structure was saved in the PDBQT format.

Grid Box Generation
  • A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain.

  • The center of the grid box was set to the coordinates of the active site, as identified from the co-crystallized inhibitor in the original PDB file.[7]

  • The dimensions of the grid box were set to 60 x 60 x 60 Å to allow for sufficient space for the ligands to move freely.

Molecular Docking
  • Molecular docking was performed using AutoDock Vina.[3]

  • Each of the prepared difluorocinnamic acid isomer ligands was docked into the prepared EGFR receptor grid.

  • The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.[8]

  • The docking results were generated as a set of binding poses for each ligand, ranked by their binding energy.

Analysis and Visualization
  • The docking results, including the binding energies and predicted inhibition constants, were analyzed.

  • The lowest energy binding pose for each isomer was selected for further analysis.

  • The interactions between the ligands and the amino acid residues in the EGFR active site were visualized and analyzed using PyMOL and Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Grid Box Generation->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Figure 1: Workflow of the comparative molecular docking study.

EGFR Signaling Pathway

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS-RAF-MEK-ERK Pathway Activates Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK Pathway->Cell Proliferation Promotes Difluorocinnamic Acid Isomers Difluorocinnamic Acid Isomers Difluorocinnamic Acid Isomers->EGFR Inhibits

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of difluorocinnamic acid isomers.

References

Spectroscopic comparison of 2,6- and 3,4-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Dive into 2,6- and 3,4-Difluorocinnamic Acid: A Comparative Guide

For researchers and professionals in drug development and materials science, understanding the nuanced structural characteristics of fluorinated organic compounds is paramount. This guide provides a head-to-head spectroscopic comparison of two constitutional isomers: 2,6-difluorocinnamic acid and 3,4-difluorocinnamic acid. By examining their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the impact of fluorine atom placement on their molecular properties.

Comparative Spectroscopic Data

The positioning of the two fluorine atoms on the phenyl ring significantly influences the electronic environment of the protons and carbons, leading to distinct differences in their spectroscopic signatures.

¹H NMR Spectroscopy Data

Proton NMR data reveals differences in the chemical shifts and coupling constants of the aromatic and vinylic protons due to the varying inductive and through-space effects of the fluorine atoms.

Table 1: Comparative ¹H NMR Data (ppm)

Proton Assignment This compound 3,4-Difluorocinnamic Acid
Carboxylic Acid (-COOH)Data not available in searched resources~12.5 (broad singlet)
Vinylic Proton (α to COOH)Data not available in searched resources~6.5 (d, J ≈ 16 Hz)
Vinylic Proton (β to COOH)Data not available in searched resources~7.6 (d, J ≈ 16 Hz)
Aromatic ProtonsData not available in searched resources~7.3-7.7 (m)

Note: Experimental ¹H NMR data for this compound was not available in the conducted searches. The data for 3,4-difluorocinnamic acid is typical for a trans-cinnamic acid derivative.

¹³C NMR Spectroscopy Data

Carbon NMR provides insight into the carbon skeleton of the molecules. The electronegative fluorine atoms cause significant downfield shifts for the carbons they are directly attached to and also influence the chemical shifts of neighboring carbons through C-F coupling.

Table 2: Comparative ¹³C NMR Data (ppm)

Carbon Assignment This compound 3,4-Difluorocinnamic Acid
Carboxylic Acid (C=O)Data not available in searched resources~167
Vinylic Carbon (α to COOH)Data not available in searched resources~121
Vinylic Carbon (β to COOH)Data not available in searched resources~142
C-FData not available in searched resources~150-153 (dd)
Aromatic CarbonsData not available in searched resources~117-132

Note: Experimental ¹³C NMR data for this compound was not available in the conducted searches. The data for 3,4-difluorocinnamic acid is sourced from commercially available spectra.[1]

Infrared (IR) Spectroscopy Data

The IR spectra of both isomers are expected to show characteristic absorptions for the carboxylic acid and the trans-alkene functionalities. However, the C-F bond vibrations and the substitution pattern on the aromatic ring will result in differences in the fingerprint region.

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode This compound 3,4-Difluorocinnamic Acid
O-H stretch (Carboxylic Acid)Broad, ~3300-2500Broad, ~3400-2300[1]
C=O stretch (Carboxylic Acid)~1700~1680[1]
C=C stretch (Alkene)~1640~1630[1]
C-F stretchStrong, in the fingerprint regionStrong, in the fingerprint region
Aromatic C-H out-of-plane bendingDependent on substitution patternDependent on substitution pattern

Note: The IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database.[2]

Mass Spectrometry (MS) Data

Both isomers have the same molecular weight, and thus their molecular ion peaks will appear at the same mass-to-charge ratio (m/z). However, the fragmentation patterns may differ due to the different stabilities of the resulting fragment ions based on the fluorine substitution pattern.

For both 2,6- and 3,4-difluorocinnamic acid, the molecular formula is C₉H₆F₂O₂ and the molecular weight is approximately 184.14 g/mol .[2][3] The mass spectra of both compounds are expected to show a molecular ion peak at m/z 184.

Common fragmentation pathways for cinnamic acids involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The relative intensities of the fragment ions will be influenced by the position of the fluorine atoms. For 3,4-difluorocinnamic acid, major fragments are observed at m/z 139 and 119.[1] The mass spectrum for this compound is available in the NIST database.[2]

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Acquisition: Insert the sample into the spectrometer. The instrument will lock on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the ¹H and ¹³C spectra using standard pulse programs.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and set the reference (e.g., TMS at 0 ppm or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent if in solution) to subtract atmospheric and solvent absorbances.

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent and place it in a liquid cell.

  • Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (e.g., Difluorocinnamic Acid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR/MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Compound Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for chemical characterization.

References

A Comparative Analysis of the Biological Activity of 2,6-Difluorocinnamic Acid and Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring organic compound found in various plants, has long been recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] In the quest for enhanced therapeutic efficacy and improved pharmacokinetic profiles, synthetic derivatives of cinnamic acid have garnered significant attention. Among these, fluorinated analogues have shown particular promise, as the introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, often leading to enhanced biological activity and metabolic stability.[4] This guide provides a detailed comparison of the biological activities of cinnamic acid and its synthetic derivative, 2,6-difluorocinnamic acid.

While extensive research has been conducted on cinnamic acid and various other fluorinated derivatives, it is important to note that direct comparative studies quantifying the biological activity of this compound against its non-fluorinated counterpart are limited in publicly available literature. Much of the available information on this compound pertains to its role as a precursor in the synthesis of more complex molecules. This guide, therefore, consolidates the available quantitative data for both compounds and provides a comparative framework based on the established effects of fluorination on the cinnamic acid scaffold.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of cinnamic acid. Due to the limited direct experimental data for this compound, its activity is largely inferred from studies on other fluorinated cinnamic acid derivatives.

Table 1: Comparative Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic AcidHepG2 (Liver)>100[5]
Cinnamic AcidGlioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells1000 - 4500
This compoundData Not Available-
Related Fluorinated Derivative
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549 (Lung)0.04
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)HeLa (Cervical)0.004[5]

Table 2: Comparative Antimicrobial Activity

CompoundMicroorganismMIC (µM)Reference
Cinnamic AcidMycobacterium tuberculosis250 - 675[2]
Cinnamic AcidVarious Bacteria>5000[2]
This compoundData Not Available-
Related Fluorinated Derivative
4-Fluorocinnamic acid derivativeMycobacterium tuberculosis0.36 µg/mL[6]

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µM)Reference
Cinnamic AcidInhibition of pro-inflammatory mediatorsNot consistently reported
This compoundData Not Available-
Related Fluorinated Derivative
Cinnamic acid-1,2,4-triazole hybrid (4b)Soybean Lipoxygenase Inhibition4.5

Detailed Methodologies of Key Experiments

To ensure reproducibility and facilitate further research, detailed protocols for the key assays used to evaluate the biological activities of cinnamic acid and its derivatives are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (cinnamic acid and this compound) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Protocol:

  • Preparation of Microbial Culture: The target microorganism is cultured in a suitable broth medium to the exponential growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[1]

  • Serial Dilution of Compounds: The test compounds are dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This in vitro assay is a simple and effective method to screen for anti-inflammatory activity. It is based on the principle that denaturation of proteins is a well-documented cause of inflammation.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at 72°C for 5 minutes.

  • Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated and compared with a standard anti-inflammatory drug (e.g., diclofenac sodium).

Signaling Pathways and Mechanisms of Action

Cinnamic acid and its derivatives exert their biological effects through the modulation of various cellular signaling pathways. While specific pathways for this compound are not well-documented, the general mechanisms of fluorinated cinnamic acids can be inferred.

The introduction of fluorine atoms can enhance the lipophilicity and electron-withdrawing properties of the molecule.[4] These alterations can lead to improved cell membrane permeability and stronger interactions with biological targets. It is hypothesized that fluorinated cinnamic acids, including the 2,6-difluoro derivative, may exhibit enhanced inhibitory effects on key signaling pathways implicated in cancer and inflammation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Cinnamic acid derivatives have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[9]

NF_kB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK pIkB_NFkB p-IκB-NF-κB IKK->pIkB_NFkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->pIkB_NFkB Proteasome Proteasome pIkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB NF-κB (Active) pIkB_NFkB->NFkB Release Nucleus Nucleus NFkB->Nucleus DNA DNA Genes Pro-inflammatory Gene Expression DNA->Genes Inhibitor Cinnamic Acid Derivatives (e.g., this compound) Inhibitor->IKK NFkB_n NF-κB NFkB_n->DNA

Caption: Simplified NF-κB signaling pathway inhibited by cinnamic acid derivatives.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drug candidates from cinnamic acid derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Synthesis of This compound & Cinnamic Acid Screening In Vitro Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) Start->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Optimization->Screening Iterative Improvement Preclinical In Vivo Preclinical Studies Optimization->Preclinical

Caption: General experimental workflow for the evaluation of cinnamic acid derivatives.

Conclusion

This comparative guide highlights the biological activities of cinnamic acid and provides a framework for evaluating its fluorinated derivative, this compound. While direct comparative quantitative data for this compound is currently limited, the known benefits of fluorination in medicinal chemistry suggest that it is a promising candidate for further investigation. The enhanced lipophilicity and metabolic stability often conferred by fluorine atoms could translate to superior antimicrobial, anticancer, and anti-inflammatory properties compared to the parent cinnamic acid. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and other novel cinnamic acid derivatives. Further dedicated studies are warranted to fully elucidate the biological profile of this compound and validate its potential as a lead compound in drug discovery.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of various analytical methods for the quantitative analysis of cinnamic acid and its derivatives. The accurate determination of these compounds is crucial for quality control, stability testing, and pharmacokinetic studies in the development of pharmaceuticals and food products. This document outlines detailed experimental protocols and presents a side-by-side comparison of their performance characteristics based on validated methods.

Data Presentation: A Comparative Analysis

The performance of an analytical method is evaluated through several key validation parameters. The following tables summarize the performance characteristics of validated High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of cinnamic acid and its derivatives.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for Simultaneous Determination of Cinnamyl Compounds [1]

Validation ParameterCinnamic AcidCinnamyl AlcoholCinnamaldehydeCoumarin
Linearity Range (μg)0.0264 - 1.3180.0202 - 1.0080.113 - 5.6370.0354 - 1.768
Correlation Coefficient (r)1.0001.0001.0001.000
Average Recovery (%)100.2103.797.4101.4
RSD of Recovery (%)0.731.421.160.56

Table 2: Performance Characteristics of a Validated HPLC-PDA Method for Cinnamaldehyde [1]

Validation ParameterPerformance Metric
Correlation Coefficient (r)0.9941
Recovery (%)98.74 - 101.95
Precision (% RSD)0.92 - 2.68
Limit of Detection (LOD)0.069 ppm
Limit of Quantification (LOQ)0.23 ppm

Table 3: Performance Characteristics of a Validated GC-MS Method for Cinnamaldehyde [1]

Validation ParameterPerformance Metric
Linearity RangeNot Specified
Correlation Coefficient (r)> 0.99
Recovery (%)Not Specified
Precision (% RSD)< 15%
Limit of Detection (LOD)Not Specified
Limit of Quantification (LOQ)1–5 ng/mL

Table 4: Performance Characteristics of a Validated UPLC-MS/MS Method for Cinnamic Acid [2][3]

Validation ParameterCinnamic AcidCinnamaldehyde2-methoxy cinnamic acid
Linearity Range0.1–500 ng/mL0.1-100 ng/mL10-10000 ng/mL
Correlation Coefficient (r)> 0.99> 0.99> 0.99
Intra- and Inter-day Precision (% CV)< 3.88%< 9%< 9%
Accuracy/Recovery (%)Not Specified> 80%> 80%
Lower Limit of Quantification (LLOQ)Not Specified0.1 ng/mL10 ng/mL

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the experimental protocols for the HPLC, GC-MS, and UPLC-MS/MS methods referenced in this guide.

HPLC-UV Method for Simultaneous Determination of Cinnamyl Compounds[1]
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Hypersil C18 column (4.6 mm × 250 mm, 5 μm).[1]

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid (28:72, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 50 °C.[1]

  • Detection: UV detection at 280 nm and 254 nm.[1]

HPLC-PDA Method for Cinnamaldehyde
  • Instrumentation: HPLC system with a Photodiode Array (PDA) detector.

  • Column: Octadecylsilane (C18) stationary phase.

  • Mobile Phase: Acetonitrile and 0.04% acetic acid solution (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 29°C.

  • Injection Volume: 20 μL.[1]

  • Detection: PDA detector at a wavelength of 280 nm.

GC-MS Method for Cinnamaldehyde[1]
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (MS).[1]

  • Column: Capillary column suitable for the analysis of essential oil components.[1]

  • Carrier Gas: Helium.[1]

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Temperature Program: An initial oven temperature of 60°C, ramped to 240°C at a rate of 3°C/min.

  • MS Detection: Electron ionization (EI) mode with a mass range of m/z 40-400.

UPLC-MS/MS Method for Cinnamic Acid and its Derivatives[2][3]
  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Thermo Scientific C18 column (2.1mm×50mm, 1.9μm) or HALO-C18 column (2.1 × 100 mm, 2.7 μm).[2][3]

  • Mobile Phase: A binary solvent system consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution.[4]

  • Flow Rate: 0.2 mL/min or 0.4 mL/min.[3][4]

  • Detection: Electrospray ionization (ESI) in both positive and negative ion modes using multiple reaction monitoring (MRM).[2]

Visualizations

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a GC-MS method.[1]

cluster_0 Method A: HPLC cluster_1 Method B: GC-MS cluster_2 Data Comparison and Statistical Analysis A1 Sample Preparation A2 HPLC Analysis A1->A2 A3 Data Acquisition (UV/PDA) A2->A3 C1 Compare Results (e.g., concentration) A3->C1 B1 Sample Preparation (Derivatization if needed) B2 GC-MS Analysis B1->B2 B3 Data Acquisition (MS) B2->B3 B3->C1 C2 Statistical Tests (e.g., t-test, F-test) C1->C2 C3 Assess Equivalence C2->C3

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

Signaling Pathway of Method Validation

The validation of an analytical method follows a structured pathway to ensure its suitability for the intended purpose. The key parameters evaluated are interconnected and contribute to the overall reliability of the method.[1]

Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision Robustness Robustness Linearity->Robustness Accuracy->Precision Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Precision->Robustness LOQ->Linearity SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Logical flow of analytical method validation parameters.

References

A Comparative Analysis of Crystal Packing in Fluorinated Cinnamic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the polymorphic landscapes of fluorinated cinnamic acid derivatives is crucial for understanding and controlling the solid-state properties of these compounds, which are of significant interest in the pharmaceutical and materials science sectors. The substitution of fluorine atoms on the phenyl ring of cinnamic acid can profoundly influence intermolecular interactions, leading to the formation of multiple crystal forms, or polymorphs, with distinct physicochemical characteristics.

This guide provides a comparative overview of the crystal packing of difluorocinnamic acid isomers and uses the well-characterized polymorphs of 3-fluoro-trans-cinnamic acid as a primary example to illustrate the principles of polymorphism in this class of compounds. Due to the limited availability of comprehensive studies on difluorocinnamic acid polymorphs, the mono-fluorinated analogue serves as an instructive model.

Comparative Crystallographic Data

The crystallographic parameters of different fluorinated cinnamic acid crystal forms are summarized in the table below. This data provides a quantitative basis for comparing their crystal structures. While true polymorphs of a single difluorocinnamic acid isomer are not detailed in the literature, the comparison between different isomers and the polymorphs of a mono-fluorinated analogue highlights the structural diversity arising from fluorine substitution.

CompoundPolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
trans-3,4-Difluorocinnamic Acid-MonoclinicP 1 21/n 13.7196.46932.9659092.2090792.84
trans-2,6-Difluorocinnamic Acid-MonoclinicP 1 21/c 13.88619.29210.9869090.0090822.54
trans-3-Fluorocinnamic Acidβ1MonoclinicP2₁/c5.57821.8516.94590111.4390788.94
trans-3-Fluorocinnamic Acidβ2MonoclinicP2₁/c15.6983.88913.01890108.9790751.34

Crystal Packing and Intermolecular Interactions

The crystal packing of cinnamic acid derivatives is primarily governed by the formation of hydrogen-bonded dimers between the carboxylic acid moieties. However, the presence and position of fluorine atoms introduce a range of weaker intermolecular interactions, such as C—H···F and F···F contacts, which significantly influence the overall supramolecular assembly.

In trans-3,4-difluorocinnamic acid, these weak interactions contribute to a layered structure with distinct fluorinated and non-fluorinated regions.[1] Similarly, the crystal structure of trans-2,6-difluorocinnamic acid is influenced by these types of interactions.

A more detailed understanding of polymorphic packing can be gained from the study of the β1 and β2 polymorphs of trans-3-fluorocinnamic acid. Although both are classified as β-type structures, subtle differences in their intermolecular interactions lead to distinct crystal lattices. The transformation from the β1 to the β2 form, which can be induced by heating, involves a rearrangement of the molecular packing driven by the optimization of these non-covalent interactions.

Experimental Protocols

The characterization and comparison of polymorphs rely on a set of well-established experimental techniques.

Crystal Growth

The ability to obtain a specific polymorph is highly dependent on the crystallization conditions.

  • Solution Crystallization: Single crystals of difluorocinnamic acids and the β1 polymorph of 3-fluoro-trans-cinnamic acid are typically grown by slow evaporation from a suitable organic solvent, such as ethyl acetate or methanol.[1] For 3-fluoro-trans-cinnamic acid, crystallization from many solvent systems tends to yield the β1 form, while concomitant crystallization of the β2 form can occur in some cases.

  • Solid-State Phase Transition: The β2 polymorph of 3-fluoro-trans-cinnamic acid can be obtained by heating the β1 polymorph to approximately 119 °C, which induces a solid-state phase transition.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the crystal structure of a compound.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and molecular geometry.

Logical Relationships and Workflows

The relationship between different polymorphic forms and the experimental workflow for their characterization can be visualized using the following diagrams.

Polymorph_Relationship cluster_forms 3-Fluoro-trans-cinnamic Acid Polymorph β1 Polymorph β1 Polymorph β2 Polymorph β2 Polymorph β1->Polymorph β2 Heating (119 °C) Phase Transition Solution Crystallization Solution Crystallization Solution Crystallization->Polymorph β1 Multiple Solvents Solution Crystallization->Polymorph β2 Concomitant

Caption: Relationship between the β1 and β2 polymorphs of 3-fluoro-trans-cinnamic acid.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

References

Safety Operating Guide

Safe Disposal of 2,6-Difluorocinnamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedures for the safe and compliant disposal of 2,6-Difluorocinnamic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should handle this compound with care, recognizing its potential hazards.

Essential Safety Information

This compound is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles or glasses.

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a suitable respiratory mask (e.g., N95).[5][6]

Quantitative Data Summary

The following table summarizes key safety and identification data for trans-2,6-Difluorocinnamic Acid.

PropertyValue
CAS Number102082-89-3
Hazard StatementsH315, H319, H335
Precautionary Statements (Disposal)P501
Health HazardsCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to laboratory safety and environmental protection. Under no circumstances should this chemical be discharged into the sewer system or the environment.[5]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible, and sealable container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It is best practice to segregate halogenated organic waste.[7]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (102082-89-3) and relevant hazard pictograms.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Keep the container away from incompatible materials such as strong bases and strong oxidizing agents.[5][6] The storage area should be cool and dry.[5]

4. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.

  • Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.[5]

6. Documentation:

  • Maintain a log of all hazardous waste generated, including the date, chemical name, and quantity.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for the Disposal of this compound start Start: Generation of This compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe collect Collect Waste in a Designated Container ppe->collect label_waste Label Container as 'Hazardous Waste' with Chemical Name and CAS collect->label_waste decontaminate Decontaminate Work Area and Equipment collect->decontaminate store Store Sealed Container in Designated Waste Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Disposed by Approved Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 2,6-Difluorocinnamic Acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 102082-89-3

Primary Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be necessary for larger quantities or when splashing is possible.Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2]
Hand Protection Chemical-resistant gloves.Wear gloves selected based on an evaluation of the possible hazards, duration of use, and physical conditions of the workplace.[2] Lightweight PVC gloves may be sufficient for dilute solutions, while heavy nitrile or other impervious gloves are recommended for concentrated solutions.
Skin and Body Protection Lab coat. For larger quantities, an impervious apron is required.A lab coat is the minimum requirement. Take off contaminated clothing and wash it before reuse.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a suitable particulate filter (e.g., N95) is necessary.Avoid breathing dust.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]

  • Before starting, confirm all necessary PPE is available and in good condition.

  • Keep spill control materials, such as neutralizing agents and absorbents, readily available.

2. Handling the Compound:

  • Wash hands thoroughly after handling.[2][5]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Minimize dust generation and accumulation.[2]

  • Do not eat, drink, or smoke in the handling area.[3]

  • When weighing, do so carefully to avoid creating airborne dust.

  • Always add acid to water, never the other way around, to prevent violent spattering.

3. Storage:

  • Store in a tightly-closed container when not in use.[2][3]

  • Keep the container in a cool, dry, and well-ventilated place.[2][4]

  • Store locked up.[6][7]

Disposal Plan

1. Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][2][6]

  • Waste must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste.

2. Contaminated PPE Disposal:

  • Handle uncleaned containers and contaminated PPE as you would the product itself.

  • Contaminated clothing should be taken off and washed before reuse.[1]

  • Disposable contaminated items such as gloves should be placed in a sealed bag and disposed of as chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace (Fume Hood, Spill Kit Ready) prep_ppe->prep_workspace weigh Weigh Compound (Avoid Dust Generation) prep_workspace->weigh Proceed to handling experiment Perform Experiment weigh->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate Experiment complete dispose_waste Dispose of Chemical Waste (Follow Regulations) decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe remove_ppe Remove PPE dispose_waste->remove_ppe dispose_ppe->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.